Discovery of the 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Series: A Breakthrough in LRRK2 Inhibition
Executive Summary The development of disease-modifying therapies for Parkinson’s disease (PD) has been fundamentally reshaped by the identification of Leucine-Rich Repeat Kinase 2 (LRRK2) as a highly validated genetic an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of disease-modifying therapies for Parkinson’s disease (PD) has been fundamentally reshaped by the identification of Leucine-Rich Repeat Kinase 2 (LRRK2) as a highly validated genetic and pharmacological target[1]. Missense mutations in LRRK2, most notably G2019S, induce a hyperactive kinase state that drives neurodegeneration. This technical whitepaper dissects the discovery and optimization of the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series[2]. By systematically balancing physicochemical properties, kinase selectivity, and blood-brain barrier (BBB) permeability, researchers identified Compound 7—a potent, orally bioavailable, and brain-penetrant LRRK2 inhibitor that represents a critical milestone in neuropharmacology[3].
Biological Rationale: Targeting the LRRK2 G2019S Mutation
The causality behind targeting LRRK2 lies in its dual-domain architecture, comprising both GTPase and kinase domains. The G2019S mutation, located within the kinase activation segment, stabilizes the active conformation of the enzyme, leading to aberrant phosphorylation of downstream Rab GTPases (e.g., Rab10, Rab8a)[3]. This hyperphosphorylation disrupts lysosomal physiology and vesicular trafficking, culminating in dopaminergic neurotoxicity.
Pharmacological intervention requires an ATP-competitive inhibitor that not only halts direct substrate phosphorylation but also induces a conformational shift in LRRK2. This structural rearrangement exposes the regulatory autophosphorylation site, Ser935, to cellular phosphatases. Consequently, the rapid dephosphorylation of Ser935 serves as a highly reliable, indirect biomarker for in vivo target engagement[2].
LRRK2 G2019S signaling pathway and Compound 7 pharmacological intervention.
Hit-to-Lead Evolution: The Pyrrolo[2,3-d]pyrimidine Core
The discovery program was initiated via a high-throughput screening of a kinase-focused compound library, which identified the pyrrolo[2,3-d]pyrimidine scaffold as a tractable starting point[2]. However, early hits suffered from poor central nervous system (CNS) penetration due to high topological polar surface area (tPSA) and excessive hydrogen bond donors.
The critical leap in structure-activity relationship (SAR) optimization was the rational substitution at the C4 position of the pyrrolopyrimidine core. Replacing a primary amine with an ethoxy group (-OCH2CH3) achieved two causal benefits:
Steric Optimization: The ethoxy group perfectly occupies a specific hydrophobic pocket within the LRRK2 ATP-binding cleft, drastically improving binding affinity.
Physicochemical Tuning: The ether linkage eliminates a hydrogen bond donor, lowering the tPSA and optimizing lipophilicity, which directly translates to enhanced passive diffusion across the BBB[4].
Table 1: Conceptual SAR Evolution of the Pyrrolo[2,3-d]pyrimidine Scaffold
Optimal Van der Waals interactions; ideal lipophilicity for CNS.
Discovery and Profiling of Compound 7
Extensive optimization of the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series culminated in the discovery of Compound 7 . This molecule demonstrated an exceptional balance of biochemical potency and pharmacokinetic (PK) viability. When profiled against a panel of over 340 kinases (KINOMEscan), Compound 7 exhibited remarkable selectivity, hitting only three off-target kinases (ALK, IRR, and TSSK1)[3].
Table 2: Pharmacokinetic and Efficacy Profile of Compound 7
To ensure trustworthiness and reproducibility, the evaluation of LRRK2 inhibitors requires self-validating assay systems. Below are the definitive protocols used to characterize the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series.
In Vitro LRRK2 Kinase Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over radiometric assays because it provides a self-validating ratiometric readout (665 nm / 620 nm). This inherently corrects for compound auto-fluorescence and inner-filter effects, ensuring that the calculated IC50 is a true reflection of catalytic inhibition.
Step-by-Step Protocol:
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
Compound Plating: Dispense Compound 7 in a 10-point dose-response curve (1:3 serial dilutions) into a 384-well plate using acoustic dispensing.
Enzyme Addition: Add 0.5 nM recombinant full-length LRRK2 (G2019S mutant) to the wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
Reaction Initiation: Add a mixture of 10 µM ATP and 50 nM biotinylated LRRK2 substrate peptide. Incubate for 45 minutes at 25°C.
Detection: Quench the reaction by adding EDTA. Add Eu-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665.
Data Acquisition: Read the plate on a time-resolved fluorescence microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the 665/620 nm emission ratio.
In Vivo Pharmacodynamic Target Engagement (pSer935)
Because pSer935 levels can decrease due to overall LRRK2 protein degradation rather than direct kinase inhibition, this protocol mandates the simultaneous quantification of total LRRK2. The efficacy is reported as a ratio of pSer935 to total LRRK2, ensuring the readout is a self-validating measure of true catalytic inhibition.
Step-by-step workflow for evaluating in vivo brain pSer935 LRRK2 inhibition.
Step-by-Step Protocol:
Dosing: Administer Compound 7 (45 mg/kg) or vehicle control via oral gavage to wild-type C57BL/6 mice[2].
Tissue Collection: At 2 hours post-dose (T_max), euthanize the animals and rapidly extract the whole brain. Flash-freeze the tissue in liquid nitrogen to preserve phosphorylation states.
Homogenization: Homogenize the brain tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 20 minutes at 4°C to clear cellular debris.
Protein Quantification: Determine total protein concentration using a BCA assay to ensure equal loading.
Western Blotting: Resolve 30 µg of lysate via SDS-PAGE and transfer to a nitrocellulose membrane. Probe simultaneously with anti-pSer935 LRRK2 and anti-Total LRRK2 primary antibodies.
Analysis: Quantify the chemiluminescent or fluorescent bands. Calculate target engagement as the normalized ratio of pSer935 / Total LRRK2 compared to the vehicle control cohort.
Conclusion
The discovery of the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series highlights a masterclass in structure-based drug design. By meticulously analyzing the causality between structural modifications and biological outcomes, researchers successfully engineered Compound 7. This molecule overcomes the historical challenges of CNS drug delivery while maintaining exquisite kinome selectivity, paving the way for advanced preclinical and clinical investigations into disease-modifying therapies for Parkinson's disease.
References
1.[2] Ding, X., et al. "Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.[Link]
2.[1] Chen, J., et al. "Leucine-Rich Repeat Kinase 2 in Parkinson's Disease: Updated from Pathogenesis to Potential Therapeutic Target." European Neurology, 2018.[Link]
3.[3] Tolosa, E., et al. "Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade." Pharmaceuticals (MDPI), 2022.[Link]
4.[4] Hatcher, J. M., et al. "Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor." ACS Medicinal Chemistry Letters, 2015.[Link]
Engineering the 7-Deazapurine Scaffold: Strategic Methodologies in Antiviral and Oncology Drug Discovery
The Privileged Nature of the 7-Deazapurine Core The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is universally recognized as a privileged structure in the rational design of antitumor and antiviral therapeutics . B...
Author: BenchChem Technical Support Team. Date: March 2026
The Privileged Nature of the 7-Deazapurine Core
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is universally recognized as a privileged structure in the rational design of antitumor and antiviral therapeutics . By executing a single isosteric replacement—exchanging the N7 nitrogen of a natural biogenic purine for a carbon atom—medicinal chemists fundamentally alter the electronic topology of the five-membered ring.
This modification achieves two critical objectives:
Chemical Stability: The electron-rich nature of the pyrrole ring prevents the spontaneous depurination that plagues native purine nucleosides, enhancing metabolic half-life.
Vector Expansion: The C7 position provides a stable C–H bond that serves as a synthetic handle. Functionalizing this position allows the molecule to project substituents directly into the major groove of nucleic acids or deep into the hydrophobic pockets of target enzymes, dramatically increasing binding affinity and selectivity.
Mechanistic Pharmacology: Target Engagement
The pharmacological utility of the 7-deazapurine scaffold diverges elegantly based on the specific substituents and the cellular environment.
Antiviral Modalities (Chain Termination)
In virology, sugar-modified 7-deazapurine nucleosides (such as 2'-C-methyl or 2'-fluoro derivatives) act as potent inhibitors of viral replication . Upon cellular entry, these prodrugs are phosphorylated by host kinases into their active triphosphate forms. They serve as competitive inhibitors or non-obligate chain terminators for viral RNA-dependent RNA polymerases (RdRp), such as the HCV NS5B polymerase or the Flavivirus (Dengue, Zika) polymerases .
Oncology Modalities (Kinase Inhibition & DNA Damage)
In oncology, 6-hetaryl and 7-hetaryl-7-deazaadenosines function as potent cytostatic agents. They undergo metabolic activation and either potently inhibit adenosine kinases (ADK) or are misincorporated into host RNA and DNA. This misincorporation halts proteosynthesis and triggers catastrophic DNA damage, leading to apoptosis in rapidly dividing malignant cells .
Mechanism of action for 7-deazapurine nucleosides in virology and oncology.
The biological outcome of 7-deazapurine derivatives is highly sensitive to substitution patterns at the C6 and C7 positions, as well as modifications to the ribofuranose ring. The table below synthesizes the quantitative efficacy of key scaffold variations.
Table 1: Antiviral and Cytostatic Activity Profile of Key 7-Deazapurine Derivatives
Compound Class
Primary Target
Cell Line / Assay
EC₅₀ / IC₅₀ (µM)
CC₅₀ (µM)
Mechanistic Outcome
7-Deazaadenosine (Tubercidin)
Broad-spectrum (Host/Viral)
Various
0.1 – 0.5
< 1.0
High toxicity; non-selective incorporation
2'-C-Methyl-7-deazaadenosine
HCV NS5B (RdRp)
Huh7 Replicon
1.5 – 2.5
> 100
Selective chain termination (Antiviral)
7-Ethynyl-7-deazaadenosine
Dengue / Zika Virus
Vero Cells
0.2 – 0.8
15.0 – 20.0
Viral replication halted; moderate toxicity
6-Hetaryl-7-deazapurine
Adenosine Kinase (ADK)
K562 (Leukemia)
0.05 – 0.2
> 50
Potent cytostatic effect; apoptosis
Pyrazolo-fused 7-deazapurine
Unknown (DNA Damage)
HL-60
0.3 – 1.5
N/A
Submicromolar cytotoxicity
Synthetic Workflows and Methodologies
The construction of these complex nucleosides requires highly stereoselective glycosylation followed by orthogonal late-stage functionalization. The Vorbrüggen silyl-base protocol remains the gold standard for coupling the pyrrolo[2,3-d]pyrimidine base to the sugar moiety .
Step-by-step synthetic workflow for 7-substituted 7-deazapurine nucleosides.
Self-Validating Protocol: Synthesis of 7-Aryl/Alkynyl-7-deazapurine Ribonucleosides
This methodology outlines the causal logic and operational steps required to synthesize target compounds with absolute stereochemical control .
Step 1: Silylation of the Nucleobase
Procedure: Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile. Add 1.2 equivalents of N,O-bis(trimethylsilyl)acetamide (BSA) and stir at 60 °C for 30 minutes until a clear solution forms.
Causality: BSA is utilized over HMDS because it operates under milder conditions, quantitatively silylating the N7 and exocyclic functional groups without harsh reflux. This activates the heterocycle for electrophilic attack by the oxocarbenium ion.
Step 2: Vorbrüggen Glycosylation
Procedure: Add 1.0 equivalent of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to the silylated base mixture. Cool to 0 °C, then dropwise add 1.5 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat to 80 °C for 4 hours.
Causality: TMSOTf acts as a potent Lewis acid, stripping the anomeric acetate to generate an electrophilic oxocarbenium ion. The 2'-O-benzoyl group of the sugar participates in neighboring group participation, physically blocking the α-face and ensuring exclusive formation of the desired β-anomer.
Step 3: Electrophilic Halogenation at C7
Procedure: Dissolve the protected nucleoside in DMF. Add 1.1 equivalents of N-iodosuccinimide (NIS) and stir at room temperature in the dark for 2 hours.
Causality: The C7 position is highly electron-rich (analogous to a pyrrole β-position). NIS selectively iodinates this position, installing a highly reactive halide vector necessary for subsequent transition-metal cross-coupling.
Procedure: To the iodinated intermediate in DMF, add 0.05 eq Pd(PPh₃)₄, 0.1 eq CuI, 2.0 eq triethylamine, and 1.5 eq of the desired terminal alkyne. Degas and stir at 60 °C for 6 hours.
Causality: The Pd(0) catalyst undergoes oxidative addition into the weak C7–I bond. CuI facilitates the formation of a copper acetylide, which transmetalates with the palladium complex. Reductive elimination yields the 7-alkynyl derivative, introducing a rigid, linear vector designed to probe deep hydrophobic pockets in viral polymerases.
Step 5: Global Deprotection
Procedure: Treat the coupled product with 7N NH₃ in methanol at room temperature for 16 hours. Concentrate and purify via reverse-phase HPLC.
Causality: Ammonolysis effectively cleaves the benzoyl protecting groups from the ribose ring and simultaneously converts the C4-chloro group to an exocyclic amine (yielding the adenine analogue), releasing the fully active ribonucleoside.
System Validation & Quality Control (Self-Validation):
To ensure the protocol's integrity, anomeric configuration must be validated prior to deprotection via 2D ROESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the anomeric proton (H-1') and the H-4' proton confirms the desired β-configuration. Furthermore, reaction completion at Step 3 is validated by LC-MS, ensuring an exact mass shift of +126 Da (substitution of H for I), confirming regioselective halogenation.
Conclusion
The 7-deazapurine scaffold remains an irreplaceable asset in the medicinal chemist's toolkit. By mastering the stereoselective Vorbrüggen glycosylation and leveraging the unique electronic properties of the C7 position for late-stage cross-coupling, researchers can systematically engineer nucleoside analogs that bypass host toxicity while achieving nanomolar inhibition of viral polymerases and oncogenic kinases.
References
Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews.[Link]
Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry.[Link]
Eigner, V., et al. (2021). Antiviral Activity of 7-Substituted 7-Deazapurine Ribonucleosides, Monophosphate Prodrugs, and Triphoshates against Emerging RNA Viruses. ACS Infectious Diseases.[Link]
Fatahala, S. S., et al. (2018). Synthesis and Cytotoxic and Antiviral Profiling of Pyrrolo- and Furo-Fused 7-Deazapurine Ribonucleosides. Journal of Medicinal Chemistry.[Link]
Tichý, M., et al. (2020). Synthesis and Biological Profiling of Pyrazolo-Fused 7-Deazapurine Nucleosides. The Journal of Organic Chemistry.[Link]
Wróblewski, P., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals.[Link]
Foundational
Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide to Scaffold Design, Kinase Inhibition, and Clinical Translation
Executive Summary & Structural Rationale In modern medicinal chemistry, the search for highly selective, potent, and bioavailable kinase inhibitors is often anchored by privileged heterocycles. Among these, the pyrrolo[2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the search for highly selective, potent, and bioavailable kinase inhibitors is often anchored by privileged heterocycles. Among these, the pyrrolo[2,3-d]pyrimidine scaffold stands out as a cornerstone of targeted therapeutics. Structurally, this nucleus is a deaza-isostere of adenine—the nitrogenous base of ATP[1].
By mimicking adenine, pyrrolo[2,3-d]pyrimidine derivatives serve as highly effective ATP-competitive inhibitors[2]. The rigid bicyclic framework presents two hydrogen bond acceptors and one hydrogen bond donor, providing an ideal geometric match for the highly conserved ATP-binding pocket (hinge region) of various kinases[3]. As an application scientist overseeing lead optimization, I rely on this scaffold because its five modifiable positions (C2, C4, C5, C6, and N7) allow for exquisite tuning of both pharmacodynamics (kinase selectivity) and pharmacokinetics (solubility and half-life).
The primary biological activity of pyrrolo[2,3-d]pyrimidines lies in their ability to disrupt hyperactive kinase signaling pathways, which are hallmarks of oncogenesis and autoimmune disorders[2].
Molecular dynamics simulations of these derivatives bound to kinases (such as PAK4) reveal that the scaffold forms robust hydrogen bonds with the hinge region and adjacent
-sheets[4]. Furthermore, structural modifications—such as adding terminal amino groups or halogenated benzene rings at the 2- or 4-positions—can drastically alter the orientation of the molecule within the binding pocket, shifting the inhibitory capacity by orders of magnitude due to enhanced electrostatic interactions with surrounding charged residues[4].
JAK/STAT signaling pathway inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Clinical Translation: FDA-Approved Therapeutics
The clinical success of this scaffold is undeniable. It forms the core of several blockbuster "tinib" drugs, primarily targeting the Janus kinase (JAK) family to treat myeloproliferative and autoimmune diseases[3].
Below is a quantitative summary of key FDA-approved medications containing the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core or its derivatives:
Drug Name
Target Kinase(s)
Primary Indication
Approval Year
Ruxolitinib
JAK1 / JAK2
Myelofibrosis, Polycythemia Vera
2011
Tofacitinib
JAK1 / JAK3
Rheumatoid Arthritis
2012
Baricitinib
JAK1 / JAK2
Rheumatoid Arthritis
2018
Abrocitinib
JAK1
Atopic Dermatitis
2022
Ritlecitinib
JAK3 / TEC
Severe Alopecia Areata
2023
Beyond kinase inhibition, recent synthetic innovations (e.g., microwave-assisted ring closures and transition metal-catalyzed couplings) have expanded the use of this scaffold into broad-spectrum antimicrobial, antifungal, and antiviral applications[5].
Experimental Workflows: A Self-Validating Protocol System
In drug discovery, a common pitfall is relying solely on phenotypic cell-death assays, which often yield false positives due to off-target cytotoxicity. To ensure scientific integrity, I mandate a self-validating cascade for evaluating any new pyrrolo[2,3-d]pyrimidine library. This means every observed cellular phenotype must be mechanistically linked back to direct biochemical target engagement.
Self-validating experimental workflow for evaluating kinase inhibitors.
Causality: We utilize a luminescence-based ADP detection assay rather than a traditional radiometric or substrate-specific phosphorylation assay. Because pyrrolo[2,3-d]pyrimidines are ATP-competitive[2], directly measuring the depletion of ATP (via ADP generation) provides a universal, highly sensitive quantification of kinase inhibition regardless of the downstream peptide substrate.
Preparation: Dilute the purified recombinant kinase (e.g., JAK2 or EGFR) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Compound Incubation: Dispense 1
L of the pyrrolo[2,3-d]pyrimidine derivative (serially diluted in DMSO) into a 384-well plate. Add 4 L of the kinase solution. Incubate for 15 minutes at room temperature to allow hinge-region binding.
Reaction Initiation: Add 5
L of ATP/Substrate mix. The ATP concentration should be set at the of the specific kinase to accurately assess competitive inhibition. Incubate for 60 minutes.
Detection: Add 10
L of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Finally, add 20 L of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.
Analysis: Calculate the
using a 4-parameter logistic non-linear regression model.
Phase 2: Intracellular Target Engagement (Phospho-Specific Western Blotting)
Causality: A compound may exhibit a sub-nanomolar
biochemically but fail in cells due to poor membrane permeability or high efflux ratios. Furthermore, if the compound kills the cell, we must prove it did so by inhibiting the intended target (e.g., preventing STAT phosphorylation)[1].
Cell Treatment: Seed target cancer cells (e.g., A431 for EGFR, or HEL for JAK2) in 6-well plates at
cells/well. Treat with the lead pyrrolo[2,3-d]pyrimidine compound at and the biochemical for 2 hours.
Stimulation: Pulse the cells with the appropriate ligand (e.g., EGF or IL-6) for 15 minutes to induce acute kinase signaling.
Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).
Immunoblotting: Resolve 20
g of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against both the total kinase (e.g., total-STAT3) and the phosphorylated active form (e.g., p-STAT3 Tyr705).
Validation: A successful, self-validated lead compound will show a dose-dependent decrease in the p-STAT3 signal while the total-STAT3 remains constant, confirming that the phenotypic activity is driven by on-target intracellular kinase inhibition.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold remains one of the most versatile and historically successful pharmacophores in targeted drug discovery[6]. By leveraging its structural homology to adenine, medicinal chemists can systematically design potent inhibitors for a vast array of ATP-dependent enzymes[1]. However, translating these molecules from biochemical hits to clinical candidates requires rigorous, self-validating assay cascades that confirm both target engagement and cellular efficacy.
Strategic Abrogation of Kinase Activity: The Mechanism of Action of 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as the core for numerous ATP-competitive (Type 1) kinase inhibitors, including JAK and LRRK2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as the core for numerous ATP-competitive (Type 1) kinase inhibitors, including JAK and LRRK2 inhibitors. However, the specific derivative 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1309430-77-0) presents a paradigm shift. Rather than acting as a kinase inhibitor, the 4-ethoxy substitution acts as a structural "off-switch" for kinase binding. By replacing the exocyclic nitrogen with an oxygen, the critical hydrogen-bond donor required for hinge-region binding is eliminated. This deliberate abrogation of kinase activity eliminates off-target toxicity, allowing the scaffold to be repurposed for entirely different mechanistic pathways, such as Selective Glycolysis Inhibition (SGI) in prostate cancer therapy.
This whitepaper details the structural biology, synthetic solvolysis pathways, and experimental protocols surrounding this unique compound.
Structural Biology: The 4-Position Switch and Kinase Abrogation
To understand the mechanism of action of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine, one must first analyze how its parent scaffold binds to targets. Standard 4-amino-pyrrolopyrimidines (e.g., ruxolitinib) mimic the adenine ring of ATP. They bind to the highly conserved hinge region of kinases via two critical hydrogen bonds:
H-Bond Acceptor: The N3 atom of the pyrimidine ring.
H-Bond Donor: The exocyclic NH group at the 4-position.
When the 4-amino group is replaced by a 4-ethoxy group, the fundamental pharmacology of the molecule is inverted. As detailed in 1[1], modifying the exocyclic nitrogen to an oxygen disrupts the hydrogen bonding required for Type 1 protein kinase inhibition. The oxygen atom cannot act as a hydrogen bond donor, and the ethyl chain introduces steric clash within the tightly packed ATP-binding pocket.
Consequently, the "mechanism of action" of the 4-ethoxy variant is defined by its lack of kinase activity. This intentional design choice eliminates the severe off-target immunosuppressive effects typically associated with this scaffold.
Caption: Logical flow of 4-position substitution on kinase binding and target shift.
Shifting the Target Landscape: Selective Glycolysis Inhibition (SGI)
Because the 4-ethoxy modification successfully strips the scaffold of its kinase affinity, researchers have repurposed 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives to target metabolic pathways. Recent therapeutic developments utilize this modified scaffold for Selective Glycolysis Inhibition (SGI) [2].
In aggressive prostate cancers, tumors rely heavily on the glycolytic generation of adenosine triphosphate (ATP) (the Warburg effect). By utilizing the 4-ethoxy-pyrrolopyrimidine core, drug developers can selectively inhibit glycolysis without accidentally inhibiting the kinome. This results in a highly targeted metabolic starvation of the tumor cells while preserving the patient's healthy kinase signaling networks[1][2].
Synthetic Dynamics: Acid-Catalyzed Solvolysis
In laboratory settings, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine is frequently encountered as a synthetic intermediate or a solvolysis side-product during the development of 3[3] and other kinase-focused libraries.
When synthesizing 4-amino derivatives, chemists typically react 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an aniline derivative in ethanol under acidic conditions. However, 4[4] reveal a competing mechanism:
Causality of Solvolysis: The addition of excess hydrochloric acid (HCl) protonates the aniline nucleophile, converting it into a non-nucleophilic anilinium ion. This deactivation allows the solvent (ethanol) to act as a competitive nucleophile, attacking the C-4 position of the pyrimidine ring to yield the 4-ethoxy product[4][5].
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the 4-ethoxy derivative and the subsequent biological validation of its kinase-abrogated profile.
Protocol 1: Synthesis & Isolation via Acid-Catalyzed Solvolysis
This protocol leverages the solvent-competition mechanism to intentionally generate the 4-ethoxy derivative.
Initialization: Dissolve 1.0 equivalent of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous ethanol (0.2 M concentration).
Acidification (The Causal Step): Add 5.0 equivalents of concentrated HCl. Validation Checkpoint: The high acid concentration is strictly required to protonate any trace basic impurities and fully activate the C-4 position for solvent attack[4].
Reaction: Stir the mixture at 80°C under reflux for 12 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the starting material mass (m/z ~153) is fully replaced by the target mass (m/z 164.18 [M+H]+)[6].
Workup: Concentrate the mixture under reduced pressure. Add chilled deionized water to precipitate the crude 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine.
Purification: Purify via silica-gel flash chromatography using an EtOAc/n-pentane (2:1) gradient. The product isolates as a solid (Rf = 0.21)[7].
Protocol 2: HTRF Kinase Binding Assay (Validating Type 1 Abrogation)
This assay proves that the 4-ethoxy substitution successfully eliminates off-target kinase binding.
Reagent Preparation: Prepare recombinant 6His-Tev-LRRK2 kinase and LRRKtide peptide substrate in a standard HEPES assay buffer[8].
Compound Plating: Dispense 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine into a 384-well plate across a 10-point concentration gradient (1 nM to 100 µM). Control: Plate a known 4-amino derivative (e.g., GSK3357679) as a positive control.
Competitive Binding: Add ATP at a concentration equivalent to the
of the kinase. This ensures the assay strictly measures ATP-competitive (Type 1) binding.
Incubation & Detection: Incubate for 60 minutes at room temperature. Add Eu-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin.
Data Acquisition: Measure the FRET signal at 665 nm / 620 nm.
Self-Validation Checkpoint: The positive control must yield an IC50 < 10 nM. The 4-ethoxy derivative should yield an IC50 > 10 µM, definitively proving the abrogation of hinge-region binding[8][9].
Quantitative Data Summaries
The pharmacological impact of the 4-position substitution is stark. Table 1 summarizes the divergent profiles of the standard 4-amino scaffold versus the 4-ethoxy modification.
Table 1: Comparative Pharmacological Profile of 4-Position Substitutions
Initial Synthesis and Mechanistic Evaluation of 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidine: A Core Intermediate in Kinase Inhibitor Development
Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous ATP-competitive kinase inhibitors, including Janus ki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous ATP-competitive kinase inhibitors, including Janus kinase (JAK) inhibitors such as ruxolitinib and tofacitinib[1]. Within this chemical space, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine emerges as both a highly valuable synthetic intermediate and a distinct pharmacophore target in glycolysis and oncology research[2]. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for the initial synthesis of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine via Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Pathways: SNAr vs. Competitive Solvolysis
The synthesis of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine is governed by the electrophilicity of the C4 position on the pyrimidine ring. We observe this compound arising through two distinct mechanistic pathways in the laboratory: intentional alkoxylation and competitive solvolysis.
Pathway A: Intentional SNAr (The Primary Route)
The direct synthesis utilizes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the starting material. The electron-withdrawing nature of the pyrimidine nitrogen atoms creates a highly electrophilic center at C4. Introduction of sodium ethoxide (NaOEt) initiates an addition-elimination (SNAr) reaction. The ethoxide nucleophile attacks C4, forming a transient, negatively charged Meisenheimer-type intermediate. Subsequent rearomatization expels the chloride leaving group, yielding the 4-ethoxy derivative[3].
Pathway B: Acid-Catalyzed Solvolysis (The Byproduct Phenomenon)
In drug development, researchers often attempt to aminate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using aniline derivatives in ethanol under acidic conditions. Interestingly, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine frequently emerges as a competitive solvolysis byproduct in these reactions[4].
Causality: Protonation of the pyrimidine nitrogen (N3) by the acid catalyst significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This heightened electrophilicity allows even weak, neutral nucleophiles like the ethanol solvent to attack C4, displacing the chloride ion before the bulky aniline can react[4].
Caption: SNAr mechanism for the synthesis of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Workflow & Protocol
To intentionally synthesize the 4-ethoxy derivative with high purity, the protocol must suppress side reactions while driving the SNAr to completion. The following methodology is a self-validating system optimized from patent literature[2][3].
Step-by-Step Methodology
Reactor Preparation & Substrate Dissolution:
Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in a 1:1 (v/v) mixture of anhydrous Tetrahydrofuran (THF) and absolute Ethanol (EtOH).
Causality: The highly crystalline nature of the starting material makes it poorly soluble in neat ethanol at room temperature. THF is introduced as a co-solvent to ensure rapid, complete dissolution. Ethanol is required as the secondary solvent to provide a homogenous environment for the incoming alkoxide, preventing unwanted transesterification that would occur if a different alcohol were used[3].
Nucleophile Introduction:
Under a nitrogen atmosphere, dropwise add Sodium Ethoxide (NaOEt) (1.1 to 1.2 equivalents; typically sourced as a 21% wt solution in EtOH).
Thermal Activation:
Affix a reflux condenser and heat the reaction mixture to 90 °C, stirring overnight (approx. 12–16 hours)[3].
Causality: While the C4 position is electrophilic, the electron-rich pyrrole ring slightly dampens the overall reactivity of the fused system compared to isolated pyrimidines. Thermal energy is required to overcome the activation barrier of the Meisenheimer intermediate formation.
Solvent Removal:
Cool the mixture to room temperature and concentrate in vacuo to remove the volatile THF and EtOH.
Aqueous Precipitation & Isolation:
Suspend the resulting crude residue in cold distilled water.
Causality: Why precipitate with water instead of extracting with an organic solvent like Ethyl Acetate? The highly polar nature of the pyrrolopyrimidine core often leads to stubborn emulsions during liquid-liquid extraction. Water precipitation exploits the differential solubility between the lipophilic 4-ethoxy product and the inorganic salts (NaCl, unreacted NaOEt). The salts dissolve, while the product crashes out, creating a self-validating purification step[2].
Filtration:
Collect the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the product.
Caption: Step-by-step experimental workflow for the alkoxylation protocol.
Quantitative Data & Optimization Metrics
The table below summarizes the causality of varying reaction conditions on the yield and purity of the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine product.
Validating the structural integrity of the synthesized 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine is critical before advancing it as an intermediate in kinase inhibitor synthesis. Key spectroscopic markers confirm the successful displacement of the chloride ion by the ethoxy group.
The emergence of the distinct quartet at ~4.63 ppm and the triplet at ~1.45 ppm, coupled with the disappearance of the highly deshielded character of the C4-chloride precursor, definitively confirms the SNAr transformation.
Conclusion
The synthesis of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine is an essential technique in the arsenal of medicinal chemists developing small-molecule inhibitors. By understanding the thermodynamic requirements of the SNAr mechanism and the competitive solvolytic nature of the pyrimidine core under acidic conditions, researchers can tightly control reaction outcomes. Utilizing a THF/EtOH co-solvent system followed by aqueous precipitation provides a highly scalable, self-validating protocol that bypasses traditional purification bottlenecks, yielding >90% recovery of the target pharmacophore.
References
Title: WO2015113452A1 - Compounds
Source: Google Patents
URL
Title: US20230125057A1 - Modified Pyrrolo- and Pyrazolo- Pyrimidines for Prostate Cancer Therapy
Source: Google Patents
URL
Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions
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Title: US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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The Role of LRRK2 in Parkinson's Disease Pathology: From Genetic Driver to Therapeutic Target
An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most significant genetic contributor to both...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[1][2] This multi-domain protein, possessing both kinase and GTPase functions, has emerged as a central node in PD pathogenesis. The predominant pathogenic mechanism involves a toxic gain-of-function, characterized by hyperactive kinase activity that disrupts fundamental cellular processes.[3][4] This guide provides a comprehensive technical overview of LRRK2's role in PD, synthesizing field-proven insights into its core pathogenic functions, including the phosphorylation of Rab GTPases, disruption of vesicular trafficking, impairment of the autophagy-lysosomal pathway, and modulation of neuroinflammation. We will explore the experimental models used to dissect these mechanisms and discuss the current landscape of therapeutic strategies, with a primary focus on the clinical development of LRRK2 kinase inhibitors. This document is intended to serve as a foundational resource for professionals engaged in PD research and the development of next-generation, disease-modifying therapies.
LRRK2: The Genetic Nexus of Parkinson's Disease
The identification of LRRK2 mutations in 2004 revolutionized our understanding of the genetic architecture of Parkinson's disease.[5] It provided a crucial link between rare, familial forms and the more common sporadic cases of the disease, suggesting a convergence of pathological pathways.
LRRK2 Protein Structure: A Multi-Domain Enzyme
LRRK2 is a large, 280 kDa protein belonging to the ROCO superfamily, distinguished by the presence of a tandem ROC (Ras of complex proteins) GTPase domain and a COR (C-terminal of ROC) domain.[3] These are flanked by a serine-threonine kinase domain and several protein-protein interaction domains (ankyrin, leucine-rich repeats, and WD40 repeats). This complex architecture allows LRRK2 to act as a molecular scaffold and enzyme, integrating multiple cellular signals. The dual enzymatic nature—a GTPase and a kinase—is a unique feature, with intramolecular regulation occurring between the two domains.
Pathogenic Mutations: A Gain-of-Function Cascade
Over a hundred variations in the LRRK2 gene have been identified, but only a handful are confirmed as pathogenic.[6] The most prevalent mutation, G2019S, is located within the kinase domain's activation loop and directly enhances its catalytic activity.[4] Other key pathogenic mutations, such as R1441C/G/H (in the ROC domain) and Y1699C (in the COR domain), also lead to increased kinase activity, albeit through more complex allosteric mechanisms.[3][7] This convergent outcome strongly supports the "gain-of-function" hypothesis, where aberrant, sustained kinase activity is the primary driver of neurotoxicity.[8] This makes the kinase activity of LRRK2 an exceptionally attractive therapeutic target.[2]
The Central Pathogenic Role of LRRK2 Kinase Activity
The discovery that pathogenic mutations uniformly result in hyper-phosphorylation of LRRK2 substrates has focused the field on understanding the downstream consequences of this enzymatic overactivity.
The Rab GTPase Substrates: A Breakthrough in LRRK2 Biology
For years, the physiological substrates of LRRK2 remained elusive. A significant breakthrough came with the identification of a subset of Rab GTPases—master regulators of vesicular trafficking—as bona fide LRRK2 substrates.[7][9][10] Phosphoproteomic screens revealed that LRRK2 directly phosphorylates a highly conserved threonine or serine residue within the switch-II domain of specific Rabs, including Rab8, Rab10, and Rab12.[7][11]
Pathogenic LRRK2 mutations dramatically increase the phosphorylation of these Rab proteins in cellular and animal models.[7][11] This phosphorylation event acts as a molecular switch, altering the Rab protein's ability to interact with its canonical effectors, guanine nucleotide exchange factors (GEFs), and guanine dissociation inhibitors (GDIs).[9][12] Instead, phosphorylated Rabs recruit a new set of effector proteins, leading to profound disruptions in membrane trafficking pathways.[12]
LRRK2 Signaling and Pathogenic Cascade
The diagram below illustrates the core signaling pathway from a pathogenic LRRK2 mutation to the downstream cellular dysfunctions that contribute to neurodegeneration in Parkinson's disease.
Caption: LRRK2 pathogenic signaling cascade.
Cellular Pathologies Driven by LRRK2 Dysfunction
The hyperkinase activity of mutant LRRK2 instigates a cascade of cellular deficits that collectively contribute to the progressive neurodegeneration seen in PD.
Disruption of Vesicular and Synaptic Trafficking
LRRK2 plays a critical role in the intricate process of synaptic vesicle cycling.[13][14] Studies have shown that both silencing and overexpressing pathogenic LRRK2 can alter synaptic transmission and vesicle dynamics.[15] The phosphorylation of Rab GTPases by LRRK2 is a key mechanism underlying these defects.[16][17] For instance, phosphorylated Rab10 can interfere with the transport of vesicles, impacting neurotransmitter release and the integrity of synaptic terminals.[13][17] This presynaptic dysfunction may be an early event in PD pathogenesis, contributing to the "dying back" axonopathy observed in the disease.[18]
Causality: To directly measure the impact of LRRK2 activity on the presynaptic terminal, a pH-sensitive fluorescent reporter like synaptophysin-pHluorin (sypHy) is employed. sypHy is quenched in the acidic lumen of synaptic vesicles but fluoresces brightly at neutral pH upon exocytosis and exposure to the extracellular space. The rate of fluorescence decay upon cessation of stimulation reflects the speed of endocytosis and re-acidification. This provides a dynamic, quantitative readout of the entire vesicle cycle.
Construct Transfection: Transfect primary cortical or dopaminergic neurons with a lentiviral vector expressing sypHy. Co-transfect with vectors for wild-type (WT) LRRK2, G2019S-LRRK2, or a vehicle control.
Live-Cell Imaging: Culture neurons on glass-bottom dishes compatible with live-cell microscopy. Maintain cells in a perfusion chamber with Tyrode's buffer at 37°C.
Stimulation: Stimulate neurons electrically (e.g., 10 Hz for 30 seconds) to evoke action potentials and trigger vesicle exocytosis. This is delivered via platinum field electrodes.
Image Acquisition: Capture fluorescence images using a spinning-disk confocal or TIRF microscope every 2 seconds before, during, and after stimulation.
Data Analysis: Quantify the average fluorescence intensity of individual synaptic boutons over time. Normalize the fluorescence peak (F_max) to the baseline (F_0). Calculate the time constant (τ) of the fluorescence decay after stimulation ceases, which represents the rate of endocytosis.
Self-Validation: As an internal control, apply a buffer at pH 5.5 to quench all surface fluorescence and a buffer containing NH4Cl (pH 7.4) to reveal the total sypHy pool. Compare the decay constants between WT-LRRK2 and G2019S-LRRK2 conditions. An increased τ in the G2019S condition would indicate delayed vesicle endocytosis.
Impairment of the Autophagy-Lysosomal Pathway
A crucial function of neurons is the clearance of misfolded proteins and damaged organelles via the autophagy-lysosomal pathway (ALP). Multiple lines of evidence link LRRK2 to this critical housekeeping process.[19][20] Pathogenic LRRK2 mutations have been shown to impair lysosomal function by altering lysosomal pH, reducing the efficacy of degradative enzymes, and disrupting the fusion of autophagosomes with lysosomes.[21][22][23] This deficit in cellular waste disposal can lead to the accumulation of toxic protein aggregates, most notably α-synuclein, a primary component of Lewy bodies.[20][24] The phosphorylation of Rab proteins like Rab10 and Rab12 by LRRK2 directly impacts lysosomal positioning and function, solidifying the mechanistic link between LRRK2 hyper-activity and ALP failure.[17][25]
Table 1: Quantitative Impact of LRRK2 Activity on Lysosomal Function.
LRRK2's Role in Neuroinflammation
Neuroinflammation is a well-established feature of the PD brain.[26] LRRK2 is highly expressed in immune cells, including microglia and astrocytes in the brain, and monocytes in the periphery.[27][28] Pathogenic LRRK2 mutations are associated with a pro-inflammatory state, sensitizing microglia to inflammatory stimuli and leading to an exaggerated release of cytotoxic cytokines.[5][29][30] This function is linked to LRRK2's role in regulating inflammatory signaling pathways like NF-κB.[31] The "multiple-hit" hypothesis posits that an environmental or inflammatory trigger in a genetically susceptible individual (i.e., a LRRK2 mutation carrier) could initiate the neurodegenerative cascade.[28]
Caption: LRRK2-mediated potentiation of microglial activation.
Modeling LRRK2 Pathophysiology
Developing robust and relevant experimental models has been critical to understanding LRRK2's function and for the preclinical assessment of therapeutic candidates.
Rodent Models: Transgenics and Knock-ins
A variety of rodent models have been generated to study LRRK2 in vivo.[32]
Transgenic Models: These models typically overexpress human WT or mutant LRRK2.[18] While useful for studying gain-of-function toxicity, the overexpression can sometimes lead to non-physiological artifacts.
Knock-in Models: These models express a pathogenic mutation (e.g., G2019S or R1441G) at the endogenous mouse Lrrk2 locus.[33][34] These are considered more physiologically relevant, though they often present with subtler and later-onset phenotypes compared to transgenic models.[1]
Model Type
Key Features
Strengths
Limitations
Reference
BAC Transgenic (G2019S)
Age-dependent motor deficits; Axonopathy
Recapitulates motor symptoms; Dopaminergic deficit
Table 2: Comparison of Common LRRK2 Rodent Models.
Human-Relevant Models: iPSC-Derived Neurons
Causality: Animal models, particularly mice, do not fully recapitulate the selective dopaminergic neuron loss seen in human PD patients with LRRK2 mutations.[1][35] This highlights species-specific differences and the need for human-based systems. Induced pluripotent stem cells (iPSCs) derived from patients carrying LRRK2 mutations provide an unparalleled platform to study disease mechanisms in the specific cell type affected (dopaminergic neurons) within the correct human genetic context.[36] These models have been instrumental in confirming cellular phenotypes like increased oxidative stress and altered neurite outgrowth.
iPSC Culture: Culture patient-derived (e.g., G2019S) and isogenic control iPSC lines on a Matrigel matrix in mTeSR1 medium.
Neural Induction: Induce neural fate using a dual SMAD inhibition protocol. Culture iPSCs in a neural induction medium containing SB431542 and Noggin for 11 days.
Midbrain Patterning: Pattern the neural progenitor cells towards a midbrain floor plate fate. Culture in a medium supplemented with Sonic Hedgehog (SHH) and FGF8 for 5 days.
Neuronal Differentiation: Dissociate the progenitors and plate them for terminal differentiation. Culture in a neurobasal medium containing BDNF, GDNF, Ascorbic Acid, and db-cAMP.
Maturation: Mature the neurons for at least 4-6 weeks.
Self-Validation/Characterization: Confirm the identity of the differentiated cells via immunocytochemistry for key markers: Tyrosine Hydroxylase (TH) and FOXA2 for midbrain dopaminergic neurons, and MAP2 for mature neurons. Quantify the percentage of TH-positive neurons to ensure differentiation efficiency. These validated cultures can then be used for downstream pathological assays (e.g., measuring pRab levels, assessing mitochondrial function, or testing LRRK2 inhibitors).
LRRK2 as a Therapeutic Target: Strategies and Clinical Landscape
The central role of kinase hyper-activity in LRRK2-driven pathology makes it a prime target for disease-modifying therapies.[2][8]
Small Molecule Kinase Inhibitors
The most advanced therapeutic strategy involves the development of small-molecule inhibitors that cross the blood-brain barrier and directly target the LRRK2 kinase domain.[37] Several pharmaceutical companies have developed potent and selective LRRK2 inhibitors. The primary goal of these inhibitors is to normalize LRRK2 activity, thereby correcting the downstream cellular deficits in vesicular trafficking and lysosomal function and, ultimately, slowing or halting the neurodegenerative process.[21]
Several LRRK2 inhibitors are currently in clinical trials.[2] For example, Biogen and Denali's BIIB122 (DNL151) has advanced to Phase 3 trials (LIGHTHOUSE study, though recently discontinued for LRRK2-mutation carriers, its development continues) and Phase 2b trials (LUMA study) for both genetic and sporadic PD.[37][38] Neuron23 is also advancing NEU-411 into Phase 2 trials for LRRK2-driven PD.[39][40] A key aspect of these trials is the use of biomarkers, such as the level of phosphorylated Rab10 in urine or blood cells, to measure target engagement and biological effect.
Drug Discovery and Development Workflow
The pathway to a clinically approved LRRK2 inhibitor is a multi-stage process grounded in rigorous scientific validation.
Caption: The drug discovery pipeline for LRRK2 inhibitors.
Emerging Therapeutic Approaches
While kinase inhibition is the leading strategy, other approaches are being explored:
Antisense Oligonucleotides (ASOs): These therapies aim to reduce the total amount of LRRK2 protein, thereby lowering both normal and pathogenic activity.[2]
Targeting Upstream Regulators: Research has identified proteins that activate LRRK2, such as Rab29 and Rab12.[12][17] Targeting these activators could provide a more nuanced way to modulate LRRK2 activity without directly inhibiting the kinase domain.
Conclusion and Future Directions
LRRK2 stands as the most compelling therapeutic target for a genetically-defined subset of Parkinson's disease patients, with strong potential for broader application in sporadic PD. The convergence of pathogenic mutations on kinase hyper-activity provides a clear and actionable therapeutic hypothesis. The ongoing clinical trials of LRRK2 inhibitors represent a critical test of this hypothesis and hold the promise of delivering the first disease-modifying therapy for PD.[41]
Future research must continue to unravel the complexities of LRRK2's physiological functions to better predict and mitigate potential long-term side effects of kinase inhibition.[35] Furthermore, refining patient stratification strategies, improving biomarkers for target engagement and disease progression, and exploring combination therapies that target both LRRK2 and other pathological pathways (such as α-synuclein aggregation) will be essential for realizing the full therapeutic potential of modulating LRRK2 in Parkinson's disease.
References
Impact of LRRK2 Kinase Activity on Synaptic Vesicle Trafficking. Parkinson's Disease. [Link]
LRRK2: A Problem Lurking in Vesicle Trafficking?. Journal of Neuroscience. [Link]
PARKINSON'S DISEASE AND VESICULAR TRAFFICKING: FROM MOLECULAR PATHOLOGICAL MECHANISM TO A THERAPEUTIC OPTION. Università degli studi di Sassari. [Link]
New Genetic Mouse Model May Aid in Parkinson's Research. Parkinson's News Today. [Link]
Control of Astrocyte Function by LRRK2. Parkinson's Disease. [Link]
Cellular functions of LRRK2 implicate vesicular trafficking pathways in Parkinson's disease. Biochemical Society Transactions. [Link]
New clinical trials targeting the LRRK2 gene. Cure Parkinson's. [Link]
Imaging Neuroinflammation in LRRK2 Models of Parkinson's Disease. Parkinson's Disease. [Link]
Scientists find a role for Parkinson's gene in the brain. National Institute of Neurological Disorders and Stroke (NINDS). [Link]
The Role of LRRK2 in Neurodegeneration of Parkinson Disease. Experimental Neurobiology. [Link]
Two studies explore LRRK2's activity in Parkinson's disease. National Institute on Aging (NIA). [Link]
Assessing the Role of LRRK2 in Sporadic Parkinson's Disease Using iPSC-derived Dopaminergic Neurons. Parkinson's Disease. [Link]
Mouse models for LRRK2 Parkinson's disease. Experimental Neurology. [Link]
LRRK2 phosphorylation of Rab GTPases in Parkinson's disease. FEBS Letters. [Link]
LRRK2 in PD Genetic Pre-clinical Models. Parkinson's Disease. [Link]
Investigating vesicular trafficking function and dysfunction of the Parkinson's Disease kinase LRRK2. UCL Discovery. [Link]
LRRK2 regulator ID'd as potential therapeutic target in Parkinson's. Parkinson's News Today. [Link]
Leucine-rich repeat kinase 2 (LRRK2) as a potential therapeutic target in Parkinson's disease. Journal of Chemical Neuroanatomy. [Link]
The Multifaceted Role of LRRK2 in Parkinson's Disease. International Journal of Molecular Sciences. [Link]
Pathological Functions of LRRK2 in Parkinson's Disease. Biomedicines. [Link]
Progress in LRRK2-Associated Parkinson's Disease Animal Models. Frontiers in Neuroscience. [Link]
Overview of the Impact of Pathogenic LRRK2 Mutations in Parkinson's Disease. International Journal of Molecular Sciences. [Link]
Genome-wide screen reveals Rab12 GTPase as a critical activator of Parkinson's disease-linked LRRK2 kinase. eLife. [Link]
LRRK2 G2019S and Parkinson's disease: insight from Neuroinflammation. Postgraduate Medical Journal. [Link]
An LRRK2 inhibitor shows promise as a Parkinson's disease therapy. Front Line Genomics. [Link]
Multiple-Hit Hypothesis in Parkinson's Disease: LRRK2 and Inflammation. Frontiers in Neuroscience. [Link]
Neulark – A Clinical Trial for People with Parkinson's Disease Patients. Neuron23. [Link]
Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases. eLife. [Link]
Neuron23 Unveils Groundbreaking Phase 2 Trial in Early Parkinson's Disease. Neuron23. [Link]
Leucine-rich repeat kinase 2 (LRRK2): an update on the potential therapeutic target for Parkinson's disease. Expert Opinion on Therapeutic Targets. [Link]
LRRK2-Related Parkinson's Disease Due to Altered Endolysosomal Biology With Variable Lewy Body Pathology: A Hypothesis. Frontiers in Neuroscience. [Link]
"LRRK2: Autophagy and Lysosomal Activity". Frontiers in Neuroscience. [Link]
Phase 3 Trial of LRRK2 Inhibitor Being Initiated for Parkinson Disease. Practical Neurology. [Link]
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"LRRK2: Autophagy and Lysosomal Activity". Frontiers in Neuroscience. [Link]
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Engineering the Hinge: A Technical Guide to Pyrrolo[2,3-d]pyrimidines as Privileged Kinase Inhibitors
Executive Summary As the landscape of targeted oncology and autoimmune therapeutics evolves, the demand for highly selective, potent kinase inhibitors has never been greater. Among the myriad of heterocyclic pharmacophor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the landscape of targeted oncology and autoimmune therapeutics evolves, the demand for highly selective, potent kinase inhibitors has never been greater. Among the myriad of heterocyclic pharmacophores, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in modern drug discovery. This technical whitepaper explores the structural logic, mechanistic pathways, and rigorous experimental methodologies required to evaluate pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. Designed for drug development professionals, this guide synthesizes biochemical principles with field-proven, self-validating assay protocols.
The Structural Logic of Pyrrolo[2,3-d]pyrimidines
The core success of the pyrrolo[2,3-d]pyrimidine nucleus lies in its biomimetic nature; it is a 7-deaza-isostere of adenine, the fundamental nitrogenous base of ATP[1].
By replacing the N7 atom of the traditional purine ring with a carbon atom, this scaffold achieves two critical objectives:
Hinge Region Engagement: It retains the essential nitrogen atoms required to act as hydrogen-bond donors and acceptors, allowing it to perfectly mimic ATP and anchor into the peptide backbone of the kinase hinge region[2].
Synthetic Adaptability: The introduction of the C7 position provides a novel vector for synthetic elaboration, allowing medicinal chemists to build out into the solvent-exposed regions or the hydrophobic pockets of the kinase active site, thereby driving kinase selectivity[3].
This structural mimicry fundamentally enhances their appeal as potent, ATP-competitive (Type I) inhibitors across a broad spectrum of the kinome[3].
Figure 1: Mechanism of action for ATP-competitive pyrrolo[2,3-d]pyrimidine kinase inhibitors.
Clinical Validation and Quantitative Profiling
The translation of this scaffold from bench to bedside has yielded several blockbuster therapeutics. Tofacitinib and baricitinib are prominent examples of FDA-approved JAK inhibitors utilizing this core[2]. Similarly, ribociclib operates as a highly specific CDK4/6 inhibitor for breast cancer[4].
Table 1 summarizes the quantitative enzymatic profiles of both approved drugs and promising preclinical candidates.
Table 1: Quantitative Profiling of Key Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
As an Application Scientist, I emphasize that biochemical potency must be rigorously and reproducibly validated. The following protocols detail the step-by-step causality for establishing kinase inhibition.
Protocol A: In Vitro Kinase Activity Profiling via ADP-Glo Assay
Causality & Logic: Radiometric assays (³²P-ATP) are hazardous and low-throughput. The ADP-Glo assay is a universal, homogenous luminescence assay that measures ADP formed from a kinase reaction. Because it relies on luminescence rather than fluorescence, it completely avoids interference from auto-fluorescent compounds—a common artifact when screening dense heterocyclic scaffolds like pyrrolopyrimidines.
Self-Validating System: This protocol requires a "No Enzyme" control to establish baseline ATP background, and a "Reference Inhibitor" (e.g., Staurosporine) to validate assay sensitivity and dynamic range.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Logic: The inclusion of BSA prevents the non-specific binding of hydrophobic pyrrolo[2,3-d]pyrimidine compounds to the microplate walls, preventing artificially low potency readings.
Compound Serial Dilution: Dilute the inhibitor in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of ≤1%. Logic: DMSO concentrations >1% can denature the kinase domain and artificially inflate IC₅₀ values.
Enzyme-Inhibitor Pre-incubation: Add the purified recombinant kinase to the compound plate. Incubate at room temperature for 30 minutes. Logic: This allows the inhibitor to reach thermodynamic binding equilibrium at the hinge region before substrate competition begins.
Reaction Initiation: Add the ATP/Substrate mix to initiate the reaction. Logic: The ATP concentration must be set exactly at the apparent
for the specific kinase. Running the assay at the ATP ensures that the derived IC₅₀ value is a true reflection of the inhibitor's affinity () according to the Cheng-Prusoff equation.
Reaction: Incubate for 60 minutes at room temperature.
ATP Depletion: Add ADP-Glo Reagent (1:1 volume) to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Logic: Complete depletion of background ATP is critical to prevent false-positive luminescence.
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
Data Acquisition: Read luminescence on a microplate reader and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Figure 2: Step-by-step workflow of the ADP-Glo universal kinase assay.
Biochemical potency must translate to cellular efficacy. For cell-cycle regulators like the CDK4/6 inhibitor ribociclib, efficacy is measured via G1 cell cycle arrest[4].
Step-by-Step Methodology:
Cell Seeding: Seed target cells in 6-well plates at
cells/well. Allow 24 hours for adherence.
Compound Treatment: Treat cells with varying concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor for 24-48 hours. Logic: CDK4/6 inhibitors induce cytostasis rather than immediate apoptosis, requiring sufficient time (typically >1 full cell cycle) to observe G1 accumulation[9].
Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix in ice-cold 70% ethanol dropwise while vortexing. Logic: Dropwise addition prevents cell clumping, ensuring the single-cell suspensions crucial for accurate flow cytometry.
Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate at 37°C for 30 minutes. Logic: PI intercalates into all nucleic acids; RNase A ensures the fluorescent signal is strictly proportional to DNA content, not RNA.
Acquisition & Interpretation: Analyze on a flow cytometer. An effective inhibitor will show a dose-dependent increase in the percentage of cells in the G0/G1 phase.
The pyrrolo[2,3-d]pyrimidine scaffold is highly adaptable for overcoming acquired clinical resistance. For instance, third-generation EGFR inhibitors face severe resistance from the C797S mutation. Recent structural modifications to the pyrrolo[2,3-d]pyrimidine core have yielded fourth-generation inhibitors (e.g., Compound 31r) capable of targeting the EGFR 19del/T790M/C797S triple mutation[7].
Crucially, structure-activity relationship (SAR) studies reveal that substitutions at the pyrrole nitrogen (e.g., replacing the "–NH–" with "–S–" or "–NMe–") dramatically reduce potency. This proves that the pyrrolic N–H hydrogen is strictly essential for forming fundamental hydrogen bonds within the kinase hinge region[7]. Furthermore, strategic halogenation of these derivatives can significantly enhance target binding affinity, generating multi-targeted inhibitors capable of inducing apoptosis via caspase-3/Bax upregulation[8].
References
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC (nih.gov). 2
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed (nih.gov). 3
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed (nih.gov). 1
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI (mdpi.com). 8
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications (acs.org). 7
Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed (nih.gov). 5
Spectroscopic Profiling and Structural Characterization of 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary & Chemical Context The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous kinase inhibitors, including blockbuste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous kinase inhibitors, including blockbuster JAK inhibitors like ruxolitinib and tofacitinib. During the preclinical synthesis of these therapeutic agents, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1309430-77-0) frequently emerges as a critical intermediate or a diagnostic solvolysis side-product[1].
Understanding the exact spectroscopic signature of this molecule is paramount for synthetic chemists and analytical scientists. When acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is performed in ethanol, competitive nucleophilic attack by the solvent can yield the 4-ethoxy derivative[2]. Accurate spectroscopic characterization ensures the purity of the active pharmaceutical ingredient (API) by identifying and quantifying this specific impurity.
This technical guide provides an authoritative, in-depth breakdown of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine, linking experimental data to underlying quantum mechanical and structural causalities.
Mechanistic Causality: Formation via Solvolysis
To understand why 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine is frequently encountered in drug development, one must examine the reaction kinetics of its parent compound. In typical SNAr (nucleophilic aromatic substitution) aminations, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with aniline derivatives[2].
If ethanol is used as the solvent in the presence of an acid catalyst (e.g., HCl), an equilibrium is established. High concentrations of acid protonate and deactivate the basic aniline nucleophile. Consequently, the highly abundant ethanol solvent outcompetes the deactivated aniline, attacking the electrophilic C-4 position of the pyrimidine ring[2]. This solvolysis pathway directly dictates the necessity of rigorous spectroscopic monitoring.
Mechanistic pathway illustrating the acid-catalyzed solvolysis of the pyrimidine core in ethanol.
Spectroscopic Data & Structural Elucidation
The following data is grounded in high-resolution spectroscopic analyses utilizing a 400 MHz spectrometer for proton (1H) and a 101 MHz spectrometer for carbon (13C)[2]. DMSO-d6 is the solvent of choice due to its ability to disrupt intermolecular hydrogen bonding, fully solubilizing the rigid, planar heterocyclic core while preventing rapid exchange of the pyrrole N-H proton.
Quantitative 1H NMR Data
The proton NMR spectrum provides a definitive map of the molecule's electronic environment. The extreme deshielding of specific protons is a direct result of the electron-withdrawing nitrogen atoms in the pyrimidine ring.
Pyrrole N-H; highly deshielded due to ring current and lack of rapid proton exchange in dry DMSO-d6.
C-2
8.34
Singlet (s)
-
1H
Pyrimidine C-H; strongly deshielded by the inductive effects of adjacent N1 and N3 atoms.
C-6
7.33
Doublet of doublets (dd)
3.5, 2.3
1H
Pyrrole C-H (α to NH); exhibits fine coupling with both the N-H proton and the adjacent C-5 proton.
C-5
6.45
Doublet of doublets (dd)
3.4, 1.8
1H
Pyrrole C-H (β to NH); relatively shielded compared to C-6 due to electron donation from the pyrrole nitrogen.
O-CH2
4.52
Quartet (q)
7.1
2H
Ethoxy methylene; significantly deshielded by the adjacent electronegative oxygen atom.
CH3
1.38
Triplet (t)
7.1
3H
Ethoxy methyl; standard aliphatic shift, split into a triplet by the adjacent CH2 group.
Quantitative 13C NMR Data
Carbon-13 NMR provides a complementary backbone map. The presence of the ethoxy group induces a massive downfield shift at the C-4 position due to the electronegativity of the oxygen atom.
C-4 ; The most deshielded carbon, confirming the attachment of the electronegative ethoxy oxygen.
152.5
Quaternary (C)
C-7a ; Bridgehead carbon adjacent to the pyrimidine nitrogens.
150.9
Methine (CH)
C-2 ; Pyrimidine core carbon situated directly between N1 and N3.
122.9
Methine (CH)
C-6 ; Pyrrole α-carbon.
103.1
Quaternary (C)
C-4a ; Bridgehead carbon, uniquely shielded for an aromatic system due to electron delocalization.
98.7
Methine (CH)
C-5 ; Pyrrole β-carbon, highly shielded due to resonance electron donation from the pyrrole nitrogen.
62.1
Methylene (CH2)
Ethoxy CH2 ; Diagnostic shift confirming the presence of the aliphatic ether linkage.
14.3
Methyl (CH3)
Ethoxy CH3 ; Standard aliphatic methyl environment.
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization in positive mode (ESI+) is required to validate the exact mass of the synthesized compound[3].
Molecular Formula: C8H9N3O
Theoretical Exact Mass: 163.0746 Da
Expected [M+H]+ Ion: m/z 164.0824
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols describe the isolation and spectroscopic preparation of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine.
Protocol A: Isolation via Silica-Gel Flash Chromatography
When isolating the compound from a crude amination mixture (e.g., separating it from an aniline-substituted product), normal-phase chromatography is highly effective[2].
Sample Loading: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM) and dry-load onto silica gel (pore size 40-63 μm).
Column Equilibration: Equilibrate the flash chromatography column with 100% n-pentane.
Elution Gradient: Apply an isocratic mobile phase of Ethyl Acetate (EtOAc) / n-pentane at a 2:1 ratio.
Fraction Collection: Monitor the eluent at 254 nm using an inline UV detector. The target compound, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine, elutes with an Rf value of 0.21[2].
Concentration: Pool the fractions containing the target compound and concentrate under reduced pressure at 40°C to yield a solid product.
Protocol B: NMR Sample Preparation and Acquisition
Drying: Ensure the isolated solid is dried under high vacuum (≤ 0.1 mbar) for at least 4 hours to remove residual EtOAc or n-pentane, which would otherwise obscure the ethoxy aliphatic signals.
Dissolution: Weigh exactly 5.0 mg of the purified solid and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D).
Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution. The solution should be completely clear.
Acquisition: Insert the sample into a 400 MHz NMR spectrometer equipped with a 5 mm Smartprobe[4]. Acquire the 1H spectrum with 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the 13C spectrum at 101 MHz with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-4, C-7a, C-4a).
Step-by-step workflow for the isolation and NMR spectroscopic characterization of the target compound.
References
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions
Source: ACS Omega (2024) / PubMed Central (PMC)
URL:[Link]
Source: US Patent Application (US20230125057A1)
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope
Source: Preprints.org (2023)
URL:[Link]
Ruxolitinib Impurities and Reference Standards
Source: Pharmaffiliates
URL:[Link]
The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold for Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, h...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors for a multitude of therapeutic targets.[1] Its unique electronic properties and structural resemblance to the purine core of ATP allow it to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases. This guide provides a comprehensive overview of the key therapeutic targets of the pyrrolo[2,3-d]pyrimidine core, delving into the molecular mechanisms of action, structure-activity relationships, and the synthetic strategies employed in the development of these targeted agents. We will explore its application in oncology, inflammation, and infectious diseases, supported by experimental data and protocols to provide a practical resource for researchers in the field.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has garnered significant attention in drug discovery due to its frequent appearance in clinically successful drugs and late-stage clinical candidates.[2][3] The replacement of the N7 nitrogen atom of the purine ring with a carbon atom alters the electron distribution and provides a vector for further chemical modification, often leading to enhanced binding affinity and selectivity for target proteins.[3] This structural motif is central to the mechanism of action of numerous ATP-competitive inhibitors, where the pyrimidine portion can form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of adenine.[4][5] The pyrrole moiety offers a versatile platform for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The broad utility of this scaffold is evidenced by its presence in FDA-approved drugs such as Tofacitinib (a JAK inhibitor for rheumatoid arthritis) and Baricitinib (another JAK inhibitor).[4] The continued exploration of this core has led to the discovery of potent inhibitors for a wide range of protein families, solidifying its status as a cornerstone in modern drug design.
Key Therapeutic Targets of the Pyrrolo[2,3-d]pyrimidine Core
The therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives spans a wide array of diseases, primarily driven by their ability to inhibit key enzymes involved in pathological signaling pathways. The most prominent class of targets for this scaffold is the protein kinase family.
Protein Kinases: The Primary Therapeutic Arena
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolo[2,3-d]pyrimidine core has been extensively exploited to develop inhibitors for various kinase subfamilies.
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC).[6] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as both reversible and covalent inhibitors of mutant EGFR.[6] These inhibitors typically feature a pharmacophore that occupies the ATP-binding pocket, with the pyrrolo[2,3-d]pyrimidine core forming hydrogen bonds with the hinge region. Covalent inhibitors incorporate a reactive group, such as an acrylamide moiety, that forms an irreversible bond with a cysteine residue (Cys797) in the active site of EGFR, leading to prolonged inhibition.[7] One study reported a series of pyrrolo[2,3-d]pyrimidine derivatives that selectively inhibit EGFR with the T790M mutation, a common mechanism of resistance to first- and second-generation EGFR inhibitors.[6] Compound 12i from this series showed an IC50 of 0.21 nM against the mutant EGFR, demonstrating a 104-fold selectivity over the wild-type enzyme.[6]
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms.[8][9] Pyrrolo[2,3-d]pyrimidine-based inhibitors, such as Tofacitinib, are potent inhibitors of JAKs.[8] These compounds bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and activation of STAT proteins. The development of dual JAK and histone deacetylase (HDAC) inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold is an emerging strategy to overcome resistance to HDAC inhibitors in solid tumors.[9]
RET (Rearranged during Transfection) Kinase: Gene fusions and mutations of the RET proto-oncogene are oncogenic drivers in various cancers, including thyroid and lung cancers.[4] Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potent RET inhibitors.[4] A lead compound, 59 , was identified as a type 2 inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase, offering a potential advantage over ATP-competitive type 1 inhibitors.[4] This compound demonstrated low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant.[4]
Other Tyrosine Kinases: The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to other tyrosine kinases such as HER2, VEGFR2, and CSF1R.[10][11] Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have been synthesized as multi-targeted kinase inhibitors, with compound 5k showing significant activity against EGFR, Her2, VEGFR2, and CDK2.[10]
Aurora Kinases: These kinases are key regulators of mitosis, and their overexpression is common in many cancers.[12] A series of pyrrolo[2,3-d]pyrimidine-based Aurora A inhibitors were developed through scaffold hopping from the known inhibitor Alisertib.[12] Compound 11 from this series exhibited potent Aurora A inhibitory activity with an IC50 of 0.74 nM and demonstrated improved selectivity over Aurora B.[12]
p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with various cancers.[13] Molecular dynamics simulations have been used to investigate the binding modes of 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of PAK4, revealing strong interactions with the hinge region and surrounding residues.[13][14]
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit CDKs, including CDK2 and CDK9.[10][15]
Other Therapeutic Targets
Beyond kinases, the pyrrolo[2,3-d]pyrimidine core has shown promise in targeting other enzyme families and biological pathways.
Histone Deacetylases (HDACs): As mentioned earlier, dual inhibitors targeting both JAKs and HDACs have been developed using the pyrrolo[2,3-d]pyrimidine scaffold.[9] This approach aims to overcome the feedback activation of the JAK-STAT3 pathway that leads to resistance to HDAC inhibitors.[9]
Antiviral Targets: 7-Deazapurine nucleosides, where the pyrrolo[2,3-d]pyrimidine core is attached to a sugar moiety, have demonstrated significant antiviral activity.[3] These compounds can be phosphorylated in cells and incorporated into viral RNA or DNA, leading to inhibition of viral replication.[3]
Synthetic Strategies and Methodologies
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through various routes, often involving the construction of the fused ring system from either a substituted pyrrole or a pyrimidine precursor.[16][17]
General Synthetic Routes
A common strategy involves the cyclization of a pyrimidine ring onto a pre-existing pyrrole. This can be achieved by reacting a β-enaminonitrile, β-enaminoester, or β-enaminoamide of the pyrrole ring with bifunctional reagents such as formamide or urea.[16][17] Alternatively, the pyrrole ring can be constructed onto a pyrimidine scaffold.[16][17]
A one-pot, three-component reaction has been reported for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.[18]
Example Protocol: Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[19]
This protocol details a key intermediate synthesis.
Step 1: Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (10)
To a solution of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (9) (1.25 g, 5 mmol) in DMF, add oxone (3.6 g, 6 mmol).
Stir the reaction mixture for 6 hours.
Upon completion, add water to precipitate the product.
Filter the white solid to obtain 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (10) (1.13 g, 85% yield).
Step 2: Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (5)
To a slurry of compound 10 (1 g, 4 mmol) in CH2Cl2 (15 mL), add SOCl2 (2 mL) and DMF (0.2 mL) with efficient stirring at room temperature.
Stir the solution for 2 hours.
Evaporate the solvent.
Dissolve the crude residue in CH2Cl2 (15 mL).
Add the solution dropwise to an ice-cold solution of dimethylamine in THF (5 mL, 2 N) at 0°C with efficient stirring.
Data Presentation and Analysis
The evaluation of pyrrolo[2,3-d]pyrimidine derivatives as therapeutic agents relies on robust quantitative data. The following table summarizes the inhibitory activities of selected compounds against their respective targets.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate a key signaling pathway targeted by pyrrolo[2,3-d]pyrimidine derivatives and a general experimental workflow for their evaluation.
Figure 1: Simplified EGFR signaling pathway and the point of intervention for pyrrolo[2,3-d]pyrimidine-based inhibitors.
Figure 2: General experimental workflow for the synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives.
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine core has unequivocally established itself as a cornerstone of modern medicinal chemistry, particularly in the realm of kinase inhibitor design. Its inherent ability to mimic the purine core of ATP, coupled with its synthetic tractability, has enabled the development of a diverse array of potent and selective therapeutic agents. The successful clinical translation of several pyrrolo[2,3-d]pyrimidine-based drugs validates the power of this privileged scaffold.
Future research in this area will likely focus on several key aspects. The development of next-generation inhibitors that can overcome acquired resistance mechanisms remains a high priority. The design of covalent and allosteric inhibitors will continue to be an active area of investigation. Furthermore, the exploration of this scaffold for novel therapeutic targets beyond the kinome holds significant promise. As our understanding of disease biology deepens, the versatility of the pyrrolo[2,3-d]pyrimidine core will undoubtedly continue to be harnessed to create innovative medicines for a wide range of human diseases.
References
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (URL: [Link])
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC. (URL: [Link])
Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed. (URL: [Link])
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (URL: [Link])
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC. (URL: [Link])
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. (URL: [Link])
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC. (URL: [Link])
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (URL: [Link])
Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). (URL: [Link])
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis. (URL: [Link])
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF - ResearchGate. (URL: [Link])
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. (URL: [Link])
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (URL: [Link])
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Semantic Scholar. (URL: [Link])
Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - ACS Publications. (URL: [Link])
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed. (URL: [Link])
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential - ResearchGate. (URL: [Link])
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
(PDF) The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - ResearchGate. (URL: [Link])
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. (URL: [Link])
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: [Link])
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Grounding
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., ruxolitinib, baricitinib) and next-generation targeted therapies[1]. The substitution pattern at the C4 position is critical for binding affinity, as it dictates the primary hydrogen-bonding interactions within the ATP-binding hinge region of target kinases such as EGFR, JAK, and LRRK2[2].
While C4-amination is the most common derivatization, the synthesis of 4-alkoxy derivatives—specifically 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine analogues —provides unique hydrogen-bond acceptor profiles and modulates the molecule's overall lipophilicity. Interestingly, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine is frequently observed as a solvolysis side-product when the amination of 4-chloro precursors is attempted in ethanol under acidic conditions[3]. However, the deliberate, high-yielding synthesis of these analogues requires a highly controlled, step-wise nucleophilic aromatic substitution (SNAr) approach.
The Causality of N7-Protection
The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrimidine ring is electron-deficient, making the C4 position (analogous to C6 in purines) highly susceptible to nucleophilic attack[2]. However, the pyrrole N7 proton is acidic (pKa ~13). If left unprotected, the introduction of a strong nucleophilic base like sodium ethoxide (NaOEt) will immediately deprotonate N7. The resulting pyrrolide anion delocalizes negative charge across the pyrimidine ring, drastically reducing the electrophilicity of C4. This stalls the SNAr reaction and promotes unwanted N-alkylation[4].
To enforce a self-validating and regiospecific reaction, N7 must be protected. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the industry standard due to its stability under strong basic SNAr conditions and its facile removal under acidic conditions[2].
Visualizing the Workflow and Target Pathway
The following diagrams illustrate the synthetic logic used to generate 4-ethoxy analogues, as well as their biological mechanism of action when deployed as kinase inhibitors.
Fig 1: Synthetic workflow for 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine analogues.
Fig 2: Mechanism of action for pyrrolo[2,3-d]pyrimidine analogues in kinase inhibition.
Step-by-Step Experimental Protocol
This protocol outlines a self-validating system for generating C5-diversified 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine analogues.
Step 1: N7-Protection (SEM-Protection)
Reaction: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases.
Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Stir at room temperature for 2 hours[2].
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show a faster-moving spot compared to the starting material. 1H NMR will confirm the presence of the SEM group (singlet at ~δ -0.05 ppm for the trimethylsilyl protons).
Step 2: SNAr C4-Ethoxylation
Reaction: Dissolve the SEM-protected intermediate (1.0 eq) in anhydrous Ethanol (0.15 M).
Nucleophilic Attack: Add freshly prepared Sodium Ethoxide (NaOEt, 2.0 eq) or a 21% wt solution in ethanol.
Heating: Reflux the mixture (80 °C) for 4–6 hours until complete consumption of the starting material is observed.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between water and Dichloromethane (DCM). Extract, dry, and purify via flash chromatography[4].
Validation Checkpoint: LC-MS will show the disappearance of the chlorine isotopic pattern (M / M+2) and a mass shift corresponding to the ethoxy group. 1H NMR will show a characteristic quartet (~δ 4.55 ppm) and triplet (~δ 1.45 ppm).
Reaction: Dissolve the 4-ethoxy intermediate in anhydrous DMF. Protect from light.
Halogenation: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C. Stir at room temperature for 1 hour. The electron-rich nature of the pyrrole ring directs the electrophile exclusively to the C5 position.
Validation Checkpoint: 1H NMR will show the complete disappearance of the C5-H pyrrole proton (typically a doublet around δ 6.60 ppm).
Step 4: Suzuki-Miyaura Cross-Coupling
Reaction: Combine the 5-bromo intermediate (1.0 eq), an Aryl/Heteroaryl Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Heat at 90 °C for 12 hours under argon.
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.
Step 5: N7-Deprotection
Reaction: Dissolve the coupled intermediate in DCM. Add Trifluoroacetic Acid (TFA) (DCM:TFA 2:1 v/v) and stir at room temperature for 3 hours to cleave the SEM ether[2].
Scavenging: Concentrate the mixture to remove TFA. Redissolve in Methanol and add excess Methanolic Ammonia (or ethylenediamine) to scavenge the resulting formaldehyde hemiacetal intermediate. Stir for 2 hours.
Final Purification: Purify the final 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine analogue via preparative HPLC.
Validation Checkpoint: 1H NMR will confirm the complete loss of SEM signals and the reappearance of the broad N-H exchangeable proton at ~δ 12.0 ppm.
Quantitative Data & Analytical Signatures
The table below summarizes the expected yields and key self-validating analytical signatures for each stage of the synthesis.
Reaction Step
Intermediate / Product
Typical Yield (%)
Key Analytical Signature (1H NMR, CDCl₃ or DMSO-d₆)
Application Note & Protocol: A Robust In Vitro Kinase Assay for Leucine-Rich Repeat Kinase 2 (LRRK2) Utilizing Compound 7
For Researchers, Scientists, and Drug Development Professionals Abstract Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations within its gene are the most common cause of both familial and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations within its gene are the most common cause of both familial and sporadic Parkinson's disease.[1][2][3][4][5][6] The kinase activity of LRRK2 is considered a critical factor in the pathophysiology of the disease, making it a prime target for therapeutic intervention.[1][7][8] This document provides a detailed protocol for a robust and high-throughput in vitro kinase assay for LRRK2, designed for the evaluation of small molecule inhibitors such as the hypothetical "Compound 7". The described methodology utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction.[5][9][10][11][12][13] This protocol is designed to be self-validating through the inclusion of essential controls and provides guidance on data analysis for the determination of inhibitor potency (IC50).
Introduction to LRRK2 and its Significance
LRRK2 is a complex protein with multiple functional domains, including a kinase domain and a GTPase domain.[2][3][4][14] Its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[2][3][15] The G2019S mutation, located in the kinase domain, is the most common LRRK2 mutation and leads to a hyperactive kinase, strengthening the rationale for developing LRRK2 kinase inhibitors.[7][16][17] The development of such inhibitors requires reliable and reproducible in vitro assays to determine their potency and selectivity.
The LRRK2 Protein and its Substrates
LRRK2 Structure
LRRK2 is a large protein of 2527 amino acids with a multi-domain architecture.[4] Key domains include an N-terminal armadillo repeat region, ankyrin repeats, leucine-rich repeats, a Ras of complex (ROC) GTPase domain, a C-terminal of ROC (COR) domain, the kinase domain, and a C-terminal WD40 domain.[2][3][4][14] This complex structure suggests that LRRK2 functions as a scaffold for various protein-protein interactions and is subject to intricate regulation.
LRRK2 Substrates
Several substrates for LRRK2 have been identified, which can be broadly categorized as:
Generic Substrates: Myelin Basic Protein (MBP) has been historically used as a generic substrate for in vitro LRRK2 kinase assays.[1][18]
Peptide Substrates: LRRKtide, a synthetic peptide derived from the moesin protein, is a widely accepted and specific substrate for LRRK2 kinase activity.[7][18][19][20]
Physiological Substrates: A significant breakthrough in the field was the identification of a subset of Rab GTPases as bona fide physiological substrates of LRRK2.[21][22][23] Rab10 is a well-validated substrate, and its phosphorylation at Threonine 73 is a reliable indicator of LRRK2 kinase activity in both cellular and in vitro systems.[21][22][23][24][25]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[5][9][10][11][12][13] The assay is performed in two steps:
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced, and thus to the kinase activity.[5][9][11][12]
Detailed Protocol for LRRK2 In Vitro Kinase Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening of inhibitors like Compound 7.
Materials and Reagents
Reagent
Supplier
Catalog No. (Example)
Recombinant Human LRRK2 (G2019S)
SignalChem
L17-11G
Recombinant Human Rab10
SignalChem
R04-54N
ADP-Glo™ Kinase Assay
Promega
V9101
ATP, 10 mM Solution
Promega
V9151
Kinase Buffer (KB)
See formulation below
-
Compound 7 (or other inhibitor)
-
-
DMSO
Sigma-Aldrich
D2650
384-well, low-volume, white plates
Corning
3572
Kinase Buffer (KB) Formulation (1X):
40 mM Tris-HCl, pH 7.5
20 mM MgCl2
0.1 mg/mL BSA
50 µM DTT
Note: It is crucial to use high-purity water and reagents for all buffers.
Experimental Workflow
Step-by-Step Procedure
Compound 7 Preparation:
Prepare a 10 mM stock solution of Compound 7 in 100% DMSO.
Perform a serial dilution of Compound 7 in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution series).
Reagent Preparation:
Thaw all reagents on ice.
Prepare the LRRK2 enzyme solution by diluting the stock in 1X KB to the desired final concentration (e.g., 25 ng/well).
Prepare the Substrate/ATP mix by combining Rab10 and ATP in 1X KB to the desired final concentrations (e.g., 0.2 µg/µL Rab10 and 10 µM ATP).
Kinase Reaction Setup (in a 384-well plate):
Add 1 µL of serially diluted Compound 7 or DMSO (for controls) to the appropriate wells.
Add 2 µL of the diluted LRRK2 enzyme solution to each well.
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well. The final reaction volume is 5 µL.
Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined empirically.
Signal Detection:
Add 5 µL of ADP-Glo™ Reagent to each well.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well.
Incubate for 30-60 minutes at room temperature.
Read the luminescence on a plate reader.
Self-Validating Controls
Control
Description
Purpose
No Enzyme Control
All reaction components except LRRK2.
Defines the background signal.
No Substrate Control
All reaction components except Rab10.
Measures LRRK2 autophosphorylation.
Positive Control
All reaction components with a known LRRK2 inhibitor (e.g., LRRK2-IN-1).[17][26][27]
Confirms the assay can detect inhibition.
Vehicle Control
All reaction components with DMSO (the vehicle for Compound 7).
Represents 100% kinase activity (0% inhibition).
Data Analysis and Interpretation
Subtract Background: Subtract the average luminescence of the "No Enzyme Control" from all other measurements.
Calculate Percent Inhibition:
% Inhibition = 100 x (1 - (Signal_Compound7 / Signal_VehicleControl))
Determine IC50:
Plot the % Inhibition against the logarithm of the Compound 7 concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Alternative Detection Method: Phos-tag™ SDS-PAGE
For a more direct visualization of substrate phosphorylation, the Phos-tag™ SDS-PAGE method can be employed.[25][28][29] This technique utilizes a molecule that specifically binds to phosphate groups, causing a mobility shift of the phosphorylated protein on an SDS-PAGE gel. This allows for the separation and quantification of phosphorylated and non-phosphorylated Rab10.[23][25][28]
Troubleshooting
Issue
Possible Cause
Solution
High background signal
ATP contamination in reagents.
Use fresh, high-purity reagents.
Low signal-to-background ratio
Inactive enzyme, suboptimal ATP concentration, or insufficient incubation time.
Verify enzyme activity with a positive control. Optimize ATP concentration and incubation times.[30]
High variability between replicates
Pipetting errors, especially with small volumes.
Use calibrated pipettes and proper technique. Consider using automated liquid handlers.
No inhibition observed
Compound 7 is inactive, or the concentration is too low. Degraded inhibitor.
Test a wider concentration range. Use a fresh stock of the inhibitor.
Conclusion
The protocol described in this application note provides a robust and reliable method for assessing the in vitro kinase activity of LRRK2 and for determining the potency of small molecule inhibitors like Compound 7. The use of a physiological substrate, Rab10, and a high-throughput detection method like the ADP-Glo™ assay, makes this protocol highly relevant for drug discovery programs targeting LRRK2 in Parkinson's disease and other LRRK2-associated pathologies.
References
Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC. (URL: )
Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - Bio-protocol. (URL: [Link])
Assaying the kinase activity of LRRK2 in vitro - PubMed. (URL: [Link])
Roles of LRRK2 and its orthologs in protecting against neurodegeneration and neurodevelopmental defects - Frontiers. (URL: [Link])
Simple schematic of LRRK2 protein structure (2527 amino acids long) and... - ResearchGate. (URL: [Link])
Evaluating Novel Small Molecule Inhibitors of LRRK2 to Deliver PET Ligands. (URL: [Link])
Physiological and pathological functions of LRRK2: implications from substrate proteins | Neuronal Signaling | Portland Press. (URL: [Link])
Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife. (URL: [Link])
Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview - YouTube. (URL: [Link])
The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease - Frontiers. (URL: [Link])
Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization | Biochemical Journal | Portland Press. (URL: [Link])
LRRK2 Structure-Based Activation Mechanism and Pathogenesis - PMC. (URL: [Link])
Structural analysis of the full-length human LRRK2 - PMC. (URL: [Link])
Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC. (URL: [Link])
LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson's Disease, Where Do We Stand? - PMC. (URL: [Link])
Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One - Research journals. (URL: [Link])
Identification of LRRK2 Inhibitors through Computational Drug Repurposing. (URL: [Link])
University of Dundee Phos-tag analysis of Rab10 phosphorylation by LRRK2 Ito, Genta; Katsemonova, Kristina. (URL: [Link])
Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors - PubMed. (URL: [Link])
'Up with the LRRK': a phosphorylated Rab10 assay for evaluation of LRRK2 activity and inhibitor engagement - PubMed. (URL: [Link])
Screening for chemical modulators for LRRK2 | Biochemical Society Transactions. (URL: [Link])
Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC. (URL: [Link])
INSIGHT INTO THE MODE OF ACTION OF THE LRRK2 Y1699C PATHOGENIC MUTANT. (URL: [Link])
Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease - PMC. (URL: [Link])
Has anyone used a positive control for LRRK2 - ResearchGate. (URL: [Link])
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Measuring CNS Penetration of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocols.
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern kinase drug discovery, serving as the core for numerous inhibitors targeting LRRK2, JAK, and EGFR[1]. For neurodegenerative diseases (e.g., Parkinson's disease via LRRK2 inhibition) or brain metastases, achieving therapeutic concentrations in the central nervous system (CNS) is paramount[2].
However, the inherent physicochemical properties of the pyrrolo[2,3-d]pyrimidine core—specifically the multiple nitrogen atoms acting as hydrogen bond acceptors (N1, N3) and donors (N7)—make these molecules prime substrates for Blood-Brain Barrier (BBB) efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[2].
Historically, CNS penetration was evaluated using the total brain-to-plasma ratio (
). This metric is fundamentally flawed because it fails to account for non-specific lipid binding; a highly lipophilic compound may exhibit a high while having zero pharmacologically active free drug in the brain[3]. Modern neuropharmacology relies on the Free Drug Hypothesis , utilizing the unbound brain-to-plasma partition coefficient () as the gold standard[3].
Where
and represent the fraction of unbound drug in the brain and plasma, respectively[4]. A value near 1.0 indicates passive diffusion, while a value < 0.3 indicates active transporter-mediated efflux[3].
Fig 1. Mechanism of passive diffusion and active transporter-mediated efflux at the BBB.
In Vitro Profiling: The Self-Validating System
To accurately predict
before advancing to resource-intensive in vivo models, a robust in vitro workflow must be established. This involves measuring transcellular permeability and tissue binding[5].
Rationale & Causality: We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 over Caco-2 cells. MDCK cells form tighter monolayers (higher Transepithelial Electrical Resistance, TEER) and possess lower background levels of endogenous transporters, providing a higher signal-to-noise ratio for P-gp efflux specific to pyrrolo[2,3-d]pyrimidines[5].
cells/cm². Culture for 4-5 days until TEER exceeds 200 Ω·cm².
Compound Preparation: Prepare the pyrrolo[2,3-d]pyrimidine candidate at 1 µM in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).
Dosing:
Apical to Basolateral (A→B): Add 200 µL of compound solution to the apical chamber; add 600 µL blank HBSS to the basolateral chamber.
Basolateral to Apical (B→A): Add 600 µL of compound solution to the basolateral chamber; add 200 µL blank HBSS to the apical chamber.
Incubation: Incubate at 37°C with 5% CO₂ for 2 hours on an orbital shaker (150 rpm) to minimize the unstirred water layer.
Sampling & Quenching: Extract 50 µL from the receiver chambers and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 50 nM warfarin) to precipitate proteins[6].
Quantification: Centrifuge at 3000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.
System Validation & Quality Control:
Mass Balance: Calculate total recovery. If recovery is <80%, the compound is non-specifically binding to the plastic transwell, requiring the addition of 1% BSA to the receiver chamber.
Control Compounds: Run Atenolol (low permeability marker) and Loperamide (known P-gp substrate, expected ER > 10).
Rationale & Causality: Brain tissue is highly lipophilic. To accurately measure
, we use a 20% (w/v) brain homogenate rather than whole brain slices. This dilution prevents osmotic swelling in the dialysis chamber while maintaining the lipid-to-protein ratio necessary for accurate binding assessment[7].
Step-by-Step Methodology:
Matrix Preparation: Homogenize fresh rat brain tissue in 100 mM potassium phosphate buffer (pH 7.4) at a 1:4 ratio (w/v) to yield a 20% homogenate[7]. Obtain matched rat plasma.
Spiking: Spike the pyrrolo[2,3-d]pyrimidine compound into the plasma and brain homogenate to a final concentration of 1 µM.
Dialysis Setup: Load 200 µL of the spiked matrix into the donor chamber of a Rapid Equilibrium Dialysis (RED) device (8K MWCO). Load 350 µL of blank 100 mM phosphate buffer into the receiver chamber.
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4–6 hours[6].
Matrix Matching (Critical Step): To ensure equal LC-MS/MS ionization efficiency, matrix-match the samples post-dialysis. Add 50 µL of blank buffer to 50 µL of the donor sample, and add 50 µL of blank matrix to 50 µL of the receiver sample[6].
Extraction: Precipitate with 300 µL of acetonitrile containing an internal standard. Centrifuge and analyze.
Fig 2. Integrated in vitro and in vivo workflow for determining Kp,uu,brain of drug candidates.
Rationale & Causality: Assessing brain penetration at a single time point after a bolus dose often leads to erroneous
calculations due to pharmacokinetic hysteresis (the time delay between plasma and brain compartment equilibration). Therefore, steady-state continuous intravenous (IV) infusion is required to accurately determine [4].
Step-by-Step Methodology:
Dosing: Cannulate the jugular vein of male Sprague-Dawley rats. Administer a loading dose of the pyrrolo[2,3-d]pyrimidine candidate, immediately followed by a continuous IV infusion for 4 hours to achieve steady-state plasma concentrations (
).
Sampling: At
hours, collect systemic blood via the carotid artery into EDTA tubes.
Perfusion (Critical Step): Immediately perfuse the animal transcardially with ice-cold heparinized saline for 2 minutes. Causality: Failure to perfuse will leave residual blood in the brain microvasculature, artificially inflating the measured brain concentration.
Tissue Processing: Harvest the brain, weigh it, and homogenize in 3 volumes of blank buffer.
Quantification: Extract drug from plasma and brain homogenate via protein precipitation and quantify via LC-MS/MS.
Calculation:
Calculate
.
Calculate
using the in vitro values derived from Protocol 2.2.
Data Interpretation & Structure-Activity Relationship (SAR)
The pyrrolo[2,3-d]pyrimidine core requires careful structural tuning to achieve CNS penetration. Unoptimized compounds often feature a free N7-H, which acts as a strong hydrogen bond donor, triggering severe P-gp efflux. Successful CNS-penetrant LRRK2 inhibitors (e.g., MLi-2 derivatives or Compound 7) utilize strategies such as N-alkylation, steric shielding, or the formation of intramolecular hydrogen bonds to mask polarity and reduce efflux[1],[2].
Table 1: Representative Pharmacokinetic Data for Pyrrolo[2,3-d]pyrimidine Derivatives
value > 0.3 is generally considered the threshold for viable CNS-targeted therapeutics, ensuring sufficient unbound drug is available to engage the target kinase.
References
1.[1] Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed / NIH.[Link]
2.[6] A High-Throughput Cell-Based Method to Predict the Unbound Drug Fraction in the Brain. PubMed Central / NIH.[Link]
3.[2] Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry / ACS.[Link]
4.[5] Direct Comparison of the Prediction of the Unbound Brain-to-Plasma Partitioning Utilizing Machine Learning Approach and Mechanistic Pharmacokinetic Models. D-NB.info.[Link]
5.[7] Muscle to Brain Partitioning as Measure of Transporter-Mediated Efflux at the Rat Blood–Brain Barrier and Its Implementation in Drug Discovery. Semantic Scholar.[Link]
6.[4] Assessing central nervous system drug delivery: The combinatory mapping approach. Taylor & Francis Online.[Link]
7.[3] Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PubMed Central / NIH.[Link]
Application Note: High-Throughput Kinome Selectivity Profiling for Pyrimidine-Based Kinase Inhibitors
Introduction Pyrimidine derivatives, including 2-aminopyrimidines and pyrimidine-fused heterocycles, represent a dominant and highly effective class of small-molecule protein kinase inhibitors (1)[1]. By structurally mim...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrimidine derivatives, including 2-aminopyrimidines and pyrimidine-fused heterocycles, represent a dominant and highly effective class of small-molecule protein kinase inhibitors (1)[1]. By structurally mimicking the adenine ring of ATP, these compounds competitively bind to the highly conserved ATP-binding cleft of critical oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases (AURK), and Polo-like kinases (PLK) (2)[1][3][2]. However, because the human kinome consists of over 500 kinases with structurally homologous ATP pockets, pyrimidine derivatives carry an inherent risk of promiscuous off-target binding. Unintended kinase inhibition can lead to severe clinical toxicities, making comprehensive kinome selectivity profiling a mandatory stage in preclinical drug development (4)[4]. This application note provides a definitive, self-validating protocol for evaluating the kinome-wide selectivity of pyrimidine-based inhibitors, transitioning from high-throughput biochemical screening to cellular target engagement validation.
The Rationale for Competitive Binding Assays
Historically, kinase selectivity was evaluated using activity-based assays (e.g., radiometric ³³P-ATP transfer or TR-FRET). However, activity assays are heavily dependent on the specific
of each kinase for ATP, making cross-kinome comparisons mathematically complex and prone to artifactual bias (5)[6][5]. For ATP-competitive pyrimidine derivatives, active-site directed competition binding assays—such as the KINOMEscan platform—are fundamentally superior for high-throughput profiling (6)[6][7].
The assay relies on a thermodynamic competition between the test compound and an immobilized, broadly active proprietary ligand (bait) for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is inversely proportional to the test compound's binding affinity, which is subsequently quantified using ultra-sensitive quantitative PCR (qPCR) (7)[6][7].
KINOMEscan competitive binding principle for kinase inhibitor profiling.
Two-Tiered Kinome Screening Workflow
To optimize resource allocation while maintaining rigorous data fidelity, selectivity profiling should be executed in a two-tiered workflow (8)[8].
Two-tiered kinome screening workflow for pyrimidine derivatives.
Protocol: Step-by-Step Methodology
Self-Validating Assay Design : To ensure the assay operates as a self-validating system, every 384-well plate must incorporate a vehicle control (0.1% DMSO) to establish the 100% binding baseline, and a positive control (e.g., a pan-kinase inhibitor like Staurosporine) to define the 0% binding background (9)[9].
Tier 1: Primary Single-Dose Screen
Compound Preparation : Dissolve the pyrimidine derivative in 100% anhydrous DMSO to yield a 10 mM stock. Dilute to a 100x working stock.
Equilibration : In a 384-well plate, combine the DNA-tagged kinase library (typically >400 kinases), the immobilized bait ligand on magnetic beads, and the test compound at a final screening concentration of 1 µM or 3 µM (0.1% DMSO final).
Causality : Screening at a stringent concentration like 1 µM or 3 µM ensures that only biologically relevant, high-affinity off-targets are captured, filtering out transient, low-affinity interactions (10)[10].
Incubation : Incubate the reaction at 25°C with gentle shaking for 1 hour.
Causality : A 1-hour incubation is critical to allow the ATP-competitive pyrimidine derivative to reach full thermodynamic equilibrium with the kinase active site (9)[7][9].
Washing : Magnetically separate the beads and wash extensively with buffer to remove unbound kinases and excess test compound.
Elution & qPCR : Elute the bound DNA-tagged kinases and quantify the DNA tags using qPCR.
Data Normalization : Calculate the Percent of Control (PoC) for each kinase. A PoC of 10% indicates that 90% of the kinase was displaced by the test compound (11)[11].
Tier 2: Thermodynamic Affinity () Determination
For any kinase exhibiting a PoC < 10% in the primary screen, a precise binding affinity (
) must be determined.
Serial Dilution : Prepare an 11-point, 3-fold serial dilution of the pyrimidine derivative, typically ranging from 10 µM down to picomolar concentrations (12)[9][12].
Causality : An 11-point dilution series provides sufficient data density across the linear dynamic range to accurately model the Hill equation, preventing skewed
Raw binding data must be translated into standardized metrics to compare different pyrimidine scaffolds. The Selectivity Score (
) is the industry standard for quantifying kinome promiscuity[4][10].
Calculating the Selectivity Score
or :
The score is calculated by dividing the number of kinases bound by the inhibitor (meeting a specific threshold, such as or PoC < 10%) by the total number of distinct kinases tested.
A highly selective pyrimidine derivative typically exhibits an
) does not guarantee cellular target engagement. In a live cell, a pyrimidine derivative must cross the plasma membrane and compete with physiological intracellular ATP concentrations, which are exceptionally high (1–5 mM) compared to biochemical assay conditions. Therefore, biochemical off-targets must be validated using cellular assays like NanoBRET (11)[5][11].
Protocol Summary for NanoBRET:
Transfection : Express the off-target kinase fused to a NanoLuc luciferase reporter in HEK293 cells.
Tracer Addition : Introduce a cell-permeable fluorescent tracer that binds the kinase active site, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.
Inhibitor Competition : Treat the cells with the pyrimidine derivative. If the compound successfully engages the kinase intracellularly, it displaces the tracer, resulting in a dose-dependent loss of the BRET signal.
Causality : This orthogonal step eliminates false positives from the biochemical screen by proving that the inhibitor can outcompete endogenous ATP in a physiological environment[11].
Logic flow from biochemical hit identification to cellular target validation.
Application Note: Utilizing 4-Ethoxy-7H-Pyrrolo[2,3-d]Pyrimidine Scaffolds as LRRK2 Inhibitors in Parkinson's Disease Cell Models
Introduction & Mechanistic Rationale Leucine-rich repeat kinase 2 (LRRK2) is a highly validated therapeutic target for Parkinson's disease (PD). Pathogenic mutations in LRRK2, most notably the G2019S substitution in the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Leucine-rich repeat kinase 2 (LRRK2) is a highly validated therapeutic target for Parkinson's disease (PD). Pathogenic mutations in LRRK2, most notably the G2019S substitution in the kinase domain, aberrantly elevate intrinsic kinase activity[1]. This hyperactivation leads to increased phosphorylation of downstream Rab GTPases (e.g., Rab10 at Thr73), precipitating lysosomal dysfunction, impaired vesicle trafficking, and progressive neurodegeneration[2].
Recent medicinal chemistry efforts have identified the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold as a highly potent, selective, and brain-penetrant pharmacophore for LRRK2 inhibition[1]. Compounds derived from this scaffold (such as GSK3357679) competitively bind the ATP-binding pocket of LRRK2. The pyrrolopyrimidine core forms critical hydrogen bonds with the backbone of Glu1948 and Ala1950 in the hinge domain, effectively competing with ATP and shutting down kinase activity[1]. This application note details the experimental methodologies for utilizing 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives to interrogate LRRK2-Rab10 signaling in human PD cell models.
Mechanistic pathway of LRRK2 hyperactivation in Parkinson's disease and targeted kinase inhibition.
Experimental Design & Causality
To ensure high physiological relevance and a self-validating experimental system, this protocol utilizes human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons harboring the LRRK2 G2019S mutation.
Causality in Cell Selection: While immortalized lines like SH-SY5Y express endogenous LRRK2, iPSC-derived G2019S neurons natively recapitulate the hyperactive kinase state and the resulting dopaminergic vulnerability seen in PD patients.
Causality in Biomarker Selection: Phospho-Rab10 (pT73-Rab10) is measured rather than LRRK2 autophosphorylation (pS935 or pS1292). Rab10 phosphorylation is the direct downstream functional consequence of LRRK2 hyperactivation and serves as a highly specific, clinically validated target engagement biomarker[2].
Self-Validating System: Total Rab10 and GAPDH must be quantified simultaneously. This ensures the inhibitor specifically blocks kinase activity without inducing off-target protein degradation. A parallel cell viability assay (e.g., CellTiter-Glo) is mandatory to rule out non-specific cytotoxicity masquerading as target inhibition.
Protocol 1: Compound Preparation and Neuronal Dosing
Objective: Treat iPSC-derived G2019S neurons with a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine derivative to achieve steady-state LRRK2 inhibition.
Stock Preparation: Reconstitute the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine derivative in anhydrous DMSO to a 10 mM stock.
Causality: Anhydrous DMSO prevents hydrolysis of the compound and maintains exact molarity, ensuring reproducible dose-response curves.
Serial Dilution: Perform a 10-point, 3-fold serial dilution in DMSO (e.g., 10 mM down to 0.5 μM).
Media Spiking: Dilute the DMSO stocks 1:1000 into pre-warmed neuronal culture media (Neurobasal + B27).
Causality: This intermediate step ensures the final DMSO concentration on the cells is exactly 0.1% (v/v). DMSO concentrations >0.1% can induce spontaneous neuronal apoptosis and alter baseline kinase activity, confounding the viability readout.
Incubation: Replace the media on the iPSC-derived neurons with the compound-spiked media. Incubate for 2 hours at 37°C, 5% CO₂.
Causality: A 2-hour incubation is optimal for assessing steady-state target engagement (pRab10 inhibition) without triggering compensatory transcriptional feedback loops or compound degradation.
Protocol 2: Lysis and Quantitative Immunoblotting for pT73-Rab10
Objective: Extract intact phosphoproteins and quantify the IC₅₀ of the inhibitor against LRRK2 activity.
Cell Lysis: Wash cells rapidly with ice-cold PBS. Lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail.
Causality: Rab10 phosphorylation is highly labile. Omitting phosphatase inhibitors results in rapid pT73 dephosphorylation by endogenous phosphatases (e.g., PPM1H) during extraction, leading to false-positive "inhibition" signals[2].
Clarification: Scrape the cells, transfer to microcentrifuge tubes, and clarify the lysate via centrifugation (14,000 x g, 15 min, 4°C).
Normalization: Perform a BCA assay to normalize protein loading. Load 15-20 μg of total protein per well onto a 4-12% Bis-Tris polyacrylamide gel.
Immunoblotting: Transfer to a nitrocellulose membrane and probe with primary antibodies: Rabbit anti-pT73-Rab10, Mouse anti-Total Rab10, and Mouse anti-GAPDH.
Causality: Normalizing the pT73-Rab10 signal to Total Rab10 ensures that the observed IC₅₀ reflects true kinase inhibition, not compound-induced degradation of the Rab10 substrate or generalized cell death[3].
Experimental workflow for validating 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine efficacy in cell models.
Expected Quantitative Outcomes
When utilizing optimized 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., GSK3357679), researchers should expect potent nanomolar inhibition of LRRK2 without associated acute cytotoxicity[1]. The table below summarizes the expected pharmacological profile across different standard PD cell models.
Cell Model
Target Kinase
Readout Biomarker
Expected IC₅₀ (Target Inhibition)
Expected CC₅₀ (Cell Viability)
iPSC-Neurons (LRRK2 G2019S)
LRRK2
pT73-Rab10 / Total Rab10
2.0 – 5.0 nM
> 10,000 nM
SH-SY5Y (Endogenous WT)
LRRK2
pT73-Rab10 / Total Rab10
5.0 – 15.0 nM
> 10,000 nM
Primary Astrocytes
LRRK2
pT73-Rab10 / Total Rab10
10.0 – 20.0 nM
> 10,000 nM
References
[1] Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors
Source: NIH PMC
URL:
[2] Interrogating Parkinson's disease LRRK2 kinase pathway activity by assessing Rab10 phosphorylation in human neutrophils
Source: NIH PMC
URL:
[3] Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease
Source: NIH PMC
URL:
Application Note: High-Throughput Cellular Assay for LRRK2 Ser935 Phosphorylation Inhibition
Target Audience: Researchers, assay development scientists, and pharmacologists in neurodegenerative drug discovery. Scientific Rationale: Targeting LRRK2 in Parkinson's Disease Mutations in the Leucine-Rich Repeat Kinas...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, assay development scientists, and pharmacologists in neurodegenerative drug discovery.
Scientific Rationale: Targeting LRRK2 in Parkinson's Disease
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene—most notably the G2019S substitution—are among the most common genetic causes of familial Parkinson's disease (PD) and are also implicated in idiopathic PD[1]. Because the G2019S mutation pathologically elevates LRRK2 kinase activity, developing small-molecule LRRK2 kinase inhibitors is a primary therapeutic strategy[2].
However, evaluating intracellular LRRK2 target engagement presents a unique challenge: native downstream physiological substrates of LRRK2 have historically been difficult to isolate for robust, high-throughput screening. To overcome this, the field utilizes Serine 935 (Ser935) phosphorylation as a highly reliable, surrogate biomarker of LRRK2 kinase activity[3].
The Mechanistic Causality of Ser935 Dephosphorylation
It is critical to understand that Ser935 is not an autophosphorylation site (unlike Ser1292). Instead, it is a constitutive phosphorylation site modified by upstream kinases (such as IKKs)[3]. So why does inhibiting LRRK2 reduce Ser935 phosphorylation?
When LRRK2 is in its active conformation, Ser935 is phosphorylated, which creates a binding motif for 14-3-3 adapter proteins . This interaction stabilizes LRRK2 and maintains its diffuse localization in the cytoplasm[2]. When an ATP-competitive inhibitor (e.g., LRRK2-IN-1) binds to the LRRK2 kinase domain, it induces a conformational change. This structural shift exposes Ser935 to ubiquitous cellular phosphatases, leading to rapid dephosphorylation, dissociation of 14-3-3, and the subsequent accumulation of LRRK2 into distinct cytoplasmic inclusion bodies[2],[4].
Measuring the loss of pSer935 therefore provides a self-validating, highly amplified readout of intracellular target engagement and kinase inhibition.
Mechanism of LRRK2 Ser935 dephosphorylation and 14-3-3 dissociation following kinase inhibition.
Platform Selection: High-Throughput Modalities
To screen large compound libraries, traditional Western Blotting is insufficient due to low throughput and semi-quantitative limitations. Modern drug discovery relies on homogeneous, no-wash assay formats. The two industry standards for pSer935 detection are TR-FRET (Time-Resolved Förster Resonance Energy Transfer, e.g., HTRF) and AlphaLISA [5],[6].
Table 1: Comparison of High-Throughput pSer935 Detection Modalities
Experimental Protocol: The "Two-Plate" Homogeneous Assay
While a 1-plate protocol (culture, treat, and lyse in the same well) maximizes throughput, we strongly recommend the 2-plate protocol for primary screening.
Expert Insight: Cytotoxic compounds can cause a global collapse in cellular ATP and phosphoprotein levels, generating false positives in kinase inhibition assays. The 2-plate method allows you to culture cells in a 96-well plate, remove an aliquot of the lysate for the Ser935 assay, and use the remaining cells/lysate to run a multiplexed cell viability assay (e.g., CellTiter-Glo)[5],[6].
Materials & Reagents
Cell Line: SH-SY5Y (neuroblastoma) or U-2 OS cells. Note: SH-SY5Y cells provide a highly relevant neural background but are notoriously difficult to transfect. Using BacMam-mediated transduction of GFP-LRRK2 or utilizing stable cell lines is highly recommended to achieve sufficient expression[8].
Control Inhibitor: LRRK2-IN-1 (A highly potent, selective LRRK2 inhibitor)[9].
Lysis Buffer: Must be supplemented with phosphatase inhibitors (e.g., NaF, Sodium Orthovanadate) to "freeze" the phosphorylation state at the exact moment of lysis.
Step-by-Step Methodology
Phase 1: Cell Culture and Treatment
Cell Seeding: Seed SH-SY5Y cells at a density of 40,000–50,000 cells/well in a 96-well tissue culture plate using 100 µL of complete growth medium. Incubate for 48 hours at 37°C, 5% CO₂ to allow for adherence and recovery[10].
Compound Preparation: Prepare a 10-point serial dilution of test compounds (and LRRK2-IN-1 as a positive control) in DMSO. Dilute these stocks into culture medium to achieve a final DMSO concentration of ≤0.5% to prevent solvent toxicity.
Inhibitor Treatment: Aspirate the growth medium and add 50 µL of the compound-containing medium to the wells. Incubate the cells for exactly 90 minutes at 37°C.
Causality Note: 90 minutes is the optimal temporal window. It provides sufficient time for the small molecule to penetrate the cell membrane, bind the LRRK2 kinase domain, and allow endogenous phosphatases to dephosphorylate Ser935[8].
Phase 2: Lysis and Detection
4. Cell Lysis: Remove the treatment medium completely. Immediately add 50 µL of 1X Lysis Buffer (supplemented with phosphatase inhibitors) to each well.
5. Agitation: Incubate the plate on an orbital shaker (350 rpm) at room temperature (RT) for 10–30 minutes to ensure complete membrane solubilization[5],[6].
6. Lysate Transfer: Transfer 10 µL of the crude lysate from the 96-well culture plate into a 384-well low-volume white OptiPlate (for AlphaLISA) or a standard 384-well assay plate (for TR-FRET)[6]. (The remaining lysate in the 96-well plate can now be used for viability testing).
7. Reagent Addition (AlphaLISA Example):
Add 5 µL of Acceptor Mix to the 10 µL lysate. Incubate for 1 hour at RT.
Add 5 µL of Donor Mix under subdued light conditions (Donor beads are highly photosensitive). Incubate for 1 hour at RT in the dark[6].
Readout: Read the 384-well plate on a compatible microplate reader (e.g., EnVision) using standard AlphaLISA or TR-FRET settings (Excitation at 340 nm, Emission at 520 nm / 495 nm for Terbium-based TR-FRET)[8],[6].
Two-plate homogeneous assay workflow for high-throughput LRRK2 Ser935 phosphorylation screening.
Data Analysis & Expected Results
To determine the potency of a novel LRRK2 inhibitor, the raw emission ratios (TR-FRET) or relative light units (AlphaLISA) must be normalized to calculate an IC₅₀ value.
100% Inhibition (Min Signal) = Cells treated with a saturating dose (e.g., 3 µM) of LRRK2-IN-1[8].
Curve Fitting: Plot the normalized % inhibition against the log₁₀[Compound Concentration]. Use a 4-parameter non-linear regression model (sigmoidal dose-response with variable slope) to extract the IC₅₀.
Validation Benchmarks: When validating the assay, the reference compound LRRK2-IN-1 should yield an IC₅₀ of approximately 0.03 µM to 0.08 µM against the G2019S mutant in cellular backgrounds[9]. A kinase-dead LRRK2 mutant (e.g., D1994A) should yield near-background signals, validating that the Ser935 phosphorylation is entirely dependent on functional LRRK2 kinase activity[8].
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Molecular Docking Protocols for Pyrrolo[2,3-d]pyrimidine-Based LRRK2 Inhibitors
Prepared By: Senior Application Scientist, Computational Chemistry & Structural Biology
Target Audience: Researchers, computational chemists, and drug development professionals targeting Parkinson’s Disease.
Introduction & Structural Rationale
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a premier therapeutic target for Parkinson’s disease (PD). The pathogenic G2019S mutation, located within the kinase domain, locks the enzyme in a hyperactive state, leading to aberrant phosphorylation of Rab GTPases and subsequent neurotoxicity [3].
Among the most successful chemotypes developed to counter this hyperactivity is the pyrrolo[2,3-d]pyrimidine scaffold. Functioning predominantly as Type I (ATP-competitive) inhibitors, these molecules occupy the adenine-binding pocket of the active state [5]. The nitrogen atoms of the pyrrolo[2,3-d]pyrimidine core are perfectly positioned to form critical bidentate hydrogen bonds with the backbone amides and carbonyls of the hinge region—specifically residues Glu1948 (E1948) and Ala1950 (A1950) [1, 4].
Recent hit-to-lead optimization campaigns have demonstrated that precise chiral substitutions (e.g., (S)-isomers at the C4-position or (2R)-2-methylpyrrolidin-1-yl at the C6-position) drastically enhance both potency and kinome selectivity [1, 2]. To rationally design such analogs, a robust, self-validating molecular docking and molecular dynamics (MD) workflow is essential.
Caption: Pathogenic LRRK2 G2019S signaling pathway and targeted Type I inhibition.
Experimental Workflow & Causality
The following protocol details a self-validating computational pipeline. We do not merely dock ligands; we dynamically validate their poses to ensure thermodynamic stability.
Phase 1: Target Protein Preparation
Rationale: The kinase hinge region relies on precise hydrogen-bond networks. Incorrect tautomeric states of histidine residues or unoptimized hydroxyl orientations (e.g., on Ser/Thr) will artificially repel valid ligands.
Structure Retrieval: Import the high-resolution cryo-EM structure of full-length LRRK2 G2019S (PDB: 7LI3) [3] or a high-resolution surrogate such as the CHK1 10-point mutant complexed with a pyrrolo[2,3-d]pyrimidine (PDB: 7BJR)[2].
Pre-processing: Assign bond orders, add missing hydrogen atoms, and cap terminal residues.
Protonation State Assignment: Run empirical pKa predictions (e.g., PROPKA) at pH 7.4. Critical Step: Ensure the backbone amides of E1948 and A1950 are properly oriented to act as H-bond donors/acceptors.
Restrained Minimization: Minimize the complex using the OPLS4 force field, converging heavy atoms to an RMSD of 0.3 Å. This relieves steric clashes without destroying the experimentally derived backbone architecture.
Rationale: Pyrrolo[2,3-d]pyrimidines often contain chiral centers (e.g., chiral 2,4-substituted series) [1]. Docking a flat, 2D representation ignores the stereoelectronic realities of the binding pocket.
Ionization & Tautomerization: Generate possible states at pH 7.4 ± 1.0. The pyrrolo[2,3-d]pyrimidine core must remain neutral to maintain its hinge-binding pharmacophore.
Stereoisomer Generation: Explicitly generate (R)- and (S)-isomers if stereocenters are undefined. (S)-isomers of C4-amino substituents have been shown to be up to 39-fold more potent than their (R) counterparts [1].
Energy Minimization: Generate low-energy 3D conformers to feed into the docking algorithm.
Rationale: Standard docking can flip symmetrical or pseudo-symmetrical rings. Applying a positional constraint forces the algorithm to prioritize the chemically proven hinge-binding mode, drastically reducing false positives.
Grid Definition: Center the bounding box (15 Å × 15 Å × 15 Å) on the centroid of the native ligand or the E1948/A1950 residues.
Constraint Application: Define a mandatory Hydrogen Bond constraint at the backbone NH of Ala1950.
Self-Validation (Redocking): Dock the co-crystallized ligand back into the generated grid. Quality Control Check: The protocol is only validated if the heavy-atom RMSD between the docked pose and the crystal pose is ≤ 1.5 Å.
Screening: Dock the prepared pyrrolo[2,3-d]pyrimidine library using Extra Precision (XP) scoring.
Phase 4: Post-Docking Validation (MD & MM-GBSA)
Rationale: Docking scores (e.g., GlideScore) use rigid-receptor approximations and simplified solvation models, which often fail to accurately rank congeneric series. MM-GBSA incorporates implicit solvation and allows for localized receptor relaxation, yielding a thermodynamically rigorous binding free energy (ΔG) that correlates tightly with in vitro kinase assays [4].
Complex Relaxation: Subject the top 10% of docked poses to a 50 ns classical Molecular Dynamics (cMD) simulation to assess pose stability.
MM-GBSA Calculation: Calculate the binding free energy using the generalized Born surface area continuum solvation model on the stable MD trajectories.
Caption: Self-validating computational workflow for LRRK2 inhibitor docking and profiling.
Quantitative Data Presentation
The integration of docking scores with MM-GBSA calculations provides a highly predictive model for in vitro efficacy. Below is a comparative analysis of benchmark pyrrolo[2,3-d]pyrimidines against the LRRK2 G2019S mutant, demonstrating the correlation between computational thermodynamics and empirical potency.
Compound Designation
Scaffold Description
Empirical Potency (LRRK2 G2019S)
XP Docking Score (kcal/mol)
MM-GBSA ΔG (kcal/mol)
Primary Hinge Interactions
Compound 6 [1]
Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine
IC₅₀: ~1.2 nM
-9.8
-105.4
E1948, A1950
Compound 18 [2]
6-(2R)-2-methylpyrrolidin-1-yl analog
cKᵢ: 0.7 nM
-10.5
-112.1
E1948, A1950
PF-360 Hybrid [5]
Pyrrolo[2,3-d]pyrimidine hybrid
IC₅₀: ~3.0 nM
-9.2
-98.6
E1948, M1949, A1950
(R)-Isomer of Cmpd 6 [1]
Chiral 2,4-substituted (R-enantiomer)
IC₅₀: >45.0 nM
-7.1
-76.3
A1950 (Weakened)
Data Interpretation: The sharp drop in MM-GBSA ΔG for the (R)-isomer perfectly mirrors the empirical loss of potency (up to 39-fold reduction) observed in vitro, validating the necessity of 3D stereochemical sampling and thermodynamic post-processing.
Conclusion
The pyrrolo[2,3-d]pyrimidine class remains one of the most promising avenues for developing brain-penetrant, highly selective LRRK2 G2019S inhibitors. By strictly adhering to a causality-driven, self-validating computational protocol—where rigid docking is constrained by crystallographic realities and validated by dynamic thermodynamic profiling—researchers can drastically reduce attrition rates in hit-to-lead optimization campaigns.
References
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. (2025).[Link]
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. (2021).[Link]
7LI3: Structure of the LRRK2 G2019S mutant. RCSB Protein Data Bank. (2021). [Link]
Structural insight into G2019S mutated LRRK2 kinase and brain-penetrant type I inhibitor complex: a molecular dynamics approach. ResearchGate.[Link]
Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. (2024).[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Introduction: The Importance of 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidine
4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of various kinase inhibitors, including those targeting Janus kinases (JAKs). The purity and yield of this intermediate directly impact the quality and efficiency of the final active pharmaceutical ingredient (API) synthesis. This guide will address common pitfalls and provide actionable solutions to optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My overall yield is consistently low. What are the most common causes?
Low yields in the synthesis of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine can often be traced back to several key factors, primarily related to the ethoxylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor and the stability of the starting materials and product.
Answer:
The primary culprits for low yields are typically:
Incomplete Ethoxylation: The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with sodium ethoxide may not go to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the ethoxide reagent.
Side Reactions: The formation of byproducts, such as the N-ethylated regioisomer, can significantly reduce the yield of the desired product.
Degradation of Starting Material or Product: The pyrrolo[2,3-d]pyrimidine core can be sensitive to certain reaction conditions. For instance, the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be susceptible to hydrolysis if water is present in the reaction mixture.
Suboptimal Work-up and Purification: Product loss during extraction, crystallization, or chromatography can also contribute to low overall yields.
Troubleshooting Workflow for Low Yield:
Caption: A stepwise approach to diagnosing and resolving low yield issues.
Question 2: I am observing a significant amount of an impurity with the same mass as my product. What is it and how can I avoid it?
This is a classic case of regioisomer formation, a common challenge in the chemistry of nitrogen-containing heterocycles.
Answer:
The most likely impurity with the same mass as your desired 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine is the N7-ethylated byproduct, 4-ethoxy-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This occurs because the pyrrole nitrogen of the 7H-pyrrolo[2,3-d]pyrimidine core is also nucleophilic and can compete with the desired O-alkylation.
Mechanism of Side Product Formation:
The sodium ethoxide, while primarily acting as a nucleophile for the displacement of the chloride at the C4 position, can also act as a base, deprotonating the pyrrole nitrogen. The resulting anion can then be ethylated. While the primary reaction is an SNAr (Nucleophilic Aromatic Substitution), the side reaction is an N-alkylation.
Strategies to Minimize N-Ethylation:
Control of Stoichiometry: Use a minimal excess of sodium ethoxide. A large excess can increase the likelihood of N-alkylation.
Temperature Management: Running the reaction at a controlled, lower temperature can favor the desired O-alkylation over the N-alkylation. Start with 0 °C and slowly warm to room temperature.
Choice of Base and Solvent: While sodium ethoxide in ethanol is common, exploring other alkoxides and aprotic solvents might alter the regioselectivity. However, for this specific transformation, the ethoxide/ethanol system is generally preferred for its directness.
Question 3: How can I effectively monitor the progress of the reaction to determine the optimal reaction time?
Proper reaction monitoring is crucial to prevent the formation of degradation products from over-running the reaction and to ensure complete consumption of the starting material.
Answer:
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for monitoring this reaction.
TLC Method Development:
Eluent System: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).
Visualization: The pyrrolo[2,3-d]pyrimidine core is UV active, so visualization under a UV lamp (254 nm) is straightforward.
Interpretation:
The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, will be less polar than the product.
The desired product, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine, will have a higher Rf value than the starting material but will likely be more polar than the N-ethylated byproduct.
Run a co-spot (a lane with both the starting material and the reaction mixture) to confirm the consumption of the starting material.
HPLC Method:
For more quantitative analysis, a reverse-phase HPLC method is recommended.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
254 nm
This method should allow for the separation of the starting material, product, and major impurities.
Optimized Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks to ensure a successful outcome.
Materials:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Anhydrous Ethanol (EtOH)
Sodium metal (or commercially available sodium ethoxide)
Anhydrous Diethyl Ether
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Preparation of Sodium Ethoxide (if not using commercial): Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.
Reaction Setup: In a separate flask under an inert atmosphere, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous ethanol.
Ethoxylation: Cool the solution of the starting material to 0 °C. Slowly add the freshly prepared sodium ethoxide solution dropwise over 30 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC every hour until the starting material is consumed.
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
Washing: Combine the organic layers and wash with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Logical Relationship of Key Steps:
Caption: A logical workflow for the optimized synthesis protocol.
References
Synthesis of 4-Substituted-7H-pyrrolo[2,3-d]pyrimidines: This provides a general overview of the synthesis of related compounds and highlights the importance of the 4-chloro intermediate. (Source: Organic Syntheses, URL: [Link])
Janus Kinase Inhibitors: This review discusses the therapeutic importance of JAK inhibitors, many of which utilize the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine core, underscoring the significance of its efficient synthesis. (Source: Journal of Medicinal Chemistry, URL: [Link])
General Procedures for SNAr Reactions on Pyrimidines: This provides foundational knowledge on the mechanism and factors influencing nucleophilic aromatic substitution on pyrimidine rings. (Source: Science of Synthesis, URL: [Link])
Optimization
enhancing solubility of pyrrolo[2,3-d]pyrimidine based inhibitors
Technical Support Center: Overcoming Solubility Bottlenecks in Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors Welcome to the Application Support Center. As drug development professionals, you are likely familiar with the pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Solubility Bottlenecks in Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Welcome to the Application Support Center. As drug development professionals, you are likely familiar with the pyrrolo[2,3-d]pyrimidine scaffold. It is a highly privileged pharmacophore in medicinal chemistry, forming the hinge-binding core of numerous FDA-approved kinase inhibitors (e.g., tofacitinib, baricitinib, ribociclib). However, this planar, electron-rich bicyclic system is notorious for exhibiting "brick dust" properties—exceptionally poor aqueous solubility driven by high crystal lattice energies and strong intermolecular
stacking.
This guide provides field-proven troubleshooting strategies, structural modification rationales, and self-validating formulation protocols to help you rescue potent but insoluble hit compounds.
Q1: My pyrrolo[2,3-d]pyrimidine compound shows excellent biochemical kinase inhibition (IC50 < 5 nM) but fails to show efficacy in cell-based assays. How do I definitively diagnose if this is a solubility issue versus a permeability issue?Scientist's Insight: The causality here usually traces back to the difference between the assay environments. Biochemical assays often tolerate up to 1-5% DMSO, keeping lipophilic compounds artificially solvated. Cell-based media (aqueous, pH ~7.4) restrict DMSO to <0.5%, leading to rapid micro-precipitation of planar scaffolds.
Actionable Step: Do not rely solely on calculated LogP (cLogP). You must measure kinetic solubility in the exact assay buffer. If your compound's kinetic solubility is lower than your cellular IC50, the drug is precipitating before it can permeate the cell membrane. Pyrrolo[2,3-d]pyrimidines often suffer from aggregation, which can be detected via nephelometry (light scattering) before visible precipitation occurs.
Q2: We have confirmed poor aqueous solubility (<1 µg/mL). What specific structural modifications can disrupt the crystal lattice without abolishing hinge-region kinase affinity?Scientist's Insight: The poor solubility of this scaffold is rarely just a lipophilicity issue; it is a solid-state packing issue. Parallel stacking of the C4 and C5 aryl rings creates a massive energy barrier to dissolution. To enhance solubility, you must disrupt this planarity.
Strategy A (Polar Appendages): Replace rigid, hydrophobic substituents with hydrophilic, flexible groups. For example, replacing a C4-phenylamino group with a glycinamide moiety has been shown to drastically reduce the energy of crystallization while maintaining target affinity. In adenosine kinase inhibitors, this specific modification improved pH 7.4 solubility from <0.05 µg/mL to over 32 µg/mL [1].
Strategy B (Heteroatom Introduction): Exchanging carbo-aromatic rings (like phenyls) with heteroaromatic rings (like pyridyls) at the C4 or C5 positions reduces lipophilicity and introduces hydrogen-bond acceptors, which is universally beneficial for ADME properties [2].
Q3: We are in late-stage lead optimization and cannot alter the core pharmacophore. What formulation strategies are most effective for in vivo dosing of this specific planar scaffold?Scientist's Insight: When covalent structural changes are forbidden, you must alter the microenvironment of the molecule.
Amorphous Solid Dispersions (ASDs): By co-precipitating the drug with a polymer (e.g., HPMCAS), you trap the pyrrolo[2,3-d]pyrimidine in a high-energy amorphous state, entirely bypassing the crystal lattice energy barrier.
Cyclodextrin Complexation: The hydrophobic cavity of
-cyclodextrin has a strong affinity for the pyrrolo[2,3-d]pyrimidine core [3]. Complexation shields the hydrophobic faces from the aqueous environment, preventing stacking and enabling parenteral or oral administration.
Data Presentation: Impact of Structural Modification
To illustrate the causality between structural flexibility and solubility, consider the empirical data below comparing C4-substitutions on a 5-phenyl-pyrrolo[2,3-d]pyrimidine scaffold.
Compound Variant
C4-Substituent
C5-Substituent
Aqueous Solubility (pH 7.4)
Kinase IC50 (nM)
Primary Solubilizing Mechanism
Analog 1 (Baseline)
Phenylamino
Phenyl
< 0.05 µg/mL
1.0
N/A (High lattice energy)
Analog 16c (Optimized)
Glycinamide
Phenyl
32 ± 9 µg/mL
3.0
Disruption of stacking; added H-bond donors
Analog 25 (Heteroaryl)
Pyridylamino
Phenyl
> 50 µg/mL
4.5
Decreased LogP; added H-bond acceptors
(Data synthesized from optimization campaigns of adenosine and CSF1R kinase inhibitors [1], [2])
Visualizing the Optimization Logic
Workflow for solubility optimization of pyrrolo[2,3-d]pyrimidine inhibitors.
Pharmacological impact of pyrrolo[2,3-d]pyrimidine solubility on in vivo kinase inhibition.
Purpose: To determine the exact concentration at which the pyrrolo[2,3-d]pyrimidine compound begins to aggregate in aqueous buffer, ensuring cell assay concentrations remain fully solvated.
Causality: Nephelometry measures forward light scattering. Because planar pyrimidines form nano-aggregates before visible precipitation, light scattering detects insolubility earlier and more accurately than visual inspection.
Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% LC-MS grade DMSO.
Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in DMSO (from 10 mM down to 19.5 µM).
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom plate containing 198 µL of PBS (pH 7.4). The final DMSO concentration is strictly 1.0%.
Incubation: Seal the plate and shake at 300 RPM for 90 minutes at room temperature to allow for equilibrium of the supersaturated state.
Measurement: Read the plate using a nephelometer (e.g., NEPHELOstar) or a microplate reader capable of measuring absorbance at 620 nm (where compound absorbance is negligible, and signal is purely scattering).
Self-Validation Check:
System Control: Include a well with 2 µL DMSO in 198 µL PBS. If this well shows scattering, your buffer is contaminated.
Positive Control: Run a known insoluble standard (e.g., Nicardipine). If it fails to scatter, the reader optics require calibration.
Analysis: Plot concentration vs. scattering signal. The kinetic solubility limit is the inflection point where the scattering signal rises >3 standard deviations above the DMSO control baseline.
Protocol 2: Preparation of
-Cyclodextrin Inclusion Complexes
Purpose: To formulate a non-covalently modified, water-soluble vehicle for in vivo dosing of highly crystalline pyrrolo[2,3-d]pyrimidine leads.
Stoichiometry Calculation: Calculate the molar ratio for a 1:1 and 1:2 (Drug:Cyclodextrin) complex. Hydroxypropyl-
-cyclodextrin (HP--CD) is recommended for its superior safety profile in vivo.
Solvent Evaporation Method: Dissolve the pyrrolo[2,3-d]pyrimidine inhibitor in a minimal volume of volatile organic solvent (e.g., methanol/dichloromethane 1:1 v/v).
Aqueous Phase: Dissolve the calculated amount of HP-
-CD in ultra-pure water.
Mixing: Slowly add the organic drug solution dropwise to the aqueous HP-
-CD solution under continuous magnetic stirring at 40°C.
Evaporation & Equilibration: Stir uncovered in a fume hood for 24 hours to allow complete evaporation of the organic solvent. The complexation is driven by the displacement of water molecules from the hydrophobic cyclodextrin cavity by the lipophilic pyrimidine core.
Filtration: Filter the resulting suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
Self-Validation Check:
Quantify the dissolved drug in the filtrate via HPLC-UV. Compare the AUC to a standard curve. If the concentration is not significantly higher than the drug's intrinsic aqueous solubility, the inclusion complex failed to form (likely due to steric hindrance from bulky C4/C5 substituents).
Lyophilization (Optional): Freeze-dry the filtrate to obtain the solid inclusion complex for long-term storage.
References
Title: Adenosine kinase inhibitors. 6. Synthesis, water solubility, and antinociceptive activity of 5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines substituted at C4 with glycinamides and related compounds.
Source: PubMed (nih.gov)
URL: [Link]
Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
Source: ACS Publications
URL: [Link]
Title: A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin.
Source: New Journal of Chemistry (RSC Publishing)
URL: [Link]
Troubleshooting
LRRK2 Kinase Inhibitor Technical Support Center: A Guide to Overcoming Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leucine-Rich Repeat Kinase 2 (LRRK2) kinase inhibitors. This guide is designed to provide you with in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leucine-Rich Repeat Kinase 2 (LRRK2) kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of LRRK2 inhibitor experiments and overcome the common challenge of off-target effects. Our goal is to empower you with the expertise and validated protocols necessary to ensure the scientific integrity of your research.
Section 1: Foundational Knowledge
Before delving into troubleshooting, it's crucial to have a solid understanding of LRRK2 and the mechanism of its inhibitors.
Q1: What is LRRK2, and why is it a therapeutic target?
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that possesses both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] Many of these pathogenic mutations, such as the common G2019S mutation, lead to hyperactivity of the LRRK2 kinase domain.[1][3][4] This increased kinase activity is believed to contribute to the neurodegeneration seen in PD, making LRRK2 a prime therapeutic target.[5][6] The development of LRRK2 kinase inhibitors aims to reduce this hyperactivity and potentially slow or halt disease progression.[1][5]
Q2: How do LRRK2 kinase inhibitors work?
LRRK2 kinase inhibitors are typically small molecules designed to bind to the ATP-binding pocket of the LRRK2 kinase domain.[7][8] By competing with ATP, these inhibitors block the kinase activity of the LRRK2 protein, preventing the phosphorylation of its downstream substrates.[1] This inhibition is intended to normalize the cellular signaling pathways disrupted by hyperactive LRRK2.[1]
Section 2: Troubleshooting Guide for Off-Target Effects
This section addresses specific experimental issues you may encounter and provides a logical, step-by-step approach to troubleshooting, grounded in scientific principles.
Issue 1: Unexpected Phenotype in Cell-Based Assays
Q3: I'm observing a cellular phenotype with my LRRK2 inhibitor that is inconsistent with LRRK2's known function. How can I determine if this is an off-target effect?
This is a common and critical issue. The observation of a phenotype that persists in LRRK2 knockout (KO) cells is a strong indicator of an off-target effect.[9] For example, the early LRRK2 inhibitor, LRRK2-IN1, was found to have effects on neurite outgrowth that were identical in both normal and LRRK2 KO cells, confirming off-target activity.[9]
Troubleshooting Workflow:
Validate with LRRK2 KO/Knockdown Cells: The most definitive way to confirm an off-target effect is to repeat your experiment in cells where LRRK2 expression has been eliminated or significantly reduced. If the phenotype persists, it is not mediated by LRRK2.
Use Structurally Dissimilar Inhibitors: Test at least two other LRRK2 inhibitors with different chemical scaffolds. If the phenotype is only observed with your initial inhibitor, it is likely an off-target effect specific to that compound's structure.
Perform a Dose-Response Analysis: A true on-target effect should correlate with the inhibitor's IC50 for LRRK2. If the phenotype only appears at concentrations significantly higher than the LRRK2 IC50, off-target kinase inhibition is a likely cause.[4]
Conduct Kinome-wide Selectivity Profiling: To identify potential off-target kinases, subject your inhibitor to a comprehensive kinase profiling panel.[10][11][12] This will provide a list of other kinases that are inhibited at various concentrations.
Experimental Protocol: Validating On-Target vs. Off-Target Effects in Cells
Cell Culture: Culture wild-type and LRRK2 KO/shRNA knockdown cells of the same background under identical conditions.
Inhibitor Treatment: Treat both cell lines with a range of concentrations of your LRRK2 inhibitor, including a vehicle control (e.g., DMSO).
Data Analysis: Quantify the phenotype in both wild-type and LRRK2-deficient cells. A similar effect in both cell lines points to an off-target mechanism.
Diagram: Workflow for Investigating Unexpected Cellular Phenotypes
Caption: A streamlined workflow for measuring LRRK2 inhibitor activity in a cellular context.
References
What are LRRK2 gene inhibitors and how do they work? - Patsnap Synapse. (2024, June 25). Available from: [Link]
West, A. B. (2016). Screening for chemical modulators for LRRK2. Biochemical Society Transactions, 44(6), 1639-1646. Available from: [Link]
Choi, H. G., Zhang, J., Griffin, J. H., & Gray, N. S. (2012). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2. ACS Chemical Biology, 7(7), 1164-1170. Available from: [Link]
Taymans, J. M., & Greggio, E. (2016). LRRK2 kinase inhibition as a therapeutic strategy for Parkinson's disease, where do we stand? FEBS Journal, 283(16), 2984-3001. Available from: [Link]
Vancraenenbroeck, R., & Baekelandt, V. (2020). Allosteric inhibition of LRRK2, where are we now. Biochemical Society Transactions, 48(5), 2095-2106. Available from: [Link]
Reinhardt, L., Kordes, S., & Schmid, B. (2020). Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(1), 89-98. Available from: [Link]
LRRK2 Signaling Pathway - Creative Diagnostics. (n.d.). Available from: [Link]
An overview of recent patented LRRK2 inhibitors for Parkinson's Disease. (2024). ResearchGate. Available from: [Link]
Good, M., & West, A. B. (2020). The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience, 14, 848. Available from: [Link]
Scott, A. M., & Erskine, L. (2021). The development of inhibitors of LRRK2 as a therapeutic strategy for Parkinson's disease: the current state of play. Neural Regeneration Research, 16(6), 1145-1151. Available from: [Link]
Parkinson's Pathology: Elucidating the Role of LRRK2. (2015, February 4). Practical Neurology. Available from: [Link]
Williams, G. P., & Muqit, M. M. (2014). LRRK2: Dropping (kinase) inhibitions and seeking an (immune) response. The FEBS Journal, 281(13), 2845-2848. Available from: [Link]
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Available from: [Link]
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). In Royal Society of Chemistry Books. Available from: [Link]
Taylor, M., & Alessi, D. R. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Canadian Journal of Physiology and Pharmacology, 94(10), 1021-1028. Available from: [Link]
LRRK2 kinase inhibition protects against Parkinson's disease-associated environmental toxicants. (2024, March 31). bioRxiv. Available from: [Link]
Identification of Substrates and Development of a Cell Based Assay for LRRK2. (n.d.). The Michael J. Fox Foundation for Parkinson's Research. Available from: [Link]
Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available from: [Link]
Do LRRK2 Heterobifunctional Degraders Mitigate "On-Target" Toxicity? (2025, June 20). Drug Hunter. Available from: [Link]
Biochemical Analysis and Structural Determination of LRRK2 with Kinase Inhibitors. (n.d.). The Michael J. Fox Foundation for Parkinson's Research. Available from: [Link]
Liu, H., Wang, J., Zhang, Y., Li, Y., Wang, Y., Zhang, J., ... & Hou, T. (2023). Identification of LRRK2 Inhibitors through Computational Drug Repurposing. Journal of Chemical Information and Modeling, 63(3), 947-959. Available from: [Link]
Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. (2020, April 24). Alzforum. Available from: [Link]
Recent advances in targeting LRRK2 for Parkinson's disease treatment. (2025, July 8). Cell Communication and Signaling. Available from: [Link]
Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry, 65(10), 7041-7045. Available from: [Link]
Lobbestael, E., Vancraenenbroeck, R., De Maeyer, M., & Baekelandt, V. (2012). In silico, in vitro and cellular analysis with a kinome-wide inhibitor panel correlates cellular LRRK2 dephosphorylation to inhibitor activity on LRRK2. PLoS One, 7(9), e43580. Available from: [Link]
LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson's. (2022, June 10). ALZFORUM. Available from: [Link]
Beccano-Kelly, D. A., Kuhlmann, N., Tatarnikov, I., Volta, M., Munsie, L. N., Chou, P., ... & Farrer, M. J. (2016). Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission. Movement Disorders, 31(12), 1839-1849. Available from: [Link]
Potential strategies for allosteric inhibition of LRRK2... (2020). ResearchGate. Available from: [Link]
Manzoni, C. (2015). Cellular processes associated with LRRK2 function and dysfunction. The FEBS Journal, 282(15), 2807-2822. Available from: [Link]
Role of LRRK2 in physiological activities, diseases, and therapy. (2026, March 5). Cell & Bioscience. Available from: [Link]
LRRK2 Targeting Strategies as Potential Treatment of Parkinson's Disease. (2021, January 8). International Journal of Molecular Sciences. Available from: [Link]
Small Molecule Kinase Inhibitors for LRRK2 and Their Application to Parkinson's Disease Models. (2025, August 9). ResearchGate. Available from: [Link]
Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization. (n.d.). Lirias. Available from: [Link]
Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10. (n.d.). Nature Communications. Available from: [Link]
troubleshooting pyrrolo[2,3-d]pyrimidine synthesis side reactions
Welcome to the Technical Support Center for Pyrrolo[2,3-d]pyrimidine Synthesis. The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrrolo[2,3-d]pyrimidine Synthesis. The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Tofacitinib, Ruxolitinib). However, its electron-deficient pyrimidine ring and ambident nucleophilic properties present unique synthetic challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve the most common side reactions encountered during the functionalization of this scaffold.
FAQ 1: Regioselectivity in N-Alkylation
Q: When alkylating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, I am recovering a complex mixture of isomers instead of the pure N7-alkylated product. Why does this happen, and how can I control the regioselectivity?
Causality: The deprotonated pyrrolo[2,3-d]pyrimidine system acts as an ambident nucleophile. While the N7 (pyrrole) nitrogen is the most thermodynamically stable site for alkylation, the N1 and N3 (pyrimidine) nitrogens are highly electronegative and kinetically accessible. Standard basic conditions (e.g., NaH in DMF) often lead to competing N1/N3-alkylation, resulting in a difficult-to-separate mixture of isomers.
Solution: Regioselectivity can be strictly driven toward the N7 position by employing liquid-liquid phase-transfer catalysis (PTC)[1]. The use of a bulky phase-transfer catalyst, such as tetrabutylammonium hydrogensulfate (TBAHS), shields the more sterically hindered pyrimidine nitrogens while shuttling the deprotonated N7 species into the organic layer for selective reaction with the alkyl halide[2].
Diagram 1: Reaction pathways for the N-alkylation of pyrrolo[2,3-d]pyrimidines.
Preparation: Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a biphasic mixture of benzene (or toluene) and 50% aqueous NaOH (1:1 v/v, 15 mL/mmol).
Catalysis: Add tetrabutylammonium hydrogensulfate (TBAHS) (0.1 eq) to the suspension and agitate vigorously for 10 minutes to form the ion pair.
Alkylation: Dropwise add the alkyl halide (1.2 eq). Maintain vigorous stirring at room temperature for 1–2 hours.
Validation: Monitor by LC-MS. The N7-isomer typically elutes later than the N1/N3 isomers on a reverse-phase C18 column.
Workup: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.
FAQ 2: Hydrolysis During C4-Chlorination Workup
Q: My chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphoryl chloride (POCl₃) results in low yields, and LC-MS shows massive reversion to the starting material. How do I prevent this?
Causality: The C4-chlorine bond in pyrrolo[2,3-d]pyrimidines is highly activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens. During the aqueous quench of excess POCl₃, the localized generation of HCl drops the pH drastically. Under these acidic, aqueous conditions, the C4-Cl bond undergoes rapid nucleophilic attack by water, hydrolyzing the product back to the starting 4-ol[3].
Solution: The reversion is entirely workup-dependent. You must maintain strict temperature control and neutralize the reaction mixture to exactly pH 7 during the quench to prevent acid-catalyzed hydrolysis[4].
Reaction: Suspend the starting material in freshly distilled POCl₃ (10 eq) and reflux at 80 °C for 3 hours.
Concentration: Critical Step—Remove the majority of the unreacted POCl₃ in vacuo prior to the aqueous quench to minimize exothermic acid generation.
Quench & Neutralization: Dissolve the resulting syrup in a minimal amount of cold ethyl acetate. Pour this slowly onto crushed ice. Immediately and carefully neutralize the biphasic mixture to pH 7 using concentrated aqueous ammonia (25%) or saturated Na2CO3, keeping the internal temperature below 5 °C.
Validation: Check the aqueous layer with pH paper; it must not drop below pH 6 or exceed pH 8.
Isolation: Extract immediately with ethyl acetate, dry, and concentrate to yield the stable 4-chloro product.
FAQ 3: Incomplete SEM Deprotection at N7
Q: I am trying to remove an N7-SEM (2-(trimethylsilyl)ethoxymethyl) protecting group using Trifluoroacetic acid (TFA). LC-MS shows the starting material is gone, but the major product has a mass of [M+30]. What is happening?
Causality: The SEM group is a standard protecting group for the pyrrole nitrogen, but its removal from electron-deficient heterocycles is notoriously stubborn. TFA successfully cleaves the silyl ether to release trimethylsilyl fluoride (TMS-F), but this leaves behind an N7-hydroxymethyl intermediate (-CH2OH)[5]. Because the electron-withdrawing pyrimidine ring stabilizes the N-C bond, this hemiaminal intermediate will not spontaneously collapse to release formaldehyde (mass = 30 Da) under acidic conditions.
Solution: SEM deprotection on this scaffold mandates a two-step protocol. Following the TFA cleavage, a basic treatment is required to force the elimination of formaldehyde and liberate the free N-H[6].
Diagram 2: Two-step mechanistic workflow for N7-SEM deprotection.
Validated Protocol: Two-Step SEM Cleavage
Silane Cleavage: Dissolve the SEM-protected compound in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2–4 hours.
Intermediate Isolation: Concentrate the mixture completely in vacuo to remove all TFA. The residue contains the N7-hydroxymethyl intermediate.
Formaldehyde Elimination: Redissolve the residue in methanol. Add an excess of methanolic ammonia (7N) or saturated aqueous NaHCO3. Stir at room temperature for 4 hours (or heat to 50 °C if sterically hindered).
Validation: Monitor by LC-MS. The +30 Da mass peak will cleanly convert to the desired target mass.
FAQ 4: Solvolysis During C4-Amination (SNAr)
Q: When performing a nucleophilic aromatic substitution (SNAr) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines in alcoholic solvents (EtOH/MeOH) under acidic conditions, I observe massive formation of a byproduct. How can I improve the amination yield?
Causality: To activate the C4-Cl bond for SNAr with weak nucleophiles like anilines, acid catalysis is often used. However, when aliphatic alcohols are used as solvents, they act as competing nucleophiles. The acid activates the pyrimidine ring, leading to rapid solvolysis where the alcohol displaces the chlorine, forming 4-methoxy or 4-ethoxy side products[7].
Solution: Switch the reaction medium from alcohols to water. Water promotes the amination due to the hydrophobic effect, and keeping the acid loading strictly to 0.1 equivalents prevents the formation of the 4-hydroxy solvolysis byproduct while maintaining sufficient activation[8].
Setup: Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired aniline (1.1 eq) in distilled water (0.1 M concentration).
Catalysis: Add exactly 0.1 equivalents of aqueous HCl (0.6 M). Do not exceed this amount.
Reaction: Heat the suspension to 80 °C for 3–22 hours. The product will often precipitate out of the aqueous solution as it forms.
Validation: Cool to room temperature and neutralize with saturated Na2CO3. Isolate the precipitated product by vacuum filtration.
Quantitative Troubleshooting Summary
The following table summarizes the diagnostic indicators and optimized parameters for resolving the side reactions discussed above:
Reaction Step
Primary Issue / Side Reaction
Diagnostic Indicator (LC-MS / NMR)
Optimized Parameter / Solution
N-Alkylation
N1/N3 Isomer Formation
Multiple peaks with identical m/z; complex aliphatic signals in ¹H NMR.
Switch to Liquid-Liquid PTC (TBAHS / 50% NaOH / Benzene).
C4-Chlorination
Hydrolysis back to 4-ol
High recovery of m/z matching the starting material (-18 Da from target).
Strip excess POCl₃; neutralize strictly to pH 7 at <5 °C.
SEM Deprotection
Arrested at hemiaminal
Dominant peak at target mass +30 Da (Hydroxymethyl adduct).
Apply Step 2: Base treatment (NH₃/MeOH or NaHCO₃) to eliminate CH₂O.
C4-Amination
Solvolysis (Alkoxy adduct)
Dominant peak at target mass -Aniline +Alkoxy mass.
Replace alcoholic solvents with H₂O; restrict HCl catalyst to 0.1 eq.
References
Fischer, R. W., & Misun, M. (2001). Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. Organic Process Research & Development.[Link]
Rosemeyer, H., et al. (2009). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. MDPI.[Link]
Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bis chlorinated Deazaguanine). Journal of Drug Design and Medicinal Chemistry.[Link]
Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.[Link]
Aarhus, T. I., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules.[Link]
Aarhus, T. I., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.[Link]
strategies to improve kinase selectivity of pyrimidine compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most persistent bottlenecks in kinase drug discovery: engineering kinome-wide selecti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most persistent bottlenecks in kinase drug discovery: engineering kinome-wide selectivity into pyrimidine-based scaffolds.
Pyrimidines (and pyrazolo[3,4-d]pyrimidines) are privileged scaffolds because they act as perfect isosteres for the adenine ring of ATP [1]. While this guarantees potent binding to the kinase hinge region, it inherently causes promiscuity due to the high evolutionary conservation of the ATP-binding pocket across the ~500 human kinases.
Below, you will find troubleshooting guides, causal explanations for structural modifications, and self-validating experimental protocols to ensure your compounds hit their intended targets—and only their intended targets.
Logical Workflow for Pyrimidine Optimization
Logical workflow for optimizing the kinome-wide selectivity of pyrimidine-based inhibitors.
Section 1: Troubleshooting Promiscuity in Hinge-Binding Pyrimidines
Q: Our primary aminopyrimidine hit exhibits sub-nanomolar potency but hits dozens of off-target kinases in our primary screen. Why is this happening, and how do we engineer selectivity?
A: Your compound is acting as a Type I inhibitor. It is binding to the active conformation of the kinase, relying solely on canonical hydrogen bonds with the highly conserved hinge region. To break this promiscuity, you must extend the molecule into less conserved regions of the kinase domain.
Causality & Structural Solutions:
Exploit the Gatekeeper Residue: The size of the gatekeeper residue dictates access to the hydrophobic back pocket. By introducing bulky substituents (e.g., a trifluoromethyl or bulky aryl group) at the 5-position of your pyrimidine core, you create a steric clash with large gatekeepers (like Methionine or Threonine) found in off-target kinases, while perfectly fitting into targets with smaller gatekeepers (like Glycine or Alanine).
Target the DFG-Out Conformation (Type II Inhibitors): Instead of competing directly within the active site, extend your pyrimidine scaffold with an aryl-urea or amide linker. This allows the compound to reach the allosteric pocket that is only exposed when the Asp-Phe-Gly (DFG) motif flips outward (the inactive state). Because this allosteric pocket is far less conserved than the hinge region, Type II inhibitors inherently exhibit superior selectivity profiles.
Section 2: Covalent Targeting for Absolute Selectivity
Q: We have exhausted reversible modifications, but our pyrimidine inhibitor still hits a few closely related kinases. Is covalent inhibition a viable rescue strategy?
A: Yes. Transitioning from a reversible inhibitor to a Targeted Covalent Inhibitor (TCI) is a highly effective strategy for achieving absolute selectivity, provided your target kinase possesses a poorly conserved, non-catalytic cysteine near the ATP-binding site [2].
Causality & Kinetic Logic:
By appending an electrophilic warhead (typically an acrylamide) to the pyrimidine core, the inhibitor forms an irreversible Michael addition adduct with the target cysteine. The selectivity of a TCI is a self-validating two-step system: it requires initial reversible affinity (
) driven by the pyrimidine core, followed by a proximity-driven covalent inactivation ().
If your compound shows high potency but poor selectivity, its binding is likely dominated by the reversible affinity (
) rather than the covalent step. You must computationally model and adjust the trajectory and linker length of the warhead to perfectly align with the target cysteine, maximizing the ratio. This ensures that even if the compound transiently enters an off-target kinase, it washes out before a covalent bond can form [3].
Two-step mechanism of targeted covalent inhibitors ensuring high kinome selectivity.
Section 3: Experimental Validation & Protocols
Q: How do we definitively prove that our optimized pyrimidine is selective both biochemically and in living cells?
A: You must employ a two-tiered validation system: broad biochemical profiling to map the kinome, followed by live-cell target engagement to prove physiological efficacy against high intracellular ATP concentrations.
Protocol 1: Broad Kinome Profiling via KINOMEscan
The [4] is a highly robust, self-validating competitive binding assay. It controls for false positives because a decrease in signal indicates a positive binding event.
Step-by-Step Methodology:
Assay Preparation: Prepare T7 phage strains displaying >480 human kinases (DNA-tagged). Immobilize a proprietary, active-site directed ligand onto magnetic beads.
Equilibration: Incubate the immobilized ligand, the DNA-tagged kinase, and your test pyrimidine compound (typically screened at 1 µM or 10 µM) in a binding buffer.
Competitive Displacement: If your test compound selectively binds the kinase hinge region, it sterically blocks the kinase from binding to the immobilized ligand on the bead.
Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using qPCR directed against the specific DNA tags.
Data Analysis: Calculate the % Control. A low qPCR signal indicates high affinity of your test compound. Selectivity is evaluated using the
score (the fraction of the kinome inhibited by >90%).
Protocol 2: Live-Cell Target Engagement via NanoBRET
Biochemical assays lack physiological ATP concentrations (~1-5 mM), which heavily compete with hinge-binding pyrimidines. The [5] self-validates by measuring the direct displacement of a tracer inside a living cell, ruling out biochemical artifacts.
Step-by-Step Methodology:
Transfection: Transfect HEK293 cells with a plasmid encoding your target kinase fused to a NanoLuc® luciferase reporter. Seed into 384-well tissue culture plates.
Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer. The tracer reversibly binds the kinase active site. The physical proximity of the tracer's fluorophore to the NanoLuc generates a Bioluminescence Resonance Energy Transfer (BRET) signal.
Compound Treatment: Treat the cells with a dilution series of your unlabelled pyrimidine inhibitor.
Measurement: As your selective inhibitor permeates the cell membrane and displaces the tracer from the active site, the BRET signal decreases in a dose-dependent manner.
Validation: Calculate the cellular
. For covalent pyrimidines, measure occupancy over multiple time points (e.g., 0.5h, 1h, 3h) to calculate the time-dependent inactivation kinetics in a physiological environment [3].
The table below summarizes how different structural strategies applied to pyrimidine and related scaffolds impact kinome-wide selectivity.
Compound
Scaffold
Target Kinase
Selectivity Mechanism
Kinome Selectivity Profile
Dasatinib
Thiazole/Pyrimidine
BCR-ABL, SRC
Type I (Hinge binding only)
Low (Broadly promiscuous across the kinome)
Imatinib
Aminopyrimidine
BCR-ABL, c-KIT
Type II (DFG-out allosteric pocket)
High (Highly restricted target profile)
Ibrutinib
Pyrazolo[3,4-d]pyrimidine
BTK
Covalent (Cys481)
High (Selectively targets Cys-containing kinases)
Osimertinib
Aminopyrimidine
EGFR (T790M)
Covalent (Cys797) + Gatekeeper exploitation
Very High (Spares wild-type EGFR, targets mutant)
References
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry (2020).[Link]
A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology (2014).[Link]
Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. Journal of Pharmacology and Experimental Therapeutics (2019).[Link]
Technical Support Center: Optimizing 7H-Pyrrolo[2,3-d]pyrimidine Derivatives for Reduced Normal Cell Cytotoxicity
Welcome to the Advanced Applications Support Center. As drug development professionals and medicinal chemists, you know that the 7H-pyrrolo[2,3-d]pyrimidine core is a privileged, purine-mimicking scaffold highly effectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As drug development professionals and medicinal chemists, you know that the 7H-pyrrolo[2,3-d]pyrimidine core is a privileged, purine-mimicking scaffold highly effective for kinase inhibition. However, its structural similarity to endogenous purines often results in off-target binding, leading to dose-limiting cytotoxicity in normal, healthy cells.
This guide provides field-proven troubleshooting strategies, structural activity relationship (SAR) insights, and self-validating experimental protocols to help you engineer selectivity and accurately quantify the safety profile of your compounds.
Q1: My lead 7H-pyrrolo[2,3-d]pyrimidine derivative shows excellent anti-tumor efficacy but exhibits high cytotoxicity in normal fibroblasts (WI38) and HEK293T cells. What is the primary mechanistic cause?
The Causality:
The 7H-pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding scaffold within the ATP pocket of kinases[1]. If your compound is designed as a Type I inhibitor , it binds to the active (DFG-in) conformation of the kinase. Because the ATP-binding pocket is highly conserved across the human kinome, Type I inhibitors frequently hit off-target essential kinases (e.g., wild-type EGFR, CDKs) that normal cells rely on for survival and proliferation.
The Solution:
Shift your structural design toward Type II inhibitors or target autoinhibited kinase states. By extending the molecule to occupy the adjacent allosteric hydrophobic pocket—which is only exposed in the inactive (DFG-out) conformation—you exploit regions of the kinome that are far less conserved[2]. For example, researchers targeting the autoinhibited form of CSF1R with benzyl-substituted pyrrolo[2,3-d]pyrimidines drastically reduced off-target EGFR inhibition, thereby sparing normal cells[3].
Mechanistic divergence of Type I vs Type II kinase binding profiles.
Q2: How can I chemically modify the scaffold to improve the Selectivity Index (SI) between cancer and normal cells?
The Causality:
Systematic SAR modifications at the 4, 5, and 7 positions dictate the electron density and steric bulk of the molecule, directly influencing its affinity for specific hydrophobic regions within the target kinase cleft.
Actionable Modifications:
5-Position Halogenation: Introducing a fluorine atom at the C5 position (e.g., 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine) significantly enhances kinase selectivity. A recent optimization of FAK inhibitors demonstrated that a 5-fluoro derivative (Compound 7h) achieved sub-nanomolar potency against cancer cells with no observable toxicity in normal cells or in vivo models[4].
4-Position Substitution: Modifying the 4-anilino moiety with specific electron-withdrawing groups (e.g., Cl, CF3) or electron-donating groups optimizes binding in the hydrophobic region I of the ATP cleft. This enhances dual-target selectivity (e.g., mutant EGFR/AURKA) while sparing wild-type kinases essential for normal cell viability[5].
Quantitative Data: Impact of Structural Modifications on Selectivity
Q3: My cytotoxicity data in normal cells is inconsistent between experimental runs. How can I establish a reliable protocol to accurately measure off-target toxicity?
The Causality:
Inconsistent cytotoxicity data often stems from metabolic discrepancies between cell lines, varying doubling times, and microplate edge effects. Relying solely on metabolic assays (like MTT or CellTiter-Glo) can yield false positives for toxicity if the compound merely slows metabolism (cytostatic) rather than killing the cell (cytotoxic).
The Solution:
You must employ a self-validating multiplexed system . By measuring a live-cell metabolic marker (ATP) and a dead-cell membrane integrity marker (LDH release) in the exact same well, you create an internal control that rules out metabolic artifacts.
Workflow for screening and optimizing selectivity of kinase inhibitors.
Purpose: To definitively distinguish true cytotoxicity from cytostatic effects in normal cell lines (e.g., WI38, PBMC, HEK293T) versus target cancer cell lines.
Step 1: Cell Seeding and Equilibration
Seed normal cells (e.g., WI38) and target cancer cells in parallel into opaque-walled 96-well plates with clear bottoms.
Seed at a density of 5,000–10,000 cells/well in 90 µL of appropriate culture medium.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and exponential growth phase entry.
Step 2: Compound Preparation and Treatment
Prepare a 10-point, 3-fold serial dilution of your 7H-pyrrolo[2,3-d]pyrimidine derivatives in 100% DMSO.
Dilute the DMSO stocks 1:100 in culture media to create 10X working solutions (final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced baseline toxicity).
Add 10 µL of the 10X working solutions to the 90 µL of cultured cells. Include vehicle controls (0.1% DMSO) and positive cell death controls (e.g., 1% Triton X-100 added 45 minutes prior to readout).
Incubate for 72 hours.
Step 3: LDH Release Assay (Dead Cell Readout)
After 72 hours, transfer 50 µL of the supernatant from each well to a new clear 96-well plate.
Add 50 µL of LDH substrate mix (e.g., CytoTox 96® Reagent) to the supernatants.
Incubate in the dark at room temperature for 30 minutes.
Add 50 µL of Stop Solution and measure absorbance at 490 nm. High absorbance indicates compromised membrane integrity (true cytotoxicity).
To the remaining 50 µL of media and cells in the original plate, add 50 µL of ATP-detection reagent (e.g., CellTiter-Glo®).
Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence. High luminescence correlates directly with viable cell metabolic activity.
Step 5: Data Normalization and Causality Check
Validation Check: If ATP drops but LDH does not rise, your compound is cytostatic or interfering with normal cell metabolism without causing cell death. If ATP drops and LDH rises proportionally, your compound is definitively cytotoxic to normal cells.
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ of the normal cells by the IC₅₀ of the cancer cells. An SI > 50 is generally required to advance a kinase inhibitor to in vivo safety profiling.
References
Benchchem. (2025). Unlocking Potency and Selectivity: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-7H-pyrrolo[2,3- d]pyrimidine-5-carboxylic Acid Analogs as Kinase Inhibitors.1
European Journal of Medicinal Chemistry / PubMed. (2025). Structural optimization and biological evaluation of 5-fluoro-7H-pyrrolo[2,3- d]pyrimidine derivatives as potent FAK inhibitors for the treatment of triple negative breast cancers (TNBC).4
European Journal of Medicinal Chemistry / DOI. (2024). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy.2
Taylor & Francis. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.5
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.3
metabolic stability issues with pyrrolo[2,3-d]pyrimidine compounds
Welcome to the Technical Support Center for Pyrrolo[2,3-d]pyrimidine Scaffold Optimization . As a Senior Application Scientist, I have designed this portal to address the most critical pharmacokinetic and metabolic hurdl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrrolo[2,3-d]pyrimidine Scaffold Optimization . As a Senior Application Scientist, I have designed this portal to address the most critical pharmacokinetic and metabolic hurdles encountered when developing kinase inhibitors (e.g., JAK, CSF1R, EGFR inhibitors) utilizing this core.
The pyrrolo[2,3-d]pyrimidine scaffold is highly privileged in drug discovery, but it presents unique metabolic liabilities—most notably, an extreme susceptibility to Aldehyde Oxidase (AO) and complex Cytochrome P450 (CYP) mediated mechanism-based inactivation. This guide provides the mechanistic causality and self-validating protocols required to troubleshoot these issues.
Phase 1: Diagnostic Troubleshooting (The AO vs. CYP Discrepancy)
Symptom: Your pyrrolo[2,3-d]pyrimidine candidate shows excellent metabolic stability in Human Liver Microsomes (HLM) but exhibits rapid, unsustainable clearance in vivo (e.g., in human or non-human primate models).
Root Cause Analysis:
You are likely facing Aldehyde Oxidase (AO)-mediated metabolism . The pyrrolo[2,3-d]pyrimidine core, particularly when decorated with unsubstituted N-heterocycles like a 3-pyridyl group at the C-5 or C-6 position, is a classic substrate for AO[1].
Standard HLM assays fail to predict this because microsomes only contain membrane-bound enzymes (like CYPs) and are washed free of cytosolic enzymes (like AO) during ultracentrifugation[2]. Furthermore, AO activity is notoriously species-dependent; it is highly active in humans and monkeys but nearly absent in dogs, leading to severe preclinical miscalculations.
Workflow for differentiating CYP-mediated vs. AO-mediated clearance in vitro.
Phase 2: Frequently Asked Questions (FAQs)
Q1: Why is my nitrile-containing pyrrolo[2,3-d]pyrimidine acting as a Mechanism-Based Inactivator (MBI) of CYP3A4?Answer: This is a documented phenomenon observed in drugs like tofacitinib. When a nitrile group is present on an aliphatic side chain, CYP3A4 oxidizes the
-carbon adjacent to the nitrile. This forms a highly unstable cyanohydrin intermediate[3]. The cyanohydrin rapidly loses the nitrile group to form a geminal diol, which exists in equilibrium with a reactive -keto-aldehyde. This aldehyde acts as a "culprit" electrophile, covalently binding to the CYP3A4 active site and causing irreversible enzyme inactivation[4].
Mechanistic pathway of CYP3A4 inactivation via oxidative decyanation.
Q2: How do I structurally optimize the C-6 pyridine substituent to avoid rapid AO oxidation?Answer: Aldehyde oxidase attacks electron-deficient carbons adjacent to the nitrogen in aromatic heterocycles. If you have a 3-pyridyl group at C-6, the carbon at the 2-position or 6-position of the pyridine ring is a prime target for nucleophilic attack by the molybdenum cofactor of AO[1].
Causality-driven solution: Introduce steric hindrance. Adding a methyl group, an amino group, or a fluorine atom adjacent to the pyridine nitrogen disrupts the enzyme's ability to orient the molybdenum center for attack. Alternatively, swapping the pyridine for a more electron-rich ring (which is less susceptible to nucleophilic attack) can completely abrogate AO clearance.
Phase 3: Quantitative Data & System Comparisons
To successfully troubleshoot clearance, you must understand the biochemical divergence between the two primary metabolic pathways affecting this scaffold.
Poor (High activity in human/monkey; low in rat/dog)
Phase 4: Self-Validating Experimental Protocols
To ensure data integrity, every metabolic assay must be a self-validating system. Below are the definitive methodologies for isolating and quantifying these liabilities.
Protocol A: Differentiating CYP vs. AO Clearance using Human Liver S9 Fractions
Purpose: S9 fractions contain both microsomal (CYP) and cytosolic (AO) enzymes. By toggling cofactors and selective inhibitors, we can definitively assign the route of clearance.
Step-by-Step Methodology:
Matrix Preparation: Thaw pooled Human Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
.
System Validation Controls: Set up three parallel incubation arms:
Arm 1 (Total Clearance): S9 + NADPH.
Arm 2 (CYP-Isolated): S9 + NADPH + 1 µM Raloxifene (potent AO inhibitor).
Arm 3 (AO-Isolated): S9 + NO NADPH + 1 mM 1-Aminobenzotriazole (pan-CYP inhibitor). Note: AO utilizes water, not NADPH, for oxidation.
Incubation: Add the pyrrolo[2,3-d]pyrimidine candidate to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent enzyme denaturation). Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate Arm 1 and Arm 2 with 1 mM NADPH. Initiate Arm 3 with an equivalent volume of buffer.
Kinetic Sampling: At
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Causality Check: If clearance in Arm 3 matches Arm 1, your compound is an AO substrate. If Arm 2 matches Arm 1, it is a CYP substrate.
Protocol B: Assessing Mechanism-Based Inactivation (TDI/MBI) of CYP3A4
Purpose: To determine if the candidate forms a reactive
Pre-incubation Phase: Prepare a primary incubation plate containing recombinant CYP3A4 (50 pmol/mL) and your candidate compound across a 7-point concentration gradient (0.1 µM to 50 µM).
Cofactor Dependency: Split the plate into "+NADPH" and "-NADPH" groups. Incubate at 37°C for 30 minutes. Self-validation: True MBI requires catalytic turnover, meaning the shift will only occur in the +NADPH group.
Dilution (The Critical Step): Dilute the primary incubation mixture 10-fold into a secondary plate. This massive dilution prevents reversible, competitive inhibition from skewing the results.
Secondary Incubation: The secondary plate must contain a CYP3A4 probe substrate (e.g., Midazolam at its
of 3 µM) and fresh NADPH. Incubate for 10 minutes.
Quenching & LC-MS/MS: Quench with cold acetonitrile. Measure the formation of 1'-hydroxymidazolam.
Data Interpretation: Calculate the
for both groups. An shift ratio () greater than 1.5 indicates time-dependent, mechanism-based inactivation.
References
Elucidating the Mechanism of Tofacitinib Oxidative Decyanation
Source: PubMed / Drug Metabolism Letters
URL:[Link]
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form
Source: ACS Publications / Journal of Medicinal Chemistry
URL:[Link]
Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4
Source: ResearchGate / Drug Metabolism and Disposition
URL:[Link]
refining purification methods for pyrrolo[2,3-d]pyrimidine analogues
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the isolation of pyrrolo[2,3-d]pyrimidine analog...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the isolation of pyrrolo[2,3-d]pyrimidine analogues. These pharmacophores are ubiquitous in modern targeted therapies (e.g., JAK and CSF1R inhibitors) 1, but their unique physicochemical properties—specifically their basic multi-nitrogen core, tautomeric potential, and strong intermolecular hydrogen bonding—make them notoriously difficult to purify.
This guide moves beyond generic chromatography advice. Here, we dissect the causality behind common purification failures and provide self-validating, step-by-step protocols to ensure high-yield, high-purity recovery of your target analogues.
Purification Strategy Overview
Decision matrix for pyrrolo[2,3-d]pyrimidine purification workflows.
Troubleshooting & FAQs
Q1: Why do my compound bands streak severely across the TLC plate and silica column, resulting in poor recovery?
The Causality:
Pyrrolo[2,3-d]pyrimidines contain multiple nitrogen atoms (N1, N3, N7) that act as powerful hydrogen-bond acceptors and donors. Standard silica gel is heavily populated with acidic silanol groups (Si-OH). When your basic pyrimidine core interacts with these acidic silanols, it creates a continuous adsorption/desorption lag. This acid-base interaction causes severe tailing (streaking) and irreversible binding, destroying your yield.
The Solution:
You must dynamically deactivate the silica column by introducing a basic modifier into your mobile phase. A highly effective and widely cited system for these specific analogues is a mixture of Dichloromethane (DCM), Methanol (MeOH), and 25% aqueous Ammonia (NH3) 1.
Mechanism of silica silanol deactivation using basic modifiers to prevent streaking.
Protocol 1: Amine-Modified Normal Phase Chromatography
Solvent Preparation: Prepare a master batch of eluent consisting of CH2Cl2/MeOH/25% NH3 (aq) in an 80:10:1 ratio. (Caution: Mix in a vented carboy to prevent pressure buildup from ammonia off-gassing).
Column Equilibration: Flush the silica column with at least 3 column volumes (CV) of the modified solvent.
Self-Validation Step: Test the pH of the eluent exiting the column using pH paper; it must read >8 before loading your sample to confirm silanol deactivation.
Sample Loading: Dissolve your crude mixture in the minimum amount of the mobile phase and apply it to the column head.
Elution: Run the column isocratically or with a shallow gradient (e.g., 90:9:1 to 80:10:1).
Fraction Analysis: Spot fractions on TLC plates pre-treated with 1% Triethylamine (TEA) in ether to ensure accurate
representation.
Q2: Alkylation of my pyrrolo[2,3-d]pyrimidine core yielded a mixture of N7 and N1/N3 regioisomers. They co-elute on normal-phase silica. How can I separate them?
The Causality:
Alkylation often produces a mixture of regioisomers. Because the overall dipole moment and hydrogen-bond acceptor capacities of the N7 and N1/N3 isomers remain virtually identical in non-polar environments, normal-phase silica cannot differentiate them. However, their topological projection (how the alkyl chain extends into three-dimensional space) and localized hydrophobicity differ slightly. Chromatographic separation of these regioisomers is critical for downstream biological evaluation 2.
The Solution:
Switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a high-pH mobile phase. At pH 10, any residual acidic protons are deprotonated, and the basic nitrogens are neutral, maximizing hydrophobic interactions with the C18 stationary phase. The topological differences now dictate retention time.
Protocol 2: RP-HPLC Separation of Regioisomers
Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide. Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.
Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge C18, 5 µm).
Gradient Design: Start at 10% B, holding for 2 minutes to allow polar impurities to elute. Ramp to 60% B over 20 minutes.
Self-Validation Step: Perform an analytical injection (10 µL). You should observe two distinct peaks. Calculate the resolution (
). If , decrease the gradient slope to 1% B/min.
Scale-Up: Transfer the optimized gradient to the preparative system. Collect peaks based on UV triggering at 254 nm and 280 nm.
Q3: My analogue has extremely poor solubility in DCM, EtOAc, and even MeOH. How do I load it onto a column without it crashing out?
The Causality:
Planar, heteroaromatic systems like pyrrolo[2,3-d]pyrimidines often exhibit high crystal lattice energy and strong intermolecular
stacking. This leads to poor solubility in standard chromatographic solvents. Liquid injection causes immediate precipitation at the column head, ruining the band shape and causing channeling.
The Solution:
Dry solid loading. By dispersing the compound over a large surface area of an inert support, you break the crystal lattice and allow the mobile phase to dissolve the compound gradually as it elutes. For less polar analogues, alternative solvent systems like acetone/DCM or EtOAc/n-pentane can also be utilized once loaded properly 3.
Protocol 3: Solid-Phase Loading
Dissolution: Dissolve the crude solid in a strong, volatile solvent mixture (e.g., THF/MeOH 1:1) in a round-bottom flask. Use sonication and gentle heating (40°C) if necessary.
Support Addition: Add Celite 545 or deactivated silica gel to the solution (ratio of 3:1 support to crude mass).
Evaporation: Remove the solvent under reduced pressure on a rotary evaporator until a dry powder is obtained.
Self-Validation Step: Ensure there are no clumps; the powder should flow freely like dry sand. If it clumps, residual solvent remains, which will cause peak broadening.
Loading: Pour the dry powder evenly onto the top of the pre-equilibrated column bed. Top with a thin layer of clean sand to prevent disturbance during solvent addition.
Quantitative Data: Solvent Systems & Performance
To aid in method development, refer to the following synthesized data table comparing common purification systems for these analogues:
Purification Method
Mobile Phase System
Key Modifier
Typical Resolution () for Regioisomers
Average Recovery Rate
Best Use Case
Normal Phase (Standard)
Hexane / EtOAc
None
< 0.5 (Co-elution)
40-50% (Severe streaking)
Non-polar, fully N-protected intermediates.
Normal Phase (Basic)
DCM / MeOH
1% NH3 (aq)
0.8 - 1.2
85-95%
Highly polar, basic final compounds.
Normal Phase (Alternative)
Acetone / DCM
None
0.7 - 1.0
80-90%
Moderately polar analogues.
RP-HPLC (Low pH)
Water / MeCN
0.1% TFA
1.2 - 1.5
70-80%
Compounds stable in acid; causes early elution.
RP-HPLC (High pH)
Water / MeCN
10mM NH4HCO3 (pH 10)
> 2.0 (Baseline)
> 95%
Regioisomer separation and final polishing.
References
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcXxRvl_-0W6nXfpCG7AHCuCAFeam88-V_FOrsrHzylT89egi2ppA1nZm_2fhFhYJ2ivsQ9ck7A_u2djpZnRheMEOQ8ySjrTHwGAFRtP0TUpICwTT8VAoEuRrNJB4e_4h66sbBEN8guOAe9o1_B-N5]
6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHVKtq-096pvHcI8gxEdHJGz39OZbFiQqWz2-FA2xaavygKkonWLtYcD_WC7_rW-J95Mc3Xmxj_e-UIp0c4-STJywC4HHHU2zCdVhFP2SdEYGzQk3-_SqFlPFlyPinrK_Pj-IuI0e51HBK1TE=]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIrs5OVTSMdNccR6e-0eHcIXioHhBy4zP0fGBbaz1-zuNoIsPHn9T3RgF7hkC4xgH3AW6kSVOzXVglJboeshPFrbjbfZ3LGZHNAyqChlP0TI6-k6E2uCOcjIQaCkzFSEnxLA==]
Mechanistic Rationale: The 4-Ethoxy-Pyrrolopyrimidine Advantage
The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors represents one of the most heavily pursued therapeutic strategies for Parkinson’s disease (PD)[1]. The G2019S mutation in LRRK2 hyperactivates its kinase...
Author: BenchChem Technical Support Team. Date: March 2026
The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors represents one of the most heavily pursued therapeutic strategies for Parkinson’s disease (PD)[1]. The G2019S mutation in LRRK2 hyperactivates its kinase domain, driving neurodegeneration and lysosomal dysfunction[2]. Historically, designing LRRK2 inhibitors has been plagued by a dual challenge: achieving exquisite kinome selectivity to prevent off-target toxicity, and ensuring high blood-brain barrier (BBB) penetrance without susceptibility to efflux pumps[3].
As a Senior Application Scientist specializing in CNS-targeted kinase inhibitors, I have evaluated numerous chemical series. This guide provides an objective, data-driven comparison between the highly optimized 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold (exemplified by the clinical tool compound GSK3357679) and other legacy LRRK2 inhibitors such as MLi-2 (indazole) and LRRK2-IN-1 (pyrimidine).
The core challenge in LRRK2 inhibitor design is navigating the narrow physicochemical space required for CNS drugs (low molecular weight, low topological polar surface area [TPSA], and strict lipophilicity boundaries)[4].
The 4-Ethoxy-Pyrrolopyrimidine Scaffold (e.g., GSK3357679): Synthesized via the critical intermediate 2-chloro-4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine, this class represents a breakthrough in rational drug design[5]. The N1 and N3 atoms of the pyrrolopyrimidine core form essential bidentate hydrogen bonds with the LRRK2 hinge region (Met1949). Crucially, the 4-ethoxy substitution precisely fills a hydrophobic pocket near the hinge, fine-tuning the molecule's lipophilicity while keeping the TPSA low[5]. This prevents the compound from becoming a substrate for P-glycoprotein (P-gp) efflux pumps, ensuring high free-drug exposure in the brain[4].
The Indazole Scaffold (e.g., MLi-2): MLi-2 is exceptionally potent[3]. However, its extreme potency and long target residence time have been associated with on-target peripheral liabilities, such as type II pneumocyte enlargement in the lungs, complicating its therapeutic window.
The Morpholino-Pyrrolopyrimidine Scaffold (e.g., PF-06447475): While PF-06447475 utilizes a similar pyrrolopyrimidine core, it features a bulky morpholine group at the 4-position[2]. While brain-penetrant and highly selective, the morpholine ring slightly increases molecular bulk and TPSA compared to the streamlined 4-ethoxy/amino derivatives, subtly impacting its unbound partition coefficient (
The following table summarizes the in vitro and in vivo performance metrics of these distinct inhibitor classes.
Inhibitor Class
Representative Compound
Core Scaffold
WT LRRK2 IC₅₀ (nM)
G2019S IC₅₀ (nM)
Brain Penetrance ()
Kinome Selectivity
Pyrrolo[2,3-d]pyrimidine
GSK3357679
4-ethoxy-pyrrolopyrimidine derivative
~15-20
~10
High (>1.0)
Excellent
Pyrrolo[2,3-d]pyrimidine
PF-06447475
4-morpholino-pyrrolopyrimidine
3
11
High
Good
Indazole
MLi-2
3-(4-Pyrimidinyl) Indazole
0.76
<0.5
High
Excellent
Pyrimidine
LRRK2-IN-1
Aminopyrimidine
13
6
Low (<0.1)
Moderate
Data synthesized from established biochemical profiling assays[7],[3],[2],[4].
Experimental Methodologies: Self-Validating Systems
To objectively evaluate the efficacy of a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine inhibitor against alternatives, researchers must employ rigorous, self-validating assays. Below are the gold-standard protocols I mandate for profiling CNS-active LRRK2 inhibitors.
Protocol A: In Vitro Target Engagement via Quantitative pS935-LRRK2 AlphaLISA
Causality & Rationale: LRRK2 constitutively phosphorylates itself (and is phosphorylated by other kinases) at Ser935. Inhibition of LRRK2 kinase activity leads to rapid dephosphorylation of this site[8]. We utilize AlphaLISA over traditional Western blotting because it provides a broader dynamic range, eliminates wash steps that can disrupt weak inhibitor-kinase equilibrium, and allows for high-throughput screening.
Cell Seeding: Plate SH-SY5Y cells (stably expressing LRRK2-G2019S) at 20,000 cells/well in a 384-well plate. Incubate overnight.
Compound Treatment: Treat cells with a 10-point concentration curve of the inhibitor (e.g., GSK3357679 or MLi-2) ranging from 10 µM to 0.5 nM for 90 minutes[8].
Lysis & Signal Generation: Lyse cells using a proprietary buffer supplemented with phosphatase inhibitors. Add AlphaLISA Acceptor beads conjugated to an anti-total LRRK2 antibody, followed by biotinylated anti-pS935 antibody and Streptavidin-coated Donor beads.
Self-Validation Step (Critical): Run a parallel AlphaLISA assay measuring Total LRRK2.
Why? Some inhibitors act as molecular glues that induce LRRK2 ubiquitination and proteasomal degradation. Normalizing the pS935 signal to the Total LRRK2 signal ensures that the observed IC₅₀ reflects true kinase inhibition, not compound-induced protein degradation.
Causality & Rationale: A common pitfall in CNS drug development is relying on the total brain-to-plasma ratio (
). Highly lipophilic compounds can partition into brain lipids, yielding a high while the actual free drug available to bind the target is near zero. We must calculate the unbound partition coefficient () via equilibrium dialysis.
In Vivo Dosing: Administer the inhibitor (e.g., 10 mg/kg p.o.) to wild-type C57BL/6 mice[8]. Collect plasma and whole brain tissue at
(typically 1-2 hours post-dose).
Equilibrium Dialysis: Homogenize the brain tissue. Place the homogenate in one chamber of a 96-well equilibrium dialysis apparatus (molecular weight cutoff 8 kDa) and blank buffer in the opposing chamber. Incubate at 37°C for 4 hours to determine the fraction unbound in the brain (
).
LC-MS/MS Quantification: Quantify the compound concentration in plasma, total brain homogenate, and the dialysate buffer.
Self-Validation Step (Critical): In a parallel cohort, co-administer the inhibitor with Elacridar (a potent P-gp/BCRP efflux pump inhibitor).
Why? If the
dramatically increases in the presence of Elacridar, the compound is an efflux substrate. The 4-ethoxy-pyrrolopyrimidine scaffold typically shows an efflux ratio near 1.0 (non-substrate), validating its superior CNS profile[4].
Systems-Level Visualization
The following diagram illustrates the comparative pathways of these inhibitors, emphasizing the critical BBB crossing step and downstream biomarker readouts (pS935 and Rab10)[6].
Comparative LRRK2 inhibitor pathways and BBB penetrance.
References
Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. National Institutes of Health (NIH). 5
Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. American Chemical Society (ACS). 2
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. National Institutes of Health (NIH). 3
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. American Chemical Society (ACS). 1
Mechanistic Rationale: Selecting the Right Pharmacodynamic Readouts
The validation of Leucine-rich repeat kinase 2 (LRRK2) inhibition in in vivo models is a critical bottleneck in the development of disease-modifying therapeutics for Parkinson’s disease (PD). Because LRRK2 functions as a...
Author: BenchChem Technical Support Team. Date: March 2026
The validation of Leucine-rich repeat kinase 2 (LRRK2) inhibition in in vivo models is a critical bottleneck in the development of disease-modifying therapeutics for Parkinson’s disease (PD). Because LRRK2 functions as a central node in endolysosomal trafficking and immune response, simply proving that a compound binds the kinase in vitro is insufficient. Researchers must demonstrate that the inhibitor crosses the blood-brain barrier (BBB), engages the target in relevant neural and peripheral tissues, and modulates downstream pathogenic signaling without inducing severe systemic toxicity.
This guide provides an objective, data-driven comparison of leading LRRK2 inhibitors (MLi-2, PF-06447475, and the clinical-stage DNL201/151) and establishes a self-validating in vivo experimental framework for evaluating novel compounds.
To establish causality between drug administration and target engagement, your experimental design must measure biomarkers that reflect direct LRRK2 kinase activity. Historically, researchers relied on pS935-LRRK2 . However, Ser935 is not a direct autophosphorylation site; it is a constitutive phosphorylation site regulated by other kinases (e.g., IKKs) that dictates 14-3-3 protein binding. Type I ATP-competitive inhibitors alter LRRK2's conformation, leading to rapid dephosphorylation of S935[1]. While useful as a proxy for target engagement, pS935 loss does not strictly equate to physiological kinase inhibition.
For a highly rigorous validation, you must measure the direct substrates of LRRK2: the Rab GTPases, specifically pT73-Rab10 and pS106-Rab12 [2]. Furthermore, because hyperactive LRRK2 disrupts lysosomal function, measuring the lysosomal lipid bis(monoacylglycero)phosphate (BMP) in urine serves as a functional, non-invasive downstream biomarker[3].
LRRK2 signaling pathway and biomarker cascade targeted by kinase inhibitors.
Comparative Analysis of Leading LRRK2 Inhibitors
When selecting a benchmark compound for in vivo studies, researchers must balance biochemical potency with pharmacokinetic (PK) properties. Below is a comparison of three widely utilized LRRK2 inhibitors.
MLi-2: The gold-standard preclinical tool compound. It exhibits exceptional in vitro potency (IC50 = 0.76 nM) and high brain penetrance[1]. However, recent data indicates that the G2019S mutation imparts in vivo resiliency to MLi-2, requiring higher plasma concentrations to achieve complete dephosphorylation in the brain compared to wild-type (WT) models[4].
PF-06447475: A highly selective, brain-penetrant inhibitor that has been extensively validated in neuroinflammation and α-synuclein models[5][6]. While slightly less potent than MLi-2, it provides a highly stable PK profile for chronic dosing studies.
DNL201 / DNL151 (BIIB122): Clinical-stage inhibitors developed by Denali Therapeutics. These compounds are optimized not just for kinase inhibition, but for restoring lysosomal function (evidenced by reduced urine BMP) with a carefully managed safety profile to avoid the pulmonary toxicity (type II pneumocyte enlargement) sometimes seen with chronic high-dose LRRK2 ablation[3].
Quantitative Performance Summary
Inhibitor
Primary Use Case
In Vitro IC50 (WT)
Brain Penetrance
In Vivo Target Engagement Dose (Mice)
Key Validated Readouts
MLi-2
Preclinical Tool
0.76 nM
High (>75%)
10 – 60 mg/kg/day (In-diet)
pS935, pT73-Rab10, pS106-Rab12
PF-06447475
Preclinical Tool
3.0 nM
High
10 – 30 mg/kg (Oral/IP)
pS935, pT73-Rab10, Neuroprotection
DNL201 / DNL151
Clinical Benchmark
< 5.0 nM
High
Pharmacologically scaled
pRab10 (PBMCs), Urine BMP
Self-Validating In Vivo Validation Protocol
A robust in vivo protocol must be self-validating. If you observe a lack of pRab10 reduction, you must be able to definitively answer whether the failure was due to poor target engagement, rapid ex vivo phosphatase activity, or poor BBB penetrance. The following step-by-step workflow integrates Pharmacokinetic/Pharmacodynamic (PK/PD) correlation to eliminate these variables.
Self-validating in vivo workflow for correlating LRRK2 PK and PD.
Step 1: Model Selection and Dosing
Select an appropriate model (e.g., LRRK2 G2019S Knock-In mice). Causality Note: G2019S models exhibit hyperactive kinase activity, providing a wider dynamic range for measuring inhibition compared to WT models[2].
Administer the compound. For chronic studies, formulated in-diet dosing (e.g., MLi-2 at 10–60 mg/kg/day) is preferred over oral gavage to prevent extreme peak-trough PK fluctuations that can confound PD readouts[2].
Step 2: Rapid Tissue Harvesting (Critical Step)
Euthanize the animal and immediately extract the brain (striatum/cortex), kidneys, and lungs. Collect blood for PBMC isolation and plasma PK.
Snap-freeze all solid tissues in liquid nitrogen within 60 seconds of extraction.
Causality Note: Post-mortem phosphatase activity is exceptionally rapid. Delays in freezing will result in a global loss of pT73-Rab10 signal across both vehicle and treated groups, rendering the experiment uninterpretable.
Step 3: Lysate Preparation with Ex Vivo Protection
Homogenize tissues in a stringent lysis buffer (e.g., RIPA supplemented with 1x PhosSTOP and protease inhibitors).
Self-Validation Step: Supplement the lysis buffer with 100 nM of the LRRK2 inhibitor being tested.
Causality Note: Cell lysis releases massive amounts of ATP. If the inhibitor dissociates from LRRK2 during homogenization, the kinase will rapidly re-phosphorylate its substrates ex vivo. Adding the inhibitor to the buffer locks the kinase in its in vivo state[4].
Step 4: Quantitative Analysis & PK/PD Correlation
Perform multiplexed fluorescent Western blotting (e.g., LI-COR) to simultaneously measure Total LRRK2 / pS935-LRRK2 and Total Rab10 / pT73-Rab10.
Quantify the unbound drug concentration (
) in the plasma and brain homogenate via LC-MS/MS.
Correlate the degree of pRab10 reduction with the unbound brain concentration. True target engagement is validated only when
exceeds the biochemical IC50 and correlates linearly with pRab10 suppression.
Data Interpretation and Common Pitfalls
The G2019S Resiliency Effect: Do not assume that an inhibitor's WT IC50 applies to mutant models. Studies have shown that the G2019S mutation imparts resiliency to kinase inhibition in vivo. For example, plasma levels of MLi-2 that completely ablate pS935 in WT rats may only achieve ~50% inhibition in G2019S rats[4]. Always establish dose-response curves specific to your transgenic model.
Total LRRK2 Degradation: Chronic administration of Type I LRRK2 inhibitors can induce ubiquitination and proteasomal degradation of the LRRK2 protein itself. When analyzing pS935 or pRab10 data from chronic studies, you must normalize the phosphorylated signal to the Total LRRK2 or Total Rab10 signal, not just a housekeeping gene like GAPDH, to distinguish between kinase inhibition and protein loss.
References
Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease.
In vivo susceptibility to energy failure parkinsonism and LRRK2 kinase activity. Neurobiology of Disease.
Imaging Leucine-Rich Repeat Kinase 2 In Vivo with 18F-Labeled Positron Emission Tomography Ligand. Journal of Medicinal Chemistry.
Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo. PMC / NIH.
The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition. PMC / NIH.
MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition.
Selectivity Profile of Compound 7 Across the Human Kinome: A Comparative Guide on Macrocyclization Strategies
Executive Summary & Rationale The human kinome consists of approximately 500 protein kinases that regulate diverse cellular processes, sharing highly conserved ATP-binding pockets[1]. Because the majority of small-molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The human kinome consists of approximately 500 protein kinases that regulate diverse cellular processes, sharing highly conserved ATP-binding pockets[1]. Because the majority of small-molecule kinase inhibitors are ATP-competitive, achieving target selectivity remains one of the most significant hurdles in drug development. Unintended off-target binding across the kinome frequently leads to cellular toxicity and adverse clinical events[1].
This guide objectively evaluates the kinome-wide selectivity profile of Compound 7 , a prototypical acyclic pyrazole-based inhibitor targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A/B (DYRK1A/B). While Compound 7 demonstrates moderate biochemical potency, its acyclic flexibility results in significant kinome promiscuity. We compare its performance against Compound 8 , an optimized macrocyclic derivative. By applying a macrocyclization strategy, researchers successfully restricted the conformational entropy of the scaffold, drastically enhancing both primary target affinity and kinome-wide selectivity[2].
Comparative Kinome Selectivity Data
To objectively assess promiscuity, both compounds were profiled against a panel of 468 human kinases. The primary metric for comparison is the Selectivity Score (
) , defined as the fraction of the kinome inhibited by >95% (remaining activity <5%) at a screening concentration of 1 M. A lower score indicates a highly selective profile.
Table 1: Biochemical Potency and Kinome Selectivity Comparison
Metric
Compound 7 (Acyclic Lead)
Compound 8 (Macrocyclic Alternative)
Staurosporine (Pan-Kinase Control)
DYRK1A IC
158 nM
13 nM
< 5 nM
DYRK1B IC
70 nM
19 nM
< 5 nM
Kinome Panel Size
468 Kinases
468 Kinases
468 Kinases
Selectivity Score ()
0.16 (~75 off-targets)
0.03 (~14 off-targets)
> 0.80 (>370 off-targets)
Major Off-Target Families
CDKs, GSK3, CLKs
Minimal (Trace CLK activity)
Broad-spectrum
Structural Modality
Flexible, Acyclic
Rigid, Macrocyclic
Rigid, Planar
Data Interpretation:2[2] demonstrates that the introduction of cyano and trifluoromethyl substitutions alongside a macrocyclic linker in Compound 8 improved DYRK1A potency by >10-fold while reducing the kinome off-target footprint by over 80% compared to Compound 7.
Mechanistic Insights: The Logic of Macrocyclization
The causality behind Compound 8's superior profile lies in thermodynamics and steric geometry. Acyclic inhibitors like Compound 7 exist in dynamic equilibrium across multiple conformations. When binding to a kinase, the molecule must adopt a specific bioactive conformation, paying a high entropic penalty. Furthermore, its flexibility allows it to mold into the structurally homologous ATP pockets of off-target kinases (e.g., CDKs and GSK3).
Macrocyclization pre-organizes the molecule into its bioactive conformation. This restriction reduces the entropic penalty of binding to DYRK1A (driving the IC
down to 13 nM) while simultaneously introducing rigid steric clashes that prevent binding to off-target kinases, thereby lowering the score to 0.03[2].
Fig 1. Macrocyclization enhances target affinity and kinome selectivity via conformational restriction.
Biological Relevance of Selective DYRK1A Inhibition
DYRK1A is heavily implicated in neurodegenerative diseases. As shown below, selective inhibition is required to prevent Tau hyperphosphorylation without triggering the cellular toxicity associated with broad-spectrum kinase inhibition.
Fig 2. Simplified DYRK1A signaling pathway illustrating its role in Tau hyperphosphorylation.
Experimental Workflows & Protocols
To ensure a self-validating system, the selectivity profile of Compound 7 was established using a high-throughput active-site competition assay, followed by orthogonal validation using a functional biochemical assay.
Causality: We utilize an active-site directed competition assay (e.g., KINOMEscan) for primary screening because it allows the simultaneous evaluation of 468 kinases without requiring 468 distinct, optimized peptide substrates. It directly measures thermodynamic binding affinity.
Kinase-Phage Preparation: Cultivate T7 bacteriophage strains displaying the 468 human kinases. Rationale: Phage display allows direct quantification of captured kinases via qPCR, offering extreme sensitivity.
Affinity Matrix Setup: Immobilize a broad-spectrum, promiscuous kinase inhibitor onto magnetic beads. Rationale: This creates a solid-phase matrix capable of capturing all active kinases in the panel.
Competitive Incubation: Incubate the kinase-phage, affinity beads, and 1
M of Compound 7 (or Compound 8) in binding buffer for 1 hour at room temperature. Include a DMSO negative control and a Staurosporine positive control. Rationale: If Compound 7 has a high affinity for a specific kinase, it will competitively block that kinase from binding to the immobilized matrix.
Washing: Perform 3x washes with a non-ionic detergent buffer. Rationale: Removes unbound and weakly interacting phage, eliminating background noise.
qPCR Elution & Readout: Elute the bound phage and quantify using qPCR. Rationale: A reduction in qPCR signal relative to the DMSO control mathematically translates to the percentage of inhibition, yielding the
Protocol 2: Orthogonal Validation via Universal ADP-Glo Assay
Causality: Because binding does not strictly guarantee functional enzymatic inhibition, orthogonal validation of the primary targets (DYRK1A/B) must be performed using a functional assay. 3[3] is ideal as it measures ADP production universally, independent of the specific substrate sequence.
Reaction Setup: In a 384-well plate, combine 1X Kinase Buffer, recombinant DYRK1A enzyme, optimized peptide substrate, and ATP.
Compound Addition: Add Compound 7 in a 10-point dose-response titration (e.g., 10
M down to 0.5 nM). Incubate for 60 minutes. Rationale: Initiates the phosphorylation event, producing ADP proportional to uninhibited kinase activity.
ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes. Rationale: This step terminates the kinase reaction and actively depletes all unconsumed background ATP. This is critical to ensure the final signal is exclusively derived from newly generated ADP[3].
Signal Conversion & Detection: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. Read luminescence on a microplate reader to calculate the exact IC
.
Conclusion
The transition from Compound 7 to Compound 8 perfectly illustrates the necessity of advanced structural engineering in kinase drug discovery. While Compound 7 served as a functional biochemical lead, its acyclic nature rendered it highly promiscuous across the human kinome (
). By applying a macrocyclization strategy, researchers effectively locked the molecule into its bioactive conformation. This self-validating approach not only improved on-target potency against DYRK1A to 13 nM but also established a highly selective kinome profile (), paving the way for safer, more targeted therapeutic development.
References
Application of a macrocyclization strategy in kinase inhibitor development
ScienceOpen
URL
Bioinformatics (NIH)
Kinase Selectivity Profiling System Technical Manual #TM421
Promega Corporation
URL
Scaffold Wars: A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine in Kinase Inhibitor Design
Introduction: The Deazapurine Paradigm In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the pyrrolo[2...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Deazapurine Paradigm
In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the pyrrolo[2,3-d]pyrimidine and the pyrido[2,3-d]pyrimidine stand out as premier adenine mimetics[1][2]. Both scaffolds anchor into the highly conserved kinase hinge region via bidentate hydrogen bonds, mimicking the natural binding of ATP. However, their distinct geometric and electronic profiles dictate divergent structure-activity relationships (SAR), selectivity profiles, and physicochemical properties.
As drug development professionals, understanding the causality behind scaffold selection is critical. A subtle shift from a 5-membered pyrrole ring to a 6-membered pyridine ring alters the exit vectors of substituents by roughly 15–30 degrees. This geometric shift determines whether a bulky solubilizing group successfully exits into the solvent channel or sterically clashes with the kinase activation loop.
Structural and Physicochemical Foundations
To rationally design a kinase inhibitor, we must first dissect the intrinsic properties of its core. The substitution of a nitrogen atom for a carbon in the purine ring system alters the electron density, basicity, and hydrogen-bonding capacity of the molecule[3].
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): Features an electron-rich 5-membered pyrrole ring fused to a pyrimidine. The pyrrole nitrogen provides a critical hydrogen-bond donor (N-H) that frequently interacts with the backbone carbonyl of the kinase hinge region[1].
Pyrido[2,3-d]pyrimidine: Features an electron-deficient 6-membered pyridine ring fused to a pyrimidine. Lacking an N-H donor on the fused ring, it relies entirely on the pyrimidine nitrogens and exocyclic amines to establish hinge-binding interactions[4].
Table 1: Physicochemical and Structural Comparison
Property
Pyrrolo[2,3-d]pyrimidine
Pyrido[2,3-d]pyrimidine
Ring System
5,6-fused heteroaromatic
6,6-fused heteroaromatic
Adenine Mimicry
7-Deazapurine
Homologated Deazapteridine
H-Bonding (Core)
1 Donor (N-H), 2 Acceptors
0 Donors, 3 Acceptors
Electron Density
Electron-rich pyrrole ring
Electron-deficient pyridine ring
Exit Vectors
C5 and C6 angles ~108° (pentagon)
C6 and C7 angles ~120° (hexagon)
Primary Clinical Targets
JAK1/2/3, EGFR, CDK4/6
CDK4/6, DHFR
Target Selectivity: The CDK4/6 Case Study
The most illustrative comparison between these scaffolds is found in the development of FDA-approved Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors[5].
Both Palbociclib (a pyrido[2,3-d]pyrimidine derivative) and Ribociclib (a pyrrolo[2,3-d]pyrimidine derivative) target the exact same ATP-binding pocket[5]. The crystallographic complexes of both drugs reveal that their respective scaffolds form bidentate hydrogen bonds with the hinge region (specifically Val101 in CDK6). However, the geometric differences between the 6-membered pyridine and the 5-membered pyrrole rings alter the trajectory of their large, positively charged piperazine substituents. Because both scaffolds successfully project these bulky groups toward the solvent-exposed ridge (interacting with Asp104 and Thr107) and the hydrophobic back pocket, they achieve profound selectivity over other CDKs[5].
Table 2: Comparative Kinase Selectivity (IC50)
Inhibitor (Drug)
Core Scaffold
CDK4/CycD1 IC50
CDK6/CycD3 IC50
CDK2/CycE IC50
Ribociclib
Pyrrolo[2,3-d]pyrimidine
10 nM
39 nM
>50,000 nM
Palbociclib
Pyrido[2,3-d]pyrimidine
11 nM
15 nM
>10,000 nM
Data reflects the profound selectivity both scaffolds achieve for CDK4/6 over other CDKs due to their optimized exit vectors[5].
Figure 1: CDK4/6 signaling pathway and the intervention point of pyrimidine-based inhibitors.
Synthetic Tractability and Late-Stage Functionalization
A scaffold is only as viable as its synthetic accessibility. Both systems are highly modular, allowing for rapid generation of analog libraries.
Pyrrolo[2,3-d]pyrimidines: Typically synthesized via the cyclization of functionalized pyrimidines (e.g., Sonogashira coupling of alkynes followed by intramolecular cyclization)[6]. The C4 position (analogous to C6 of purine) is highly reactive toward Nucleophilic Aromatic Substitution (SNAr) with various amines, enabling rapid late-stage functionalization.
Pyrido[2,3-d]pyrimidines: Often constructed via the condensation of 4-amino-pyrimidines with 1,3-dicarbonyls or active methylene compounds[4]. The 6,6-fused system allows for distinct substitution patterns, particularly at the C6 and C7 positions, which are critical for tuning pharmacokinetic properties and avoiding CYP450 liabilities.
Figure 2: Comparative synthetic workflow and SAR optimization for pyrimidine scaffolds.
To objectively compare the performance of matched-pair analogs containing these two scaffolds, a robust, self-validating assay is required. The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for this purpose.
Rationale for Experimental Choices (Causality):
Both pyrrolo- and pyrido-pyrimidine scaffolds are highly conjugated and frequently exhibit intrinsic auto-fluorescence, which confounds standard absorbance or fluorescence assays. TR-FRET introduces a microsecond time delay before signal acquisition. This allows short-lived compound auto-fluorescence to decay, ensuring that the measured signal is strictly a result of target engagement. Furthermore, acoustic liquid handling is mandated to prevent the tip-based carryover commonly seen with highly lipophilic kinase inhibitors.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds (e.g., Palbociclib and Ribociclib analogs) in 100% DMSO.
Reaction Assembly: Dispense 2.5 µL of recombinant CDK4/Cyclin D1 active complex mixed with LanthaScreen™ Eu-anti-GST antibody into a 384-well low-volume black microplate.
Acoustic Dispensing: Dispense 100 nL of the compound dilution series into the wells using an acoustic liquid handler (e.g., Echo 550) to ensure high precision.
Tracer Addition: Add 2.5 µL of the Kinase Tracer (Alexa Fluor 647 labeled ATP-competitive probe) to initiate the competition.
Equilibration: Incubate the plate at room temperature for 60 minutes in the dark. Note: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is critical for the accurate IC50 determination of tight-binding ATP mimetics.
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; Emission 1 at 665 nm (Tracer); Emission 2 at 620 nm (Europium).
Self-Validation & QC: A protocol is only as reliable as its internal controls. Calculate the Z'-factor using positive (10 µM Palbociclib) and negative (DMSO only) controls. The assay is fundamentally self-validating only if Z' ≥ 0.6 , mathematically guaranteeing that the observed IC50 shifts are due to true scaffold SAR rather than assay noise.
Conclusion
Both the pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds offer exceptional, highly tractable platforms for kinase drug discovery. The choice between the 5,6-fused and 6,6-fused systems should not be arbitrary; it must be driven by the specific spatial requirements of the target kinase's ATP pocket, the desired exit vectors for solubilizing groups, and the physicochemical profile required for the final drug candidate.
References
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKNWV6A-kZNHZfyKNuBwu88IfeMZ4DSdw3RXmut2VVA1145P8fws59N4AY60bzqVnvF1_kCDMccJnj5X_EPexiIZHbCZ68ca3yUP5pGFP-LidT8B-EFe0cs22r9qmLy8HwPSuB]
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6qOilq0JEf9zoJxKCXKZYeZA_1iVMt9CS3U63RZQxMZYaGI0vByTvrMx5x8fOYnWpSKXM1gsiVZ6YBIzC6WEku9anZ3k0FbaRErJ-jw9dzRXXXsbqWfe369DZCUEUrjDwhyNWI5jRkPXMBchrtSxI9A==]
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtWtEgampng1Z-iHCXpEgVls9g0bnGFln25q9uDNqKHFhN5YlKuTrB-VuC-FwjUszC2DD1-VDWYuHFTPMFtmx8t660UzwBqqVWvU6HkTi-EUPxlGuK1ymHelsqsDgVIfOMPCli2ebYeNs_CZQ=]
Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. National University of Pharmacy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo57Dzat1N0nHNx-L_eFe0qYFKcdtarku_QjDcvUbW7lXfujjsnACbRg_qp3p1djRDOaTQSzZCZs4HM-72-KJc4nmSKi022R64sHN2sZoDRO3lI_9QUiPWVoSHjmbrI7UtYXm1IrJgTfRBcRuXEiHo8w==]
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Confirming Target Engagement of LRRK2 Inhibitors in the Brain: A Comprehensive Comparison Guide
Leucine-rich repeat kinase 2 (LRRK2) has emerged as one of the most genetically validated therapeutic targets for Parkinson’s disease (PD). Pathogenic mutations, such as G2019S, abnormally elevate LRRK2 kinase activity,...
Author: BenchChem Technical Support Team. Date: March 2026
Leucine-rich repeat kinase 2 (LRRK2) has emerged as one of the most genetically validated therapeutic targets for Parkinson’s disease (PD). Pathogenic mutations, such as G2019S, abnormally elevate LRRK2 kinase activity, driving neurodegeneration through lysosomal dysfunction and impaired vesicular trafficking[1]. Consequently, the development of selective, brain-penetrant LRRK2 kinase inhibitors (e.g., MLi-2, DNL201, PF-06447475) is a major focus in neuropharmacology[2][3].
However, because LRRK2 is highly expressed in peripheral tissues (like the lungs and kidneys) as well as circulating immune cells, confirming that an inhibitor has successfully crossed the blood-brain barrier (BBB) to engage its target in the central nervous system (CNS) is a critical developmental hurdle[1][4]. This guide objectively compares the state-of-the-art analytical modalities used to quantify LRRK2 target engagement in the brain, providing the mechanistic rationale and validated protocols necessary for preclinical and clinical translation.
The Biological Rationale: Selecting the Right Biomarkers
Target engagement cannot be measured by simply quantifying the drug concentration in the brain; we must prove that the drug is actively inhibiting the kinase domain of LRRK2. To achieve this, the field relies on two primary pharmacodynamic (PD) biomarkers:
pS935-LRRK2 (Autophosphorylation Surrogate): Serine 935 is a constitutive phosphorylation site that regulates the binding of 14-3-3 proteins to LRRK2[5]. While not a direct measure of intrinsic kinase activity, pharmacological inhibition of LRRK2 induces rapid dephosphorylation of S935[5][6]. It serves as a highly sensitive, albeit indirect, surrogate for target engagement.
pT73-Rab10 (Direct Physiological Substrate): LRRK2 directly phosphorylates a specific subset of Rab GTPases within their Switch-II motif[5][7]. Rab10 is one of the most abundant LRRK2 substrates in the brain[5]. Measuring the phosphorylation of Rab10 at Threonine 73 (pT73-Rab10) provides a direct, functional readout of endogenous LRRK2 kinase pathway activity[5][8].
LRRK2 signaling pathway and the pharmacological impact of kinase inhibitors on key biomarkers.
Comparison of Target Engagement Modalities
To quantify the reduction of pS935 and pT73-Rab10 in brain tissue, researchers must choose between immunoassays, mass spectrometry, and in vivo imaging. Each modality balances throughput, absolute quantification, and spatial resolution.
A. Meso Scale Discovery (MSD) Immunoassays
MSD utilizes electrochemiluminescence (ECL) to provide highly sensitive, multiplexed quantification of proteins. By using biotinylated capture antibodies (e.g., total Rab10) and Sulfo-TAG conjugated detection antibodies (e.g., specific for pT73-Rab10), MSD offers a broader dynamic range than traditional Western blotting[9][10].
Best For: High-throughput screening of brain homogenates from preclinical rodent models and clinical PBMC samples[9].
B. Targeted LC-MS/MS (Parallel Reaction Monitoring)
While antibodies like MJFF-pRab10 are excellent, the absolute stoichiometry of Rab phosphorylation in the brain is remarkably low (typically 1–3%)[5][7]. Targeted LC-MS/MS uses synthetic stable isotope-labeled (SIL) tryptic peptides as internal standards. This allows for the absolute quantification of attomole amounts of endogenous phosphopeptides without the cross-reactivity risks inherent to antibodies[5][7].
Best For: Definitive, multiplexed quantification of multiple Rab substrates (Rab1, 3, 8, 10, 35, 43) simultaneously to establish absolute phosphorylation stoichiometry[5].
C. Positron Emission Tomography (PET) Imaging
Ex vivo tissue analysis cannot be performed on living human brains. PET imaging utilizes radiolabeled LRRK2 inhibitors (e.g.,[11C]PF-06447475 or [18F]PF-06455943) to visualize LRRK2 distribution in vivo[2][11]. When an unlabeled therapeutic inhibitor is administered, it competes with the radiotracer for the LRRK2 kinase domain. The reduction in the PET signal directly correlates with receptor occupancy[2][4].
Best For: Non-invasive, longitudinal confirmation of BBB penetrance and target engagement in living subjects (NHPs and humans)[2][12].
Performance Comparison Table
Feature
MSD Immunoassay
Targeted LC-MS/MS (PRM)
PET Imaging ([18F]/[11C])
Primary Output
Relative abundance (ECL signal)
Absolute stoichiometry (%)
Receptor Occupancy (Binding Potential)
Throughput
High (96- to 384-well plates)
Low to Medium
Very Low (In vivo scans)
Sensitivity
High (pg/mL range)
Ultra-High (Attomole range)
High (Picomolar tracer levels)
Brain Matrix
Ex vivo homogenates
Ex vivo homogenates
In vivo (Intact Brain)
Multiplexing
Limited by antibody availability
High (Multiple Rabs simultaneously)
None (Single target per scan)
Cost per Sample
Moderate
High
Extremely High
Standardized Protocol: Ex Vivo Brain Tissue Processing & MSD Assay for pT73-Rab10
To ensure data integrity, the extraction of brain tissue must be optimized to prevent the rapid post-mortem dephosphorylation of Rab10 by endogenous phosphatases. The following self-validating protocol outlines the workflow for quantifying pT73-Rab10 target engagement in rodent brain tissue[9][10].
Phase 1: Tissue Extraction and Lysis
Causality Note: Brain tissue contains high lipid content and aggressive phosphatases. Immediate flash-freezing and the use of robust lysis buffers are non-negotiable to preserve the pT73-Rab10 epitope.
Harvesting: Following in vivo dosing of the LRRK2 inhibitor or vehicle, euthanize the subject and rapidly dissect the brain regions of interest (e.g., striatum, cortex). Flash-freeze immediately in liquid nitrogen.
Lysis Buffer Preparation: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.5), 1% (v/v) Triton X-100, 150 mM NaCl, 1 mM EDTA, supplemented with 1x PhosSTOP phosphatase inhibitor cocktail and 1x cOmplete protease inhibitor cocktail.
Homogenization: Add 10 volumes of lysis buffer (w/v) to the frozen tissue. Homogenize using a bead-beater or sonic dismembrator on ice for 30 seconds.
Clearance: Centrifuge the homogenate at 20,000 × g for 20 minutes at 4°C. Carefully transfer the supernatant to a pre-chilled, low-protein-binding microcentrifuge tube[5].
Normalization: Perform a BCA Protein Assay to determine lysate concentration. Normalize all samples to a standard concentration (e.g., 2 mg/mL) using the lysis buffer.
Causality Note: Streptavidin-coated plates ensure uniform orientation of the biotinylated capture antibody, maximizing the binding capacity for endogenous Rab10.
Plate Coating: Block a 96-well MSD GOLD Small Spot Streptavidin plate with 150 µL/well of MSD Blocker A (5% BSA in PBS) for 1 hour at room temperature with shaking (700 rpm). Wash 3x with TBST.
Capture Antibody: Add 25 µL/well of biotinylated total-Rab10 capture antibody (diluted to 1 µg/mL in 1% BSA/PBS). Incubate for 1 hour at room temperature with shaking. Wash 3x with TBST.
Sample Loading: Add 25 µL of the normalized brain lysates (in biological triplicates) to the wells. Include a standard curve of recombinant pT73-Rab10 and a LRRK2-knockout brain lysate as a negative control to validate antibody specificity[9]. Incubate overnight at 4°C with gentle shaking.
Detection: Wash the plate 3x with TBST. Add 25 µL/well of Sulfo-TAG conjugated anti-pT73-Rab10 detection antibody (e.g., derived from clone MJFF-pRab10). Incubate for 1 hour at room temperature with shaking.
Reading: Wash 3x with TBST. Add 150 µL/well of 2x MSD Read Buffer T. Immediately read the plate on an MSD Sector S 600 Imager.
Data Analysis: Calculate the ratio of pT73-Rab10 ECL signal to total Rab10 ECL signal to account for any variations in total protein expression.
Experimental workflow for confirming LRRK2 target engagement in the brain.
Conclusion
Confirming target engagement of LRRK2 inhibitors in the brain requires a multi-modal approach. While MSD immunoassays provide the high throughput necessary for dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) modeling[9], Targeted LC-MS/MS is indispensable for establishing the absolute stoichiometry of Rab phosphorylation[5]. Ultimately, as drug candidates move toward clinical trials, the integration of PET imaging using tracers like [18F]PF-06455943 will be paramount to non-invasively confirm that therapeutic concentrations are reaching the LRRK2 kinase domain within the human brain[2].
References
Development of a multiplexed targeted mass spectrometry assay for LRRK2-phosphorylated Rabs and Ser910/Ser935 biomarker sites. National Institutes of Health (NIH) / PMC. Available at:[Link]
Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Publications. Available at:[Link]
Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pRab10. bioRxiv. Available at:[Link]
Interrogating Parkinson's disease LRRK2 kinase pathway activity by assessing Rab10 phosphorylation in human neutrophils. University of Dundee. Available at:[Link]
The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition. National Institutes of Health (NIH) / PMC. Available at:[Link]
LRRK2 PET Tracer Development. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]
Overcoming the C797S Resistance Paradigm: A Comparative Guide to 4th-Generation EGFR Tyrosine Kinase Inhibitors
Mechanistic Background: The C797S Triple Mutation The clinical management of Epidermal Growth Factor Receptor (EGFR)-mutated non-small cell lung cancer (NSCLC) is a continuous arms race against tumor evolution. Third-gen...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Background: The C797S Triple Mutation
The clinical management of Epidermal Growth Factor Receptor (EGFR)-mutated non-small cell lung cancer (NSCLC) is a continuous arms race against tumor evolution. Third-generation Tyrosine Kinase Inhibitors (TKIs), notably osimertinib, achieve potent inhibition of the T790M gatekeeper mutation by forming a covalent bond with the Cys797 residue within the ATP-binding pocket. However, therapeutic selective pressure inevitably leads to the acquired C797S mutation, where the critical cysteine is substituted by a bulky serine residue[1]. This structural alteration ablates the covalent anchor, rendering osimertinib ineffective and giving rise to highly resistant "triple mutations" (e.g., Del19/T790M/C797S or L858R/T790M/C797S)[2].
To address this critical unmet need, 4th-generation EGFR TKIs (such as BLU-945, BBT-176, and TQB3804) have been engineered as reversible, ATP-competitive inhibitors. They are rationally designed to fit into the mutated kinase pocket without relying on covalent attachment, thus restoring inhibitory efficacy while maintaining a wide therapeutic index over wild-type (WT) EGFR[3],[4].
Evolutionary trajectory of EGFR mutations and corresponding targeted therapeutic interventions.
Comparative Efficacy: Quantitative Benchmarking
To objectively evaluate the performance of these novel derivatives, we benchmark their half-maximal inhibitory concentrations (IC50) in engineered Ba/F3 cellular models. The data below illustrates the profound loss of osimertinib's efficacy against triple mutations and the restored, sub-nanomolar to low-nanomolar potency of 4th-generation candidates[5],[2].
Table 1: Comparative in vitro IC50 profiles of EGFR TKIs against Triple Mutations
Experimental Methodologies: A Self-Validating Workflow
As application scientists, we must rely on a cascade of self-validating assays to confirm that a derivative's efficacy is driven by on-target kinase inhibition rather than off-target cytotoxicity. The following protocols establish this causality from the molecular level up to complex in vivo systems.
Self-validating experimental workflow transitioning from biochemical affinity to in vivo efficacy.
Biochemical Kinase Assay (Target Engagement)
Causality: Before introducing the variables of cellular membrane permeability and efflux pumps, we must prove absolute intrinsic affinity. This cell-free assay isolates the direct physical interaction between the TKI and the recombinant triple-mutant EGFR kinase domain[5].
Step-by-Step Protocol:
Preparation: Reconstitute recombinant EGFR mutant proteins (e.g., Del19/T790M/C797S) in a kinase reaction buffer containing optimized MgCl2 and DTT.
Compound Incubation: Dispense the 4th-generation TKI in a 10-point dose-response series (e.g., 0.1 nM to 10 µM) into a 384-well microplate. Add the recombinant kinase and incubate for 30 minutes at room temperature to allow equilibrium binding.
ATP Competition: Initiate the reaction by adding ATP at a concentration equal to its apparent Km. This ensures the assay accurately reflects the competitive nature of the reversible inhibitors.
Detection: Following a 60-minute reaction, add a biotinylated peptide substrate alongside AlphaLISA donor/acceptor beads.
Quantification: Measure the luminescent signal at 615 nm. Calculate the IC50 using a 4-parameter logistic curve fit.
Causality: Biochemical potency does not guarantee cellular efficacy. We utilize Ba/F3 cells—a murine cell line inherently dependent on Interleukin-3 (IL-3). By engineering them to express the mutant EGFR and subsequently withdrawing IL-3, the cells become "addicted" to the oncogenic EGFR signal. Consequently, any observed cell death is causally linked specifically to EGFR inhibition, minimizing false positives[5],[2].
Step-by-Step Protocol:
Cell Culture: Maintain engineered Ba/F3 cells (expressing EGFR Del19/T790M/C797S) in RPMI-1640 medium supplemented with 10% FBS, strictly without IL-3.
Seeding: Plate cells at a density of 2,000 cells/well in a 384-well opaque plate.
Treatment: Treat the cells with the TKI using a serial dilution matrix. Include DMSO as a vehicle control and osimertinib as a negative control. Incubate for 72 hours at 37°C, 5% CO2.
Lysis & Detection: Add CellTiter-Glo reagent to lyse the cells and release ATP. The resulting luminescence is directly proportional to the number of viable, metabolically active cells.
Analysis: Normalize the luminescence data against the vehicle control to derive the cellular IC50.
In Vivo Patient-Derived Xenograft (PDX) Models (Clinical Translation)
Causality: In vitro models lack pharmacokinetic barriers and histological complexity. PDX models, derived directly from patient biopsies, preserve the tumor microenvironment and mutational heterogeneity, providing the highest predictive value for clinical translation[3],[6].
Step-by-Step Protocol:
Implantation: Subcutaneously implant tumor fragments from a patient harboring the EGFR Del19/T790M/C797S mutation into the right flank of immunodeficient NOD/SCID mice.
Randomization: Monitor tumor growth via caliper measurements. Once the average tumor volume reaches 150–200 mm³, randomize the mice into vehicle and treatment cohorts (n=8 per group).
Dosing: Administer the 4th-generation TKI (e.g., BBT-176 at 20-60 mg/kg or BLU-945) via oral gavage daily for 28 days.
Efficacy Tracking: Measure tumor volume and body weight bi-weekly. Calculate Tumor Growth Inhibition (TGI) to assess macroscopic efficacy.
Conclusion
The development of 4th-generation EGFR TKIs represents a critical leap in precision oncology. By utilizing rational drug design to bypass the need for covalent binding at Cys797, derivatives like BLU-945 and BBT-176 successfully restore anti-tumor activity against triple-mutant NSCLC[7],[2]. Rigorous, self-validating experimental workflows—spanning biochemical affinity to in vivo PDX models—are essential for accurately evaluating these compounds and accelerating their path to clinical application.
References
Blueprint Medicines. "Blueprint Medicines Presents Foundational Preclinical Data for BLU-945 Showing Robust Anti-Tumor Activity in Treatment-Resistant EGFR-Mutated Lung Cancer at ESMO Virtual Congress 2020." PR Newswire. 3
Zhang, D., et al. "Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future." PMC/NIH. 1
Lim, S. M., et al. "BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer." PubMed / Clinical Cancer Research. 5
Eno, M., et al. "BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer." PMC/NIH.2
Jeon, J., et al. "Abstract 1320: Preclinical evaluation of TQB3804, a potent EGFR C797S inhibitor." ResearchGate. 4
Comparative Guide: Covalent vs. Non-Covalent Kinase Inhibitors in Targeted Therapeutics
Executive Summary & The Paradigm Shift in Kinase Inhibition The development of small-molecule kinase inhibitors has fundamentally transformed precision oncology and immunology. Historically, drug discovery focused on non...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Paradigm Shift in Kinase Inhibition
The development of small-molecule kinase inhibitors has fundamentally transformed precision oncology and immunology. Historically, drug discovery focused on non-covalent (reversible) inhibitors that compete with ATP for the kinase active site. However, the emergence of acquired resistance mutations necessitated a paradigm shift toward covalent (irreversible) inhibitors. These molecules utilize a reactive electrophilic "warhead" (commonly an acrylamide or vinyl sulfone) to form a permanent covalent bond with a nucleophilic residue—typically a non-catalytic cysteine—within the binding pocket[1].
While covalent inhibitors offer prolonged pharmacodynamics and high selectivity, tumors inevitably evolve secondary mutations that abolish these covalent anchoring points. Consequently, next-generation non-covalent inhibitors are now being engineered to overcome these specific resistance mechanisms. This guide objectively compares the mechanistic, quantitative, and experimental profiles of these two inhibitor classes, utilizing Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) as primary case studies.
Mechanism of Action: Thermodynamics vs. Kinetics
The fundamental difference between non-covalent and covalent inhibitors lies in their binding kinetics.
Non-Covalent Inhibitors rely on a thermodynamic equilibrium defined by the association (
) and dissociation () rates. The efficacy is driven by target affinity ().
Covalent Inhibitors follow a two-step kinetic model. They first bind reversibly to form an initial complex, orienting the warhead near the target cysteine. This is followed by a chemical step (
) that forms the irreversible bond[1]. Because the dissociation rate () of the final adduct is effectively zero, the drug's residence time is dictated solely by the natural degradation rate of the target protein[2].
Two-step kinetic model of reversible vs. covalent irreversible kinase inhibition.
Case Study 1: EGFR Inhibitors in NSCLC (Erlotinib vs. Osimertinib)
In Non-Small Cell Lung Cancer (NSCLC), first-generation EGFR inhibitors like Erlotinib reversibly bind to the ATP-binding site. While highly effective against primary sensitizing mutations (e.g., Exon 19 deletions), patients frequently develop the T790M "gatekeeper" mutation [3]. This mutation increases the kinase's affinity for ATP, effectively outcompeting the reversible drug.
To overcome this, Osimertinib (a third-generation inhibitor) was developed. Osimertinib features a mono-anilino-pyrimidine scaffold with an acrylamide warhead that forms a permanent covalent bond with the Cys797 residue in the ATP-binding site[3][4]. This irreversible binding circumvents the ATP-competition issue caused by T790M, restoring potent inhibition[3][5].
Quantitative Comparison: EGFR Inhibitors
Data reflects in vitro IC50 values across standard NSCLC cell lines[4][5].
Inhibitor Class
Drug Name
Target Binding
PC-9 Cells (Exon 19 del)
H1975 Cells (L858R / T790M)
1st Generation
Erlotinib
Non-Covalent (Reversible)
~1 - 5 nM
> 1000 nM (Resistant)
3rd Generation
Osimertinib
Covalent (Cys797)
17 nM
15 nM (Sensitive)
Case Study 2: BTK Inhibitors in B-Cell Malignancies (Ibrutinib vs. Pirtobrutinib)
Bruton's Tyrosine Kinase (BTK) is a critical node in B-cell receptor signaling. Ibrutinib , a first-in-class covalent inhibitor, permanently inactivates BTK by binding to the Cys481 residue[6]. However, continuous selective pressure leads to the C481S mutation (cysteine mutated to serine). Because serine lacks the high nucleophilicity of cysteine, the covalent bond cannot form, rendering Ibrutinib completely ineffective[7].
To address this, Pirtobrutinib was engineered as a highly selective, next-generation non-covalent inhibitor. Instead of relying on a reactive warhead, Pirtobrutinib stabilizes a specific inactive conformation of BTK through optimized thermodynamic interactions. Consequently, it maintains low nanomolar potency against both Wild-Type (WT) and C481S mutant BTK[7][8].
Quantitative Comparison: BTK Inhibitors
Data reflects in vitro IC50 values for BTK autophosphorylation in engineered HEK293 models[7][8].
Inhibitor Class
Drug Name
Target Binding
HEK293 BTK (Wild-Type)
HEK293 BTK (C481S Mutant)
1st Generation
Ibrutinib
Covalent (Cys481)
2.3 nM
> 1000 nM (Resistant)
Next-Generation
Pirtobrutinib
Non-Covalent (Reversible)
4.2 nM
16 nM (Sensitive)
Experimental Methodologies for Inhibitor Validation
To establish trustworthiness and scientific rigor, researchers must utilize self-validating experimental systems to confirm the mechanism of action. Below are the gold-standard protocols for evaluating covalent engagement and reversibility.
Protocol 1: Intact Mass Spectrometry for Covalent Target Engagement
Causality: To definitively prove that an inhibitor forms a covalent bond, we must observe a stoichiometric mass shift in the intact target protein. Because covalent bonds withstand denaturing conditions, Liquid Chromatography-Mass Spectrometry (LC-MS) of the drug-protein complex will reveal a mass increase exactly equal to the molecular weight of the inhibitor[1][2][6].
Step-by-Step Workflow:
Protein Preparation: Purify the recombinant kinase domain (e.g., BTK WT or EGFR WT) to a concentration of 10–20 μM in a physiological buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl)[6].
Inhibitor Incubation: Add the inhibitor at a 2-to-5-fold molar excess (e.g., 40 μM) to ensure complete saturation. Include a DMSO-only control[6].
Reaction Time: Incubate the mixture at room temperature (21°C) for 1 to 2 hours to allow the
Desalting/Denaturation: Pass the sample through a reverse-phase LC column (e.g., C4) using an acidic acetonitrile gradient. This denatures the protein and strips away all non-covalent interactions.
MS Acquisition & Deconvolution: Analyze the eluate using a High-Resolution Mass Spectrometer (e.g., Time-of-Flight). Deconvolute the raw multiply-charged spectra to zero-charge intact mass.
Validation: A covalent inhibitor will show a single peak shifted by
. A non-covalent inhibitor will show a mass identical to the DMSO control, as the drug dissociates during chromatography[2][9].
Protocol 2: Cellular Washout Assay for Reversibility
Causality: While MS proves biochemical binding, a cellular washout assay isolates the pharmacodynamic effect of covalent engagement in living cells. By treating cells with a drug and subsequently washing it out of the media, the equilibrium is forced to favor dissociation. Non-covalent inhibitors will wash out, leading to rapid recovery of downstream signaling (e.g., kinase phosphorylation). Covalent inhibitors remain permanently bound, resulting in sustained target suppression long after the free drug is removed[10][11].
Step-by-step cellular washout assay workflow for evaluating inhibitor reversibility.
Step-by-Step Workflow:
Cell Seeding: Plate target-dependent cells (e.g., HEK293 expressing BTK, or PC-9 cells for EGFR) in 6-well plates and incubate overnight to allow attachment[3].
Drug Treatment (Pre-Wash): Treat cells with the inhibitor at a concentration equivalent to 10x its IC50 (to ensure full target occupancy) for 1 to 2 hours[7][10].
Washout Phase: Aspirate the drug-containing media. Wash the cells gently but thoroughly 3 to 4 times with warm, drug-free PBS to remove all unbound extracellular and intracellular inhibitor[10][11].
Recovery Incubation (Post-Wash): Add fresh, drug-free complete media. Incubate the cells for various time points (e.g., 0, 2, 4, 8, and 24 hours)[10].
Lysate Collection & Analysis: Lyse the cells at each time point. Perform a Western Blot or AlphaLISA to quantify the levels of phosphorylated target (e.g., p-BTK Y223 or p-EGFR) normalized to total protein[7][10].
Validation: Reversible inhibitors (like Erlotinib or Pirtobrutinib) will show a rapid return of phosphorylation within 2-4 hours post-wash. Irreversible inhibitors (like Osimertinib or Ibrutinib) will maintain near-complete suppression of phosphorylation for >24 hours, until the cell synthesizes new native kinase.
References
Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - Blood / National Institutes of Health (NIH).[Link]
Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - Blood / American Society of Hematology.[Link]
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI.[Link]
Mass spectrometry methods and mathematical PK/PD model for decision tree-guided covalent drug development - ResearchGate.[Link]
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - National Institutes of Health (NIH).[Link]
Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 - ResearchGate.[Link]
Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - eLife.[Link]
Prolonged signaling of backbone-modified glucagon‐like peptide‐1 analogues with diverse receptor trafficking - National Institutes of Health (NIH).[Link]
Prolonged signaling of backbone-modified glucagon‐like peptide‐ 1 analogues with diverse receptor trafficking - ResearchGate.[Link]
Pirtobrutinib Targets BTK C481S in Ibrutinib-Resistant CLL but Second-Site BTK Mutations Lead to Resistance - ResearchGate.[Link]
As a Senior Application Scientist, I emphasize that handling active pharmaceutical ingredients (APIs) and their advanced intermediates requires a mechanistic understanding of their biological activity. 4-ethoxy-7H-pyrrol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I emphasize that handling active pharmaceutical ingredients (APIs) and their advanced intermediates requires a mechanistic understanding of their biological activity. 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1309430-77-0) is a critical building block in the synthesis of JAK3/TEC family kinase inhibitors, such as Ritlecitinib and Ruxolitinib[1].
The very properties that make this molecule valuable in drug discovery—its structural homology to purines and its ability to competitively bind to ATP-binding pockets—also dictate its occupational and environmental hazards[2]. Pyrrolopyrimidine derivatives can exhibit acute oral toxicity and cause severe ocular irritation[3]. Improper disposal into municipal waste or sewer systems can lead to the contamination of local water supplies, as these biologically active compounds often bypass standard wastewater treatment processes[4]. Therefore, establishing a self-validating, closed-loop handling and disposal protocol is not just a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA)[5], but a fundamental pillar of laboratory stewardship.
Chemical Profile & Hazard Assessment
To design an effective disposal strategy, we must first quantify the physicochemical and toxicological properties of the compound.
Must be disposed of via licensed hazardous waste incineration[6].
Engineering Controls & Personal Protective Equipment (PPE)
Every protocol must be a self-validating system where engineering controls and PPE act as redundant safety layers to prevent exposure before waste generation even occurs[2].
Control Type
Specification
Causality / Rationale
Respiratory
N95 or P100 Particulate Respirator
Prevents inhalation of airborne API dust during powder transfer[7].
Dermal
Nitrile gloves (Double-gloved)
Prevents transdermal absorption. Outer glove is discarded immediately upon contamination[2].
Ocular
Chemical splash goggles
Protects against severe eye irritation (H319) from accidental solvent splashes[3].
Engineering
Class II Biosafety Cabinet or Fume Hood
Maintains negative pressure to capture aerosolized particulates at the source[2].
Workflow: Hazardous Waste Segregation and Accumulation
The following diagram illustrates the logical pathway for segregating and processing pyrrolopyrimidine waste to ensure compliance with EPA and OSHA standards.
Workflow for the segregation, accumulation, and disposal of pyrrolopyrimidine laboratory waste.
Operational Methodologies
Protocol 1: Waste Segregation and Containment
Cross-contamination of waste streams exponentially increases disposal costs and chemical reactivity risks.
Preparation: Don appropriate PPE (double nitrile gloves, lab coat, safety goggles) before handling the compound or its waste[2].
Solid Waste Segregation: Place all contaminated consumables (weigh boats, pipette tips, empty vials, and outer gloves) into a puncture-resistant, chemically compatible poly-liner bin. Rationale: Segregating solid API waste prevents the leaching of the compound into non-hazardous trash.
Liquid Waste Segregation: Collect organic solvent solutions (e.g., DMSO, DMF, or methanol mixtures containing the compound) in a high-density polyethylene (HDPE) carboy. Rationale: HDPE is highly resistant to organic solvents, preventing container degradation and leaks. Do not mix with incompatible chemicals such as strong oxidizers or acids[8].
Protocol 2: Satellite Accumulation Area (SAA) Management
Under EPA regulations, laboratories must strictly manage waste at the point of generation[4].
Labeling: Immediately affix a hazardous waste tag to the container. The label must explicitly state "Hazardous Waste" and list the full chemical name ("4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine") alongside the solvent composition. Abbreviations or ditto marks are strictly prohibited by the Hazard Communication Standard[4].
Secondary Containment: Store the waste container in a designated secondary containment tray within the SAA. Rationale: This captures any potential leaks or catastrophic container failures, preventing environmental release.
Closure: Keep containers tightly closed at all times unless actively adding waste. Evaporation in a fume hood is explicitly forbidden as a disposal method[8].
Time Limits: Transfer the waste to the central accumulation area within 3 days of the container reaching its volume limit, or within the maximum allowable storage time (typically 180 days, or up to 6 months for academic labs under EPA Subpart K)[6][8].
Protocol 3: Spill Response and Decontamination
In the event of an accidental release, immediate and calculated action is required to prevent aerosolization[7].
Isolation: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maintain negative pressure.
Containment (Powder): Gently cover the spilled powder with damp absorbent pads. Rationale: Dry sweeping generates hazardous dust aerosols. Dampening the powder suppresses aerosolization.[7]
Containment (Liquid): For solvent-based spills, encircle and cover the spill with an inert absorbent material (e.g., vermiculite or sand)[9].
Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.
Decontamination: Wash the affected surface with a suitable solvent (e.g., soapy water or a dilute bleach solution, depending on the carrier solvent's compatibility) followed by a thorough water rinse. Collect all wash liquids as hazardous waste[7].